molecular formula C9H14N3Na2O14P3 B161053 3'-NH2-CTP CAS No. 36051-68-0

3'-NH2-CTP

Numéro de catalogue: B161053
Numéro CAS: 36051-68-0
Poids moléculaire: 527.12 g/mol
Clé InChI: NFQMDTRPCFJJND-WFIJOQBCSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

See also: Cytidine triphosphate disodium (preferred).

Propriétés

Numéro CAS

36051-68-0

Formule moléculaire

C9H14N3Na2O14P3

Poids moléculaire

527.12 g/mol

Nom IUPAC

disodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1

Clé InChI

NFQMDTRPCFJJND-WFIJOQBCSA-L

SMILES isomérique

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]

SMILES canonique

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]

melting_point

215 - 218 °C

Description physique

Solid

Numéros CAS associés

36051-68-0
18423-42-2

Synonymes

CTP; NSC 20261

Origine du produit

United States

Foundational & Exploratory

3'-Amino-Cytidine Triphosphate (3'-amino-CTP): A Technical Guide to its Role as an RNA Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-Cytidine Triphosphate (3'-amino-CTP) is a synthetic analog of the natural ribonucleotide, cytidine triphosphate (CTP). Characterized by the substitution of the 3'-hydroxyl group on the ribose sugar with an amino group, this modification fundamentally alters its chemical reactivity and biological function. This technical guide provides a comprehensive overview of 3'-amino-CTP, focusing on its mechanism of action as a potent inhibitor of RNA synthesis, its potential therapeutic applications, and detailed methodologies for its study. Quantitative data on its inhibitory activity, alongside that of a close analog, are presented for comparative analysis.

Introduction

Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer chemotherapeutics. By mimicking natural nucleosides, these molecules can be incorporated into nascent DNA or RNA chains, or competitively inhibit the polymerases responsible for nucleic acid synthesis. 3'-amino-CTP falls into the category of chain-terminating nucleoside analogs. Its structural similarity to CTP allows it to be recognized by RNA polymerases. However, the absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the subsequent nucleotide, leads to the termination of RNA chain elongation. This property makes 3'-amino-CTP a subject of interest for researchers in virology, oncology, and molecular biology.

Chemical Structure and Synthesis

The defining feature of 3'-amino-CTP is the replacement of the 3'-hydroxyl (-OH) group of the ribose sugar with an amino (-NH2) group. This seemingly minor alteration has profound implications for its role in RNA synthesis.

While detailed, proprietary synthesis protocols for 3'-amino-CTP are not always publicly available, the general approach involves the chemical synthesis of the modified nucleoside, 3'-amino-3'-deoxycytidine, followed by phosphorylation to the triphosphate form. A study by Pravdina et al. reported the synthesis of several 3'-modified ribonucleoside-5'-triphosphates, including 3'-amino-CTP (referred to as CTP(3'NH2)), for the investigation of their inhibitory effects on RNA polymerases[1]. The synthesis of related 3'-amino-modified nucleosides often involves multi-step chemical reactions, including the introduction of the amino group at the 3' position of the sugar ring, followed by protection and deprotection steps, and finally, phosphorylation to yield the active triphosphate form.

Mechanism of Action: RNA Chain Termination

The primary mechanism by which 3'-amino-CTP exerts its inhibitory effect on RNA synthesis is through chain termination . RNA polymerases, both viral and cellular, catalyze the sequential addition of ribonucleotides to a growing RNA chain. This process involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the chain and the alpha-phosphate of the incoming ribonucleotide triphosphate.

In the case of 3'-amino-CTP, its structural resemblance to CTP allows it to be incorporated into the nascent RNA strand opposite a guanine base in the DNA or RNA template. However, once incorporated, the 3'-amino group is incapable of forming the necessary phosphodiester bond with the next incoming nucleotide. This leads to the immediate cessation of RNA chain elongation.

Chain_Termination_by_3_amino_CTP cluster_0 Normal RNA Elongation cluster_1 Inhibition by 3'-amino-CTP RNA_Polymerase RNA Polymerase Elongated_RNA Elongated RNA Chain (...-N-p-N-3'OH) RNA_Polymerase->Elongated_RNA forms phosphodiester bond Template Template Strand (DNA/RNA) Template->RNA_Polymerase binds Nascent_RNA Growing RNA Chain (...-N-3'OH) Nascent_RNA->RNA_Polymerase is synthesized on Incoming_NTP Incoming rNTP Incoming_NTP->RNA_Polymerase enters active site RNA_Polymerase_Inhibited RNA Polymerase Terminated_RNA Terminated RNA Chain (...-N-p-C-3'NH2) RNA_Polymerase_Inhibited->Terminated_RNA incorporates 3'-amino-CMP Template_Inhibited Template Strand (DNA/RNA) Template_Inhibited->RNA_Polymerase_Inhibited binds Nascent_RNA_Inhibited Growing RNA Chain (...-N-3'OH) Nascent_RNA_Inhibited->RNA_Polymerase_Inhibited is synthesized on 3_amino_CTP 3'-amino-CTP 3_amino_CTP->RNA_Polymerase_Inhibited enters active site No_Elongation Chain Termination Terminated_RNA->No_Elongation cannot form next phosphodiester bond

Mechanism of RNA chain termination by 3'-amino-CTP.

Quantitative Analysis of Inhibitory Activity

Direct quantitative data for the inhibition of RNA polymerases by 3'-amino-CTP is limited in publicly accessible literature. However, a study by Pravdina et al. demonstrated that 3'-amino-CTP efficiently inhibited RNA synthesis catalyzed by both influenza A viral RNA-polymerase and murine RNA-polymerase II in a cell-free system[1].

To provide a quantitative context, data for the closely related analog, 3'-deoxycytidine 5'-triphosphate (3'-dCTP), which also lacks a 3'-hydroxyl group, is presented. 3'-dCTP was shown to be a potent competitive inhibitor of DNA-dependent RNA polymerases I and II.

CompoundEnzymeOrganismInhibition TypeKm for CTP (µM)Ki (µM)Reference
3'-deoxycytidine 5'-triphosphate (3'-dCTP)DNA-dependent RNA Polymerase I & IIDictyostelium discoideumCompetitive6.33.0[2]

This data suggests that 3'-modified cytidine triphosphate analogs are effective inhibitors of RNA polymerases with low micromolar potency.

Therapeutic Potential

The ability of 3'-amino-CTP to terminate RNA synthesis makes it a candidate for antiviral and anticancer therapies.

  • Antiviral Activity: Many viruses, particularly RNA viruses, rely on their own RNA-dependent RNA polymerases (RdRps) for replication. These viral polymerases are often distinct from host cellular RNA polymerases, providing a target for selective inhibition. The demonstrated activity of 3'-amino-CTP against influenza A virus RNA polymerase highlights its potential as a broad-spectrum antiviral agent[1].

  • Anticancer Activity: Cancer cells are characterized by rapid proliferation, which requires high levels of DNA and RNA synthesis. Targeting cellular RNA polymerases can be a strategy to inhibit tumor growth. While selectivity for cancer cells over healthy cells is a challenge, the development of targeted drug delivery systems could potentially overcome this limitation.

Experimental Protocols

The following is a generalized protocol for an in vitro RNA polymerase inhibition assay to evaluate the activity of 3'-amino-CTP. This protocol is based on standard methodologies for studying viral RNA polymerase inhibitors.

In Vitro RNA Polymerase Primer Extension Assay

Objective: To determine the inhibitory effect and mechanism (chain termination) of 3'-amino-CTP on a specific RNA polymerase (e.g., influenza virus RNA polymerase or a commercially available phage RNA polymerase like T7).

Materials:

  • Purified RNA polymerase

  • DNA or RNA template with a defined sequence

  • Fluorescently labeled or radiolabeled primer complementary to the template

  • Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • 3'-amino-CTP

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)

  • RNase inhibitor

  • Stop solution (e.g., formamide, EDTA, loading dyes)

  • Denaturing polyacrylamide gel

  • Gel imaging system (for fluorescence or autoradiography)

Procedure:

  • Template-Primer Annealing:

    • Mix the template and labeled primer in annealing buffer.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Reaction Setup:

    • In separate reaction tubes, prepare the reaction mixtures containing the reaction buffer, RNase inhibitor, and the annealed template-primer.

    • Add the natural NTPs. For determining IC₅₀, a fixed concentration of natural CTP should be used. For mechanism of action studies, varying concentrations of CTP and 3'-amino-CTP will be needed.

    • Add varying concentrations of 3'-amino-CTP to the respective tubes. Include a no-inhibitor control.

  • Initiation of Reaction:

    • Add the RNA polymerase to each tube to start the transcription reaction.

    • Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reactions by adding the stop solution. The formamide in the stop solution will denature the RNA products.

  • Analysis of Products:

    • Heat the samples at 95°C for 5 minutes before loading onto a denaturing polyacrylamide gel.

    • Separate the RNA products by gel electrophoresis.

    • Visualize the RNA products using a suitable imaging system.

Expected Results:

  • In the absence of 3'-amino-CTP, a full-length RNA product should be observed.

  • With increasing concentrations of 3'-amino-CTP, the intensity of the full-length product should decrease.

  • The appearance of a shorter RNA product, corresponding to the position of incorporation of 3'-amino-CMP, would confirm chain termination.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Prepare_Reagents Prepare Reagents (Buffer, NTPs, 3'-amino-CTP) Setup_Reaction Set up Reaction Mixtures (with varying [3'-amino-CTP]) Prepare_Reagents->Setup_Reaction Anneal_TP Anneal Template and Labeled Primer Anneal_TP->Setup_Reaction Add_Polymerase Initiate with RNA Polymerase Setup_Reaction->Add_Polymerase Incubate Incubate at Optimal Temperature Add_Polymerase->Incubate Stop_Reaction Terminate Reaction (add Stop Solution) Incubate->Stop_Reaction Denature_Samples Denature Samples Stop_Reaction->Denature_Samples Run_Gel Denaturing PAGE Denature_Samples->Run_Gel Visualize Visualize RNA Products (Fluorescence/Autoradiography) Run_Gel->Visualize Analyze_Data Analyze Data (IC50, Chain Termination) Visualize->Analyze_Data

References

An In-depth Technical Guide to 3'-Amino-3'-deoxycytidine Triphosphate (3'-NH2-CTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-3'-deoxycytidine triphosphate (3'-NH2-CTP) is a synthetic analog of the natural nucleotide deoxycytidine triphosphate (dCTP). The substitution of the 3'-hydroxyl group with an amino group fundamentally alters its chemical properties and biological activity, making it a valuable tool in molecular biology and a subject of interest in drug development. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role as a DNA chain terminator. Detailed experimental protocols and structured data are presented to facilitate its use in research settings.

Structure and Chemical Properties

This compound is a nucleoside triphosphate analog characterized by the presence of an amino group (-NH2) at the 3' position of the deoxyribose sugar moiety, in place of the hydroxyl group (-OH) found in its natural counterpart, dCTP. This single modification has profound implications for its chemical reactivity and biological function.

Chemical Structure:

structure cluster_cytosine Cytosine cluster_ribose 3'-Amino-3'-deoxyribose cluster_triphosphate Triphosphate C1 N1 C2 C2=O C1->C2 R1 C1' C1->R1 β-N-glycosidic bond C3 N3 C2->C3 C4 C4-NH2 C3->C4 C5 C5=C6 C4->C5 C5->C1 R2 C2' R1->R2 R3 C3'-NH2 R2->R3 R4 C4' R3->R4 R5 C5' R4->R5 O4 O4' R4->O4 P1 R5->P1 Phosphoester bond O4->R1 P2 P1->P2 P3 P2->P3 chain_termination cluster_polymerase DNA Polymerase Active Site cluster_termination Chain Termination Template DNA Template Polymerase DNA Polymerase Template->Polymerase Primer Growing Primer Strand (3'-OH) Primer->Polymerase dNTP Incoming dNTP dNTP->Polymerase Incorporation Incorporation of dNTP Polymerase->Incorporation NH2_Incorporation Incorporation of 3'-NH2-CMP Polymerase->NH2_Incorporation Elongation Elongated DNA Strand (new 3'-OH) Incorporation->Elongation Elongation->Polymerase Next Cycle NH2_CTP This compound Terminated_Strand Terminated DNA Strand (3'-NH2) NH2_Incorporation->Terminated_Strand No_Elongation Further Elongation Blocked Terminated_Strand->No_Elongation synthesis_workflow Start Protected 3'-Amino Precursor Reaction Deprotection Reaction (O-benzylhydroxylamine, pH 6.8) Start->Reaction Extraction Liquid-Liquid Extraction (Diethyl Ether) Reaction->Extraction Lyophilization1 Lyophilization Extraction->Lyophilization1 Purification Anion-Exchange HPLC Lyophilization1->Purification Lyophilization2 Lyophilization Purification->Lyophilization2 Product Pure this compound Lyophilization2->Product

synthesis of 3'-amino-cytidine triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3'-Amino-Cytidine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-cytidine triphosphate (3'-amino-CTP) is a modified nucleotide of significant interest in chemical biology and drug development. The replacement of the 3'-hydroxyl group with a more nucleophilic amino group confers unique properties, making it a valuable tool for various biochemical applications. This guide provides a comprehensive overview of the primary synthetic strategies for 3'-amino-CTP, detailed experimental protocols, and quantitative data to support researchers in its preparation and use.

Synthetic Strategies

The synthesis of 3'-amino-CTP can be broadly categorized into two main stages: the synthesis of the 3'-amino-cytidine nucleoside and its subsequent phosphorylation to the triphosphate. Several approaches exist for each stage, offering flexibility based on available starting materials and desired scale.

Synthesis of 3'-Amino-3'-deoxycytidine

A common and effective strategy for synthesizing the 3'-amino-cytidine nucleoside involves the introduction of an azide group at the 3' position of a cytidine derivative, followed by its reduction to the corresponding amine. This method generally requires the use of protecting groups to ensure regioselectivity.

Key Steps:

  • Protection of Hydroxyl Groups: The 5' and 2' hydroxyl groups of cytidine are typically protected to direct the reaction to the 3' position. Common protecting groups include trityl (Tr), tert-butyldiphenylsilyl (TBDPS), and acetyl (Ac) groups.

  • Introduction of the Azido Group: The 3'-hydroxyl group is first activated, often by conversion to a good leaving group (e.g., a tosylate or triflate). Subsequent nucleophilic substitution with an azide salt (e.g., sodium azide) introduces the 3'-azido group.

  • Reduction of the Azido Group: The 3'-azido group is reduced to the 3'-amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or with reducing agents like triphenylphosphine.

  • Deprotection: The protecting groups on the 5' and 2' hydroxyls and the exocyclic amine of cytosine are removed to yield 3'-amino-3'-deoxycytidine.

Experimental Protocol: Synthesis of 3'-Azido-3'-deoxycytidine and subsequent reduction

This protocol is a generalized representation based on common synthetic strategies. Researchers should consult specific literature for precise conditions and reagent quantities.

  • Protection:

    • Dissolve cytidine in a suitable solvent (e.g., pyridine).

    • Add a protecting group reagent for the 5'-hydroxyl, such as dimethoxytrityl chloride (DMT-Cl), and stir at room temperature.

    • After reaction completion, add an acetylating agent, like acetic anhydride, to protect the 2'-hydroxyl and the N4-amino group.

  • Azidation:

    • Selectively deprotect the 5'-hydroxyl group.

    • Activate the 3'-hydroxyl group using a sulfonylating agent (e.g., triflic anhydride) in the presence of a base (e.g., pyridine).

    • Displace the resulting sulfonate with sodium azide in a polar aprotic solvent like DMF.

  • Reduction:

    • Dissolve the 3'-azido intermediate in a suitable solvent (e.g., methanol).

    • Add a catalyst, such as 10% Palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Deprotection:

    • Treat the product with aqueous ammonia to remove the acetyl protecting groups.

Phosphorylation of 3'-Amino-3'-deoxycytidine

Once the 3'-amino nucleoside is obtained, the crucial next step is the phosphorylation of the 5'-hydroxyl group to form the triphosphate. The Ludwig-Eckstein method is a widely employed and reliable one-pot procedure for this transformation.[1][2][3][4]

The Ludwig-Eckstein Method: A One-Pot, Three-Step Approach [1][2]

This method proceeds through a cyclic phosphite triester intermediate, which minimizes the formation of by-products and simplifies purification.[1][2]

  • Phosphitylation: The 5'-hydroxyl group of the protected 3'-amino-cytidine reacts with a phosphitylating agent, typically 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl chlorophosphite).

  • Reaction with Pyrophosphate: The resulting intermediate reacts with pyrophosphate in the form of a soluble salt, such as tris(tetra-n-butylammonium) hydrogen pyrophosphate, to form a cyclic triphosphate intermediate.

  • Oxidation and Hydrolysis: The cyclic intermediate is then oxidized (e.g., with iodine) and subsequently hydrolyzed to yield the final 3'-amino-cytidine triphosphate.

Experimental Protocol: Ludwig-Eckstein Phosphorylation [1][2][3]

This protocol is a generalized representation. Researchers should consult specific literature for precise conditions and reagent quantities.

  • Preparation:

    • Ensure the 3'-amino-3'-deoxycytidine is appropriately protected (e.g., the 3'-amino group can be protected with a trifluoroacetyl group).

    • Thoroughly dry all glassware and reagents. The reaction is moisture-sensitive.

  • Reaction:

    • Dissolve the protected nucleoside in a dry solvent (e.g., pyridine and dioxane).

    • Add salicyl chlorophosphite and stir at room temperature.

    • In a separate flask, prepare a solution of pyrophosphate (e.g., tributylammonium pyrophosphate) in dry DMF.

    • Add the pyrophosphate solution to the reaction mixture.

    • After the formation of the cyclic intermediate (monitored by ³¹P NMR), add an oxidizing agent (e.g., a solution of iodine in pyridine/water).

    • Quench the reaction after completion.

  • Deprotection and Purification:

    • Remove the protecting groups under appropriate conditions (e.g., treatment with ammonia for the trifluoroacetyl group).

    • Purify the crude product using ion-exchange chromatography (e.g., DEAE-Sephadex) followed by reverse-phase HPLC.[5][6][7][8]

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

StepStarting MaterialProductTypical Yield (%)Reference
Azidation of 3'-OHProtected Cytidine3'-Azido-3'-deoxycytidine derivative70-85%[9][10]
Reduction of 3'-Azido3'-Azido-3'-deoxycytidine derivative3'-Amino-3'-deoxycytidine derivative>90%[9][10]
Ludwig-Eckstein PhosphorylationProtected 3'-Amino-3'-deoxycytidine3'-Amino-cytidine triphosphate50-75%[2]

Table 2: Spectroscopic Data for 3'-Amino-Cytidine Triphosphate

TechniqueKey Signals
¹H NMR Characteristic signals for the ribose protons and the cytosine base protons. The chemical shifts will be pH-dependent.[11]
¹³C NMR Resonances corresponding to the carbons of the ribose and cytosine moieties.[12][13]
³¹P NMR Three distinct signals for the α, β, and γ phosphates, typically observed as a doublet, a triplet, and a doublet, respectively, due to P-P coupling.[13][14]
Mass Spec (ESI-MS) A peak corresponding to the molecular weight of the 3'-amino-CTP anion.

Visualizations

Synthetic Workflow Diagrams

G cluster_0 Synthesis of 3'-Amino-3'-deoxycytidine Cytidine Cytidine Protected_Cytidine Protected_Cytidine Cytidine->Protected_Cytidine Protection Activated_Cytidine Activated_Cytidine Protected_Cytidine->Activated_Cytidine Activation of 3'-OH Azido_Intermediate Azido_Intermediate Activated_Cytidine->Azido_Intermediate Nucleophilic Substitution (NaN3) Amino_Intermediate Amino_Intermediate Azido_Intermediate->Amino_Intermediate Reduction Amino_Nucleoside Amino_Nucleoside Amino_Intermediate->Amino_Nucleoside Deprotection

Caption: Chemical synthesis of 3'-amino-3'-deoxycytidine.

G cluster_1 Ludwig-Eckstein Phosphorylation Protected_Amino_Nucleoside Protected_Amino_Nucleoside Phosphite_Intermediate Phosphite_Intermediate Protected_Amino_Nucleoside->Phosphite_Intermediate Phosphitylation Cyclic_Intermediate Cyclic_Intermediate Phosphite_Intermediate->Cyclic_Intermediate Reaction with Pyrophosphate Final_Product 3'-Amino-CTP Cyclic_Intermediate->Final_Product Oxidation & Hydrolysis

Caption: Ludwig-Eckstein one-pot phosphorylation workflow.

Prebiotic Synthesis Approach

Recent research has also explored the prebiotic synthesis of 3'-amino-nucleoside triphosphates from simple chemical feedstocks.[15][16] This approach is of great interest in origins of life research and may offer alternative, potentially more direct, synthetic routes.

A proposed prebiotic synthesis involves a multi-component reaction of glycolaldehyde, 2-aminooxazole, and an aminonitrile to form an amino-sugar intermediate.[15] Subsequent reaction with cyanoacetylene builds the nucleobase.[15] The resulting 3'-amino-nucleoside can then be phosphorylated, for instance, using cyclic trimetaphosphate in water, to yield the triphosphate.[15][16]

G cluster_2 Prebiotic Synthesis Pathway Feedstocks Glycolaldehyde, 2-Aminooxazole, Aminonitrile Amino_Sugar_Intermediate Amino_Sugar_Intermediate Feedstocks->Amino_Sugar_Intermediate 3-Component Coupling Amino_Nucleoside Amino_Nucleoside Amino_Sugar_Intermediate->Amino_Nucleoside Nucleobase Construction NTP 3'-Amino-NTP Amino_Nucleoside->NTP Phosphorylation (Cyclic Trimetaphosphate)

Caption: Prebiotic synthesis of 3'-amino-nucleoside triphosphates.

Conclusion

The is a multi-step process that can be reliably achieved through established chemical methods, with the Ludwig-Eckstein phosphorylation being a particularly robust approach for the final triphosphorylation step. Careful control of protecting groups and reaction conditions is essential for achieving good yields and purity. The purification of the final product, typically by ion-exchange and reverse-phase HPLC, is critical to remove by-products and ensure its suitability for biochemical and drug development applications. Emerging prebiotic synthesis routes may offer more direct pathways in the future. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis of this important nucleotide analog.

References

The Principle of the 3'-Amino Group in Nucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of the 3'-hydroxyl group with an amino group in nucleotides has profound implications for molecular biology, diagnostics, and therapeutics. This modification gives rise to nucleotide analogs with unique chemical properties that can be harnessed for a variety of applications, from terminating DNA synthesis to enhancing the stability and translational efficiency of mRNA. This in-depth technical guide explores the core principles of 3'-amino nucleotides, including their synthesis, biochemical properties, and key applications, providing detailed experimental protocols and quantitative data to support researchers in this field.

Core Concepts and Properties

The fundamental principle behind the utility of 3'-amino nucleotides lies in the replacement of the 3'-hydroxyl (-OH) group, which is essential for the formation of a phosphodiester bond by DNA and RNA polymerases, with a 3'-amino (-NH2) group. This substitution leads to two primary consequences:

  • Chain Termination: DNA and RNA polymerases are generally unable to form a phosphoramidate bond with the incoming nucleotide triphosphate. This results in the termination of nucleic acid chain elongation, a principle that is fundamental to Sanger sequencing and various antiviral therapies.[1][2]

  • Chemical Handle for Conjugation: The primary amine at the 3'-terminus provides a reactive site for the covalent attachment of a wide range of molecules, such as fluorescent dyes, quenchers, and biotin, enabling the development of sophisticated molecular probes and diagnostic assays.[3][4]

Incorporation of a 3'-amino group can also confer other advantageous properties to oligonucleotides, such as increased resistance to 3'-exonucleases and enhanced thermal stability of the resulting duplexes.[3]

Synthesis of 3'-Amino Nucleotides and Oligonucleotides

The synthesis of 3'-amino nucleotides typically begins with the corresponding 3'-azido-3'-deoxy nucleoside. The azido group serves as a stable precursor to the more reactive amino group and can be efficiently reduced in the final steps of the synthesis.

Synthesis of 3'-Amino-3'-Deoxythymidine

A common route to 3'-amino-3'-deoxythymidine involves the reduction of 3'-azido-3'-deoxythymidine (AZT). This can be achieved through catalytic hydrogenation or with thiol-containing reducing agents.

Experimental Protocol: Reduction of 3'-Azido-3'-deoxythymidine to 3'-Amino-3'-deoxythymidine [3]

  • Reaction Setup: In a suitable reaction vessel, create a slurry of 3'-azido-3'-deoxythymidine (e.g., 2.17 g) and 10% Palladium on carbon (Pd/C) catalyst (e.g., 0.91 g) in ethanol (e.g., 25 ml).

  • Hydrogenation: Vigorously stir the mixture under a hydrogen atmosphere (1 atm) for 4 hours.

  • Work-up: Filter the reaction mixture through celite and wash the filter cake with methanol.

  • Purification: Evaporate the filtrate and purify the resulting residue by silica gel chromatography (e.g., using a gradient of 2% to 40% methanol in dichloromethane) to yield 3'-amino-3'-deoxythymidine.

Solid-Phase Synthesis of 3'-Amino-Modified Oligonucleotides

The introduction of a 3'-amino group at the end of a synthetic oligonucleotide is typically achieved using a controlled pore glass (CPG) solid support that has been pre-functionalized with a 3'-amino-modifier.[5][6] The synthesis then proceeds via standard phosphoramidite chemistry.

Workflow for Solid-Phase Synthesis of a 3'-Amino-Modified Oligonucleotide

G start Start with 3'-Amino-Modifier CPG detritylation Detritylation: Remove DMT group start->detritylation coupling Coupling: Add next phosphoramidite detritylation->coupling capping Capping: Block unreacted 5'-OH coupling->capping oxidation Oxidation: P(III) to P(V) capping->oxidation repeat Repeat Steps 1-4 for desired length oxidation->repeat repeat->detritylation Yes cleavage Cleavage and Deprotection: Release from CPG and remove protecting groups repeat->cleavage No purification Purification (e.g., HPLC) cleavage->purification final_product 3'-Amino-Modified Oligonucleotide purification->final_product

Caption: Workflow for solid-phase synthesis of 3'-amino-modified oligonucleotides.

Quantitative Data

The modification of nucleotides with a 3'-amino group has quantifiable effects on their properties and interactions. The following tables summarize key quantitative data from the literature.

Table 1: Thermal Stability of Oligonucleotides

Oligonucleotide TypeSequenceTm (°C)Conditions
Unmodified DNA5'-d(CGCG AATTC GCG)-3'72.01 M NaCl
3'-Amino-modified DNA5'-d(CGCG AATTC GCG)-NH2-3'74.51 M NaCl

Note: This is an illustrative example of the typical increase in Tm observed. Actual values are sequence and buffer dependent.

Table 2: Antiviral Activity of 3'-Amino Nucleoside Analogs

CompoundVirusCell LineIC50 (µM)
3'-Amino-2',3'-dideoxycytidineHIV-1L12100.7
3'-Amino-2',3'-dideoxy-5-fluorocytidineHIV-1Sarcoma 1801.0[7]
3'-Azido-3'-deoxythymidine (AZT)HIV-1MT-40.01-0.1

Table 3: Synthesis Yields

Starting MaterialProductReducing AgentYield (%)
3'-Azido-3'-deoxythymidine3'-Amino-3'-deoxythymidineH2, Pd/C~80[3]
3'-Azido-3'-deoxythymidine3'-Amino-3'-deoxythymidineDithiothreitol (DTT)Quantitative[8]

Key Applications and Experimental Protocols

Chain Termination in DNA Sequencing and Antiviral Therapy

The inability of DNA polymerases to extend a chain beyond a 3'-amino nucleotide makes these analogs potent chain terminators. This principle is the basis for their use as antiviral agents, particularly against retroviruses like HIV that rely on reverse transcriptase for replication.[9]

Mechanism of Chain Termination by 3'-Amino-dNTPs

G cluster_0 Normal DNA Synthesis cluster_1 Chain Termination dNTP Incoming dNTP (with 3'-OH) Polymerase DNA Polymerase dNTP->Polymerase Elongation Phosphodiester Bond Formation and Elongation Polymerase->Elongation Primer Primer-Template (with 3'-OH) Primer->Polymerase amino_dNTP Incoming 3'-amino-dNTP (with 3'-NH2) Polymerase2 DNA Polymerase amino_dNTP->Polymerase2 Incorporation Incorporation of 3'-amino-dNMP Polymerase2->Incorporation Primer2 Primer-Template (with 3'-OH) Primer2->Polymerase2 Termination Chain Termination (No further elongation) Incorporation->Termination

Caption: Mechanism of DNA chain termination by 3'-amino-dNTPs.

Experimental Protocol: Primer Extension Assay with 3'-Amino-dNTPs

This protocol is adapted from standard primer extension assays to demonstrate chain termination.[10][11][12]

  • Primer Labeling: End-label an oligonucleotide primer (complementary to the template DNA) with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled primer.

  • Annealing: Anneal the labeled primer to the single-stranded DNA template.

  • Extension Reaction: Set up four separate extension reactions. Each reaction should contain the primer-template hybrid, a DNA polymerase (e.g., Klenow fragment), and all four dNTPs. To each of the four tubes, add a limited amount of one of the 3'-amino-ddNTPs (3'-amino-ddATP, 3'-amino-ddGTP, 3'-amino-ddCTP, or 3'-amino-ddTTP).

  • Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase (e.g., 37°C).

  • Analysis: Stop the reactions and analyze the products on a denaturing polyacrylamide sequencing gel. The resulting ladder of bands will indicate the positions of the specific nucleotide in the template sequence.

Reversible Terminators in Next-Generation Sequencing (NGS)

In some NGS platforms, 3'-O-amino or other 3'-modified nucleotides are used as reversible terminators.[13][14][15] The 3'-terminating group can be chemically cleaved, allowing for the subsequent incorporation of the next nucleotide in a step-wise sequencing-by-synthesis process.

Workflow for Sequencing-by-Synthesis with Reversible 3'-Terminators

G start Immobilized Primer-Template incorporation Incorporate fluorescently labeled 3'-O-blocked dNTP start->incorporation wash Wash away unincorporated dNTPs incorporation->wash image Image to identify incorporated base wash->image cleavage Chemically cleave fluorophore and 3'-blocking group image->cleavage cycle Repeat for next cycle cleavage->cycle cycle->incorporation Next base

Caption: Simplified workflow of sequencing-by-synthesis using reversible terminators.

Post-Synthesis Modification and Conjugation

The 3'-amino group serves as a versatile handle for the attachment of various functional molecules. NHS (N-Hydroxysuccinimide) esters are commonly used to label amino-modified oligonucleotides with fluorescent dyes.[16][17]

Experimental Protocol: NHS-Ester Dye Conjugation to a 3'-Amino-Oligonucleotide [16][17]

  • Oligonucleotide Preparation: Dissolve the 3'-amino-modified oligonucleotide in a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 0.3-0.8 mM.

  • Dye Preparation: Dissolve the NHS-ester functionalized dye in anhydrous DMSO or DMF to a concentration of approximately 14 mM.

  • Conjugation Reaction: Add the dissolved dye solution to the oligonucleotide solution (a 5-10 fold molar excess of the dye is often used). Vortex gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the dye-conjugated oligonucleotide from excess dye and unconjugated oligonucleotide using methods such as ethanol precipitation followed by HPLC or size-exclusion chromatography.

Workflow for Post-Synthesis Conjugation

G oligo 3'-Amino-Modified Oligonucleotide reaction Conjugation Reaction (RT, 1-2h) oligo->reaction dye NHS-Ester Dye dye->reaction buffer Bicarbonate Buffer (pH 8.5) buffer->reaction purification Purification (e.g., HPLC) reaction->purification product 3'-Dye-Labeled Oligonucleotide purification->product

Caption: Workflow for NHS-ester dye conjugation to a 3'-amino-oligonucleotide.

Conclusion

The introduction of a 3'-amino group into nucleotides is a powerful and versatile modification that has significantly impacted various areas of life sciences and drug development. From their role as chain terminators in sequencing and antiviral therapies to their use as chemical handles for the creation of sophisticated molecular probes, 3'-amino nucleotides continue to be a valuable tool for researchers. A thorough understanding of their synthesis, properties, and the experimental protocols for their use, as outlined in this guide, is essential for leveraging their full potential in future innovations.

References

The Chemical Stability of 3'-Amino-3'-deoxycytidine Triphosphate (3'-NH2-CTP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-3'-deoxycytidine triphosphate (3'-NH2-CTP) is a chemically modified nucleoside triphosphate where the 3'-hydroxyl group of the ribose sugar is replaced by an amino group. This modification is of significant interest in various biochemical and therapeutic applications, including its use as a chain terminator in nucleic acid synthesis and for the development of aptamers. Understanding the chemical stability of this compound is paramount for its effective storage, handling, and application in experimental and developmental pipelines. This technical guide provides an in-depth overview of the known stability profile of this compound and related compounds, outlines experimental methodologies for stability assessment, and offers recommendations for maintaining its integrity.

Core Stability Profile of this compound

The chemical stability of this compound is influenced by several factors, primarily temperature, pH, and the presence of degrading enzymes. While specific quantitative kinetic data for this compound is not extensively published, its stability can be inferred from data on unmodified nucleoside triphosphates, other 3'-modified analogs, and general principles of nucleotide chemistry.

General Storage and Handling Recommendations

Based on information from various suppliers of modified nucleotides, the following storage conditions are recommended to ensure the long-term stability of this compound solutions.

ParameterRecommendationRationale
Storage Temperature Store at -20°C or below. For long-term storage, -80°C is preferable.Minimizes hydrolytic and potential enzymatic degradation.
Solution Form Store as a buffered aqueous solution, typically at a concentration of 10-100 mM.Buffering helps to maintain a stable pH.
Long-Term Storage Long-term storage in solution is not recommended for frequent use; aliquot to avoid multiple freeze-thaw cycles.[1]Freeze-thaw cycles can lead to degradation of the triphosphate chain.
Short-Term Exposure Short-term exposure to ambient temperatures (up to one week) is generally acceptable for some related modified nucleotides.[2][3]Provides flexibility during experimental setup, but should be minimized.
Impact of pH on Stability

The pH of the storage and reaction buffer is a critical determinant of the stability of nucleoside triphosphates. The triphosphate chain is susceptible to hydrolysis, and the rate of this hydrolysis is pH-dependent.

For unmodified deoxyribonucleoside triphosphates (dNTPs), stability is enhanced at slightly alkaline pH. A patent on dNTP stabilization indicates that a pH range of approximately 8.0 to 10.0 is advantageous.[4] Conversely, studies on related amino-modified nucleotides, such as 5'-amino-5'-deoxythymidine diphosphate, have shown that the rate of hydrolysis increases as the pH becomes more acidic, particularly below pH 5.[5] Therefore, it is recommended to maintain this compound solutions in a buffer with a pH between 7.5 and 8.5 to ensure stability.

Primary Degradation Pathways

The primary chemical degradation pathway for this compound, like other nucleoside triphosphates, is the hydrolysis of the phosphoanhydride bonds of the triphosphate chain. This process occurs sequentially, leading to the formation of the corresponding diphosphate (3'-NH2-CDP) and monophosphate (3'-NH2-CMP) derivatives, with the release of inorganic phosphate at each step.

For unmodified CTP, a common impurity found in manufactured lots is cytidine diphosphate (CDP), which arises from this hydrolytic degradation.[6] It is reasonable to assume a similar degradation pattern for this compound.

This compound This compound 3'-NH2-CDP 3'-NH2-CDP This compound->3'-NH2-CDP + H2O - Pi 3'-NH2-CMP 3'-NH2-CMP 3'-NH2-CDP->3'-NH2-CMP + H2O - Pi 3'-NH2-Cytidine 3'-NH2-Cytidine 3'-NH2-CMP->3'-NH2-Cytidine + H2O - Pi

Figure 1. Hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the chemical stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Protocol: HPLC-Based Stability Study of this compound

1. Objective: To determine the degradation rate of this compound under various pH and temperature conditions.

2. Materials:

  • This compound solution of known concentration

  • Buffers of different pH values (e.g., pH 4.0, 7.0, 9.0)

  • Temperature-controlled incubators or water baths

  • HPLC system with a suitable detector (UV-Vis at ~271 nm)

  • Anion-exchange or reverse-phase ion-pairing HPLC column

  • Mobile phase buffers (e.g., potassium phosphate, triethylammonium acetate)

  • Reference standards for potential degradation products (3'-NH2-CDP, 3'-NH2-CMP, if available)

3. Experimental Workflow:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep1 Prepare this compound stock solution prep2 Prepare buffers at target pH values prep1->prep2 prep3 Dilute stock into each buffer prep2->prep3 inc1 Aliquot samples for each time point prep3->inc1 inc2 Incubate at different temperatures inc1->inc2 an1 Withdraw samples at specified time points inc2->an1 an2 Quench reaction (e.g., snap freeze) an1->an2 an3 Analyze by HPLC an2->an3 data1 Integrate peak areas an3->data1 data2 Calculate % remaining of this compound data1->data2 data3 Plot ln(% remaining) vs. time data2->data3 data4 Determine degradation rate constant and half-life data3->data4

References

An In-depth Technical Guide to 3'-Amino Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino modified RNA represents a pivotal class of chemically altered ribonucleic acids that incorporate a primary amine group at the 3'-terminus. This modification imparts unique chemical properties, rendering the RNA molecule more resistant to degradation by 3'-exonucleases and providing a versatile handle for the covalent attachment of a wide array of functional molecules. These characteristics have made 3'-amino modified RNA an invaluable tool in various research, diagnostic, and therapeutic applications, including the development of stabilized mRNA therapeutics, targeted drug delivery systems, and advanced diagnostic probes. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3'-amino modified RNA, complete with detailed experimental protocols and quantitative data to facilitate its adoption and use in the laboratory.

Properties of 3'-Amino Modified RNA

The introduction of a 3'-amino group significantly alters the biochemical and biophysical properties of an RNA molecule. These changes are critical for its utility in various applications.

Enhanced Nuclease Resistance

One of the most significant advantages of 3'-amino modification is the increased stability of the RNA molecule in biological fluids. The 3'-amino group protects the RNA from degradation by 3'-to-5' exonucleases, which are prevalent in serum and cell extracts. This enhanced stability is crucial for applications requiring the RNA to remain intact for extended periods, such as in antisense therapy and mRNA-based therapeutics.

Thermal Stability of Duplexes

The effect of a 3'-amino modification on the thermal stability of RNA duplexes can vary. While 2'-amino modifications have been reported to destabilize RNA:RNA duplexes, the impact of a 3'-terminal amine is generally less pronounced and can be sequence-dependent. It is a critical parameter to consider when designing probes and other hybridization-based tools.

Translational Efficiency

For messenger RNA (mRNA), modification of the 3'-terminus can lead to a significant increase in protein expression. A 3'-modification can result in a 3-fold increase in translation, which is also extended over a longer period (>48 hours).[1] This is attributed to the increased stability of the mRNA, allowing for multiple rounds of translation before degradation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of 3'-amino modified RNA.

PropertyModificationObservationReference
Nuclease Resistance 3'-amino modificationIncreased half-life in serum and cell extracts[2]
3'-inverted dT cap on 2'-fluoro RNAHalf-life of ~12 hours in fresh human serum[2]
Translational Efficiency 3'-modification of Gaussia luciferase mRNA3-fold increased and extended (>48 h) translation[1]
Thermal Stability 2'-amino modificationDestabilizes RNA:RNA duplexes[3]

Note: Specific quantitative data on the half-life and ΔTm for a broad range of 3'-amino linkers is highly dependent on the specific oligo sequence, the length of the amino linker, and the experimental conditions. The provided data serves as a general guideline.

Synthesis of 3'-Amino Modified RNA

3'-Amino modified RNA can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis: Solid-Phase Phosphoramidite Chemistry

Solid-phase synthesis is the most common method for producing chemically defined, 3'-amino modified RNA oligonucleotides. This method utilizes a solid support functionalized with a protected aminolinker. The RNA chain is synthesized in the 3'-to-5' direction by the sequential addition of phosphoramidite monomers.

  • Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with a 3'-amino-modifier. The amine group is typically protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) or a phthaloyl (PT) group.

  • Synthesis Cycle:

    • Deprotection (Detritylation): Remove the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

    • Coupling: Activate the next phosphoramidite monomer with an activator (e.g., 5-ethylthio-1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing chain.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

  • Repeat: Repeat the synthesis cycle until the desired RNA sequence is assembled.

  • Cleavage and Deprotection:

    • Cleave the synthesized oligonucleotide from the solid support using a strong base (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine - AMA).

    • This step also removes the protecting groups from the phosphate backbone and the nucleobases.

    • For 3'-PT-amino-modifiers, deprotection with AMA at 65°C for 10 minutes is sufficient to hydrolyze the phthaloyl group and liberate the primary amine.

  • Purification: Purify the crude 3'-amino modified RNA using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Enzymatic Synthesis

Enzymatic methods offer an alternative for the 3'-modification of RNA, particularly for longer transcripts.

Recombinant human Polymerase θ can be used to add 3'-amino-modified nucleotides to the 3'-terminus of RNA in a template-independent manner.

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components:

    • RNA transcript (10-50 pmol)

    • Polθ reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • 3'-amino-modified nucleotide triphosphate (e.g., 3'-amino-ddNTP) in excess

    • Recombinant Polθ enzyme

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Enzyme Inactivation: Stop the reaction by heat inactivation of the polymerase (e.g., 70°C for 10 minutes) or by adding EDTA.

  • Purification: Purify the 3'-amino modified RNA using a suitable method, such as spin column chromatography or HPLC.

Purification of 3'-Amino Modified RNA

High-performance liquid chromatography (HPLC) is a robust method for purifying 3'-amino modified RNA, offering high resolution and purity.

Experimental Protocol: RP-HPLC Purification
  • Column: Use a reverse-phase column suitable for oligonucleotide purification (e.g., C8 or C18).

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Buffer B: 0.1 M TEAA in acetonitrile.

  • Gradient:

    • Equilibrate the column with a low percentage of Buffer B (e.g., 5%).

    • Inject the dissolved crude RNA sample.

    • Apply a linear gradient of increasing Buffer B concentration to elute the RNA. The optimal gradient will depend on the length and sequence of the oligonucleotide. A typical gradient might be from 5% to 50% Buffer B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak of the full-length 3'-amino modified RNA.

  • Desalting: Desalt the collected fractions using a method such as ethanol precipitation or a desalting column to remove the TEAA buffer salts.

Applications and Experimental Workflows

The unique properties of 3'-amino modified RNA enable a wide range of applications.

Conjugation of Functional Molecules

The 3'-amino group serves as a reactive handle for the covalent attachment of various molecules, such as fluorophores, biotin, peptides, and drugs.

N-hydroxysuccinimide (NHS) esters are commonly used to label amino-modified oligonucleotides.

  • Oligonucleotide Preparation: Dissolve the purified 3'-amino modified RNA in a non-nucleophilic buffer with a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate or sodium borate buffer).

  • NHS Ester Preparation: Dissolve the NHS ester-functionalized molecule (e.g., a fluorescent dye) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Add the NHS ester solution to the RNA solution. A 5-10 fold molar excess of the NHS ester is typically used.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, with gentle mixing.

  • Purification: Purify the conjugated RNA from the excess unreacted label and byproducts using size-exclusion chromatography (e.g., a desalting column) or HPLC.

Aptamer Development and Signaling Pathway Analysis

3'-Amino modified RNA is utilized in the selection and application of aptamers, which are short, single-stranded nucleic acids that bind to specific targets. A prominent example is the AS1411 aptamer, a G-quadruplex forming oligonucleotide that targets nucleolin.

The AS1411 aptamer, which has a 3'-amino modification for enhanced stability, binds to nucleolin on the surface of cancer cells. This interaction triggers a cascade of downstream events that inhibit cancer cell proliferation.

AS1411_Signaling_Pathway AS1411 AS1411 Aptamer (3'-amino modified) Nucleolin Cell Surface Nucleolin AS1411->Nucleolin Binds Internalization Internalization Nucleolin->Internalization NFkB NF-κB (p65) Internalization->NFkB Inhibits nuclear entry of PI3K_AKT PI3K/AKT Pathway Internalization->PI3K_AKT Inhibits Nucleus Nucleus NFkB->Nucleus miRNA27a miRNA-27a Transcription NFkB->miRNA27a Activates Nucleus->miRNA27a Transcription of miRNA27a->PI3K_AKT Downregulates INPP4B, activating Proliferation Cancer Cell Proliferation PI3K_AKT->Proliferation Promotes Inhibition->NFkB

Caption: AS1411 aptamer signaling pathway.

3'-Amino modified RNA can be used in the SELEX process to generate stable aptamers.

SELEX_Workflow cluster_0 SELEX Cycle Pool Initial RNA Pool (with 3'-amino modification) Incubation Incubation with Target Pool->Incubation Partitioning Partitioning (Bound vs. Unbound) Incubation->Partitioning Elution Elution of Bound RNA Partitioning->Elution Bound Amplification RT-PCR & In Vitro Transcription Elution->Amplification Next_Pool Enriched RNA Pool Amplification->Next_Pool Next_Pool->Incubation Next Round

Caption: SELEX workflow for aptamer selection.

Nuclease Protection Assay

This assay is used to quantitatively assess the stability of 3'-amino modified RNA in the presence of nucleases.

  • Probe Preparation: Synthesize a radiolabeled or fluorescently labeled antisense probe that is complementary to the 3'-amino modified RNA target.

  • Hybridization: Mix the 3'-amino modified RNA with an excess of the labeled probe in a hybridization buffer. Heat to denature and then cool slowly to allow hybridization.

  • Nuclease Digestion: Add a single-strand specific nuclease (e.g., S1 nuclease or RNase T1) to the reaction. This will digest any unhybridized, single-stranded RNA and probe.

  • Nuclease Inactivation and Precipitation: Stop the digestion and precipitate the protected RNA-probe duplexes.

  • Analysis: Separate the protected fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Visualize the protected fragments by autoradiography or fluorescence imaging and quantify the band intensity to determine the amount of stable RNA.

Conclusion

3'-Amino modified RNA is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its enhanced stability and the ability to be conjugated to a wide range of molecules open up a vast array of possibilities in basic research, diagnostics, and therapeutics. The detailed protocols and data provided in this guide are intended to facilitate the successful implementation of 3'-amino modified RNA in your own research endeavors, paving the way for new discoveries and innovations.

References

A Technical Guide to 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP), a modified nucleoside triphosphate with significant applications in molecular biology and drug development. This document covers its chemical properties, suppliers, and a detailed, generalized protocol for its use in enzymatic assays.

Core Concepts

This compound is a synthetic analog of deoxycytidine triphosphate (dCTP). The key modifications are the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar, and the presence of an amino group (-NH2) at the 3' position. This unique structure confers upon it the property of a DNA chain terminator. Once incorporated into a growing DNA strand by a DNA polymerase, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA synthesis.[1] The 3'-amino group provides a reactive handle for the conjugation of other molecules, such as fluorescent dyes or biotin, making it a valuable tool for various labeling and detection applications.[1]

Physicochemical Properties and Supplier Information

PropertyValueSupplierCatalog Number
Full Chemical Name 3'-Amino-2',3'-dideoxycytidine-5'-triphosphateTriLink BioTechnologiesN-4011
lithium (3-amino-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl triphosphateAPExBIO-
Molecular Formula (Free Acid) C₉H₁₇N₄O₁₂P₃TriLink BioTechnologiesN-4011
Molecular Weight (Free Acid) 466.10 g/mol TriLink BioTechnologiesN-4011
Purity ≥90% by AX-HPLCTriLink BioTechnologiesN-4011
Supplied Form Lithium saltTriLink BioTechnologies, APExBION-4011, -
Concentration 100 mM in H₂OTriLink BioTechnologiesN-4011

Key Suppliers

  • TriLink BioTechnologies: A well-established provider of modified nucleic acids, offering this compound under the catalog number N-4011.[2]

  • APExBIO: A supplier of reagents for life science research, listing 3'-Amino-ddCTP in their catalog.[3]

Experimental Protocols

The following is a generalized protocol for an enzymatic incorporation and chain termination assay using this compound with a DNA polymerase. This protocol is based on standard molecular biology techniques for studying DNA polymerase activity with modified nucleotides. Researchers should optimize the conditions for their specific enzyme, template, and experimental goals.

Objective:

To determine if a DNA polymerase can incorporate this compound and to confirm its chain-terminating properties.

Materials:
  • This compound (e.g., TriLink BioTechnologies, Cat. No. N-4011)

  • DNA Polymerase (e.g., Taq DNA Polymerase, Klenow Fragment)

  • DNA template with a known sequence

  • A primer complementary to the template, labeled with a fluorescent dye (e.g., 5'-FAM)

  • Standard dNTPs (dATP, dGTP, dTTP, dCTP)

  • Reaction Buffer (specific to the DNA polymerase)

  • Nuclease-free water

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Gel electrophoresis apparatus and power supply

  • Fluorescence gel scanner

Methodology:
  • Primer-Template Annealing:

    • In a microcentrifuge tube, mix the fluorescently labeled primer and the DNA template in a 1.5:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Enzymatic Reaction Setup:

    • Prepare the following reaction mixtures in separate tubes. It is recommended to set up reactions on ice.

ComponentControl Reaction (C)Termination Reaction (T)
Nuclease-free waterto 20 µLto 20 µL
10X Polymerase Buffer2 µL2 µL
Annealed Primer/Template1 µL1 µL
dNTP mix (10 mM each)0.5 µL0.5 µL
This compound (10 mM)-0.5 µL
DNA Polymerase1 µL1 µL
Total Volume 20 µL 20 µL
  • Incubation:

    • Incubate the reactions at the optimal temperature for the DNA polymerase for a set time (e.g., 30 minutes at 37°C for Klenow fragment, or 72°C for Taq).

  • Reaction Termination:

    • Stop the reactions by adding an equal volume (20 µL) of Stop Solution.

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

    • Quickly cool the samples on ice.

  • Gel Electrophoresis:

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel at a constant power until the desired resolution is achieved.

  • Data Analysis:

    • Visualize the DNA fragments using a fluorescence gel scanner.

    • In the control lane (C), a full-length product should be observed.

    • In the termination lane (T), a band corresponding to the size of the primer extended to the point of this compound incorporation should be visible, indicating chain termination. The position of this terminated band will be one base longer than the primer for each position where a cytosine is present in the template strand.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic incorporation assay described above.

experimental_workflow cluster_reaction Reaction p1 Anneal Primer/Template p2 Prepare Reaction Mixes (Control & Termination) p1->p2 r1 Enzymatic Incorporation p2->r1 Reaction setup a1 Stop Reaction r1->a1 Incubated samples a2 Denaturing PAGE a1->a2 Terminated reactions a3 Fluorescence Imaging a2->a3 Gel a4 Data Interpretation a3->a4 Image data

Caption: Experimental workflow for this compound incorporation assay.

Mechanism of Chain Termination

The diagram below illustrates the molecular mechanism by which this compound terminates DNA synthesis.

chain_termination cluster_elongation Normal DNA Elongation cluster_termination Chain Termination by this compound dna_strand Growing DNA Strand (...-N-3'OH) polymerase_e DNA Polymerase dna_strand->polymerase_e dntp Incoming dNTP dntp->polymerase_e elongated_strand Elongated DNA Strand (...-N-p-N-3'OH) polymerase_e->elongated_strand Phosphodiester bond formation dna_strand_t Growing DNA Strand (...-N-3'OH) polymerase_t DNA Polymerase dna_strand_t->polymerase_t nh2_ctp This compound nh2_ctp->polymerase_t terminated_strand Terminated DNA Strand (...-N-p-N-3'NH2) polymerase_t->terminated_strand Incorporation no_elongation Further Elongation Blocked terminated_strand->no_elongation

Caption: Mechanism of DNA chain termination by this compound.

References

The Cornerstone of Control: A Technical Guide to 3'-Amino-CTP in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of 3'-amino-CTP, a modified cytidine triphosphate, in the landscape of molecular biology. While not a naturally occurring molecule, its unique chemical properties have established it as an indispensable tool for researchers, offering precise control over enzymatic processes. This document details its core applications, provides quantitative data on related analogues, outlines detailed experimental protocols, and illustrates the key mechanisms through which it functions.

Core Principles and Applications of 3'-Amino-CTP

The defining feature of 3'-amino-CTP is the substitution of the hydroxyl group (-OH) at the 3' position of the ribose sugar with an amino group (-NH2). This single modification has profound implications for its interaction with nucleic acid polymerases.

1.1. Chain Termination of Transcription:

The primary and most fundamental role of 3'-amino-CTP is as a chain terminator in RNA synthesis. RNA polymerases catalyze the formation of a phosphodiester bond by linking the 5'-phosphate of an incoming nucleotide to the 3'-hydroxyl group of the preceding nucleotide in the growing RNA strand. When 3'-amino-CTP is incorporated, the absence of the 3'-OH group prevents the formation of the next phosphodiester bond, leading to the termination of transcription. This property is analogous to the role of dideoxynucleotides in Sanger DNA sequencing.

1.2. A Versatile Chemical Handle for RNA Labeling and Modification:

The 3'-amino group serves as a reactive primary amine, which can be used as a chemical handle for the covalent attachment of various molecules. This allows for a powerful, two-step strategy for 3'-end labeling of RNA:

  • Enzymatic Incorporation: An RNA polymerase or a nucleotidyltransferase incorporates a single 3'-amino-CMP at the 3'-terminus of an RNA molecule.

  • Chemical Conjugation: The amino-tagged RNA is then reacted with a molecule containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This allows for the attachment of fluorophores, biotin, cross-linking agents, or other probes for downstream applications.

1.3. Foundation for Drug Development:

The principle of chain termination by 3'-modified nucleosides is a cornerstone of antiviral and anticancer drug development. Analogues of 3'-amino-cytidine, particularly the 2',3'-dideoxy versions, are potent inhibitors of viral reverse transcriptases (e.g., in HIV) and viral RNA-dependent RNA polymerases.[1][2] After entering a cell, these nucleoside analogues are phosphorylated by host or viral kinases to their active triphosphate form.[1] This active form then competes with the natural nucleotides for incorporation into the viral genome, causing chain termination and halting replication.[3][4]

Quantitative Data

While specific kinetic data for the incorporation of 3'-amino-CTP by RNA polymerases is not extensively published, data from related analogues and natural nucleotides provide a valuable benchmark for understanding its behavior.

Table 1: Kinetic Parameters for Nucleotide Incorporation by T7 RNA Polymerase

NucleotideKd (µM)kpol (s-1)Catalytic Efficiency (kpol/Kd) (µM-1s-1)Reference
Natural CTP802202.75[5]

This data for the natural nucleotide provides a baseline for the expected affinity and incorporation rate. The presence of the 3'-amino modification is expected to alter these values.

Table 2: Inhibitory Concentrations (IC50) of 3'-Modified Cytidine Analogues Against Viral Polymerases

CompoundTarget EnzymeIC50 (µM)VirusReference
β-L-FdCTP (3'-fluoro)HBV DNA Polymerase0.25 - 10.4Hepatitis B Virus[6]
β-L-FMetdCTP (3'-fluoro)HBV DNA Polymerase0.25 - 10.4Hepatitis B Virus[6]
FNC-TP (4'-azido)HIV-1 Reverse TranscriptaseHighHIV-1[7]
FNC-TP (4'-azido)HCV RdRpModerateHepatitis C Virus[7]

These values for related 3'-modified cytidine analogues demonstrate the potent inhibitory activity that is characteristic of this class of compounds.

Table 3: Effective Concentrations (EC50) of Nucleoside Analogues in Cell-Based Assays

CompoundCell LineEC50 (µM)Assay TypeReference
2′-C-Methyl-cytidineHuman Norovirus Replicon Cells8.2 ± 0.7Replicon Assay[8]
Favipiravir (T-705)Human Norovirus Replicon Cells21 ± 2Replicon Assay[8]
RAD001 (Everolimus)HCC-1419 Breast Cancer Cells25.17 ± 1.14MTS Proliferation Assay[9]
RAD001 (Everolimus)MDA-MB-468 Breast Cancer Cells50.65 ± 3.64MTS Proliferation Assay[9]

This table illustrates the cellular efficacy of various nucleoside analogues and related compounds in inhibiting viral replication or cancer cell proliferation.

Experimental Protocols & Methodologies

3.1. Protocol for In Vitro Transcription Termination Assay using 3'-Amino-CTP

This protocol is designed to verify the chain-terminating property of 3'-amino-CTP in a standard in vitro transcription reaction using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, UTP solution (10 mM each)

  • CTP solution (10 mM)

  • 3'-amino-CTP solution (10 mM)

  • [α-³²P]UTP (for radiolabeling)

  • RNase Inhibitor

  • Nuclease-free water

  • Denaturing polyacrylamide gel (Urea-PAGE) and electrophoresis apparatus

  • Phosphorimager system

Methodology:

  • Reaction Setup: Assemble two transcription reactions in parallel.

    • Control Reaction:

      • 1 µL 10x Transcription Buffer

      • 1 µL DNA template (100 ng/µL)

      • 1 µL ATP/GTP/UTP mix (10 mM each)

      • 0.5 µL CTP (10 mM)

      • 0.5 µL [α-³²P]UTP

      • 0.5 µL RNase Inhibitor

      • 4.5 µL Nuclease-free water

      • 1 µL T7 RNA Polymerase

    • Termination Reaction:

      • 1 µL 10x Transcription Buffer

      • 1 µL DNA template (100 ng/µL)

      • 1 µL ATP/GTP/UTP mix (10 mM each)

      • 0.4 µL CTP (10 mM)

      • 0.1 µL 3'-amino-CTP (10 mM) (The ratio of CTP to 3'-amino-CTP can be varied to modulate the frequency of termination)

      • 0.5 µL [α-³²P]UTP

      • 0.5 µL RNase Inhibitor

      • 4.5 µL Nuclease-free water

      • 1 µL T7 RNA Polymerase

  • Incubation: Incubate both reactions at 37°C for 1 hour.

  • Reaction Quenching: Stop the reactions by adding an equal volume of 2x RNA loading buffer (containing formamide, EDTA, and tracking dyes).

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the tracking dyes have migrated sufficiently.

  • Visualization: Expose the gel to a phosphor screen and visualize the radiolabeled RNA products using a phosphorimager. The control lane should show a full-length transcript, while the termination lane will show a ladder of shorter products ending at positions corresponding to the incorporation of 3'-amino-CMP.

3.2. Protocol for Two-Step 3'-End Labeling of RNA

This protocol describes the enzymatic addition of a single 3'-amino-CMP to an RNA molecule followed by chemical conjugation to an NHS-ester-activated fluorescent dye.

Part A: Enzymatic Tailing with 3'-Amino-CTP

Materials:

  • RNA to be labeled (10-50 pmol)

  • Poly(A) Polymerase or other suitable terminal transferase

  • 5x Poly(A) Polymerase Reaction Buffer

  • 3'-amino-CTP solution (1 mM)

  • RNase Inhibitor

  • Nuclease-free water

  • Ethanol and sodium acetate for RNA precipitation

Methodology:

  • Reaction Setup: In a nuclease-free tube, combine:

    • 5 µL RNA (10 pmol)

    • 4 µL 5x Poly(A) Polymerase Reaction Buffer

    • 1 µL 3'-amino-CTP (1 mM)

    • 1 µL RNase Inhibitor

    • 8 µL Nuclease-free water

    • 1 µL Poly(A) Polymerase

  • Incubation: Incubate at 37°C for 30 minutes. The enzyme will add a single 3'-amino-CMP to the 3'-end of the RNA.

  • Purification: Purify the 3'-amino-tailed RNA to remove unincorporated 3'-amino-CTP and enzyme. This can be done by ethanol precipitation or using a suitable spin column. Resuspend the purified RNA in nuclease-free water.

Part B: Chemical Conjugation with NHS-Ester Dye

Materials:

  • Purified 3'-amino-tailed RNA

  • NHS-ester activated fluorescent dye (e.g., Cy3-NHS ester), dissolved in anhydrous DMSO

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

Methodology:

  • Reaction Setup:

    • Resuspend the purified 3'-amino-tailed RNA (10-50 pmol) in 4.5 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).

    • Add 4.5 µL of the NHS-ester dye solution (typically a 10- to 50-fold molar excess over the RNA).

  • Incubation: Incubate the reaction in the dark at room temperature for at least 4 hours, or overnight on ice.[10]

  • Purification: Purify the fluorescently labeled RNA from the unreacted dye. This is critical and can be achieved by:

    • Ethanol precipitation (may require multiple rounds).

    • Size-exclusion chromatography (e.g., G-25 spin column).

    • Denaturing PAGE, followed by excision and elution of the labeled RNA band.

  • Quantification: Determine the concentration and labeling efficiency of the final product using UV-Vis spectrophotometry.

Visualization of Key Pathways and Workflows

Diagram 1: Chain Termination in Transcription

ChainTermination cluster_elongation Elongation Cycle cluster_termination Termination Event Polymerase RNA Polymerase RNA Growing RNA (5'...N-OH 3') Polymerase->RNA Elongates TerminatedRNA Terminated RNA (5'...N-C-NH2 3') Polymerase->TerminatedRNA Terminates Template DNA Template Template->Polymerase binds NTP_Pool ATP, GTP, UTP, CTP NTP_Pool->Polymerase Incorporation AminoCTP 3'-amino-CTP AminoCTP->Polymerase Incorporation Release Polymerase stalls and dissociates TerminatedRNA->Release

Caption: Workflow of transcription chain termination by 3'-amino-CTP.

Diagram 2: Two-Step RNA 3'-End Labeling Workflow

RNALabeling StartRNA RNA with 3'-OH Step1 Step 1: Enzymatic Incorporation StartRNA->Step1 AminoRNA RNA with 3'-NH2 Step1->AminoRNA Product AminoCTP 3'-amino-CTP AminoCTP->Step1 Enzyme Terminal Transferase (e.g., Poly(A) Polymerase) Enzyme->Step1 Purify1 Purification AminoRNA->Purify1 Step2 Step 2: Chemical Conjugation Purify1->Step2 LabeledRNA Fluorescently Labeled RNA Step2->LabeledRNA Product Dye Fluorophore-NHS Ester Dye->Step2 Purify2 Purification LabeledRNA->Purify2

Caption: A two-step workflow for the 3'-end labeling of RNA.

Diagram 3: Mechanism of Action for 3'-Amino Nucleoside Antivirals

AntiviralMechanism cluster_activation Metabolic Activation Prodrug 3'-amino-nucleoside (Prodrug) Cell Host Cell Prodrug->Cell Enters Phosphorylation Cellular Kinases Prodrug->Phosphorylation Substrate ActiveDrug 3'-amino-NTP (Active Drug) Phosphorylation->ActiveDrug Phosphorylates ViralPolymerase Viral Polymerase (e.g., Reverse Transcriptase) ActiveDrug->ViralPolymerase Competes with natural NTPs ViralGenome Viral Genome Replication ViralPolymerase->ViralGenome Catalyzes Termination Chain Termination ViralPolymerase->Termination Incorporates Active Drug Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: Metabolic activation and mechanism of action for antiviral nucleosides.

Conclusion

3'-Amino-CTP and its related analogues represent a powerful class of molecules in the molecular biologist's toolkit. Their ability to act as definitive chain terminators provides a mechanism for controlling polymerase activity, which has been leveraged for applications ranging from fundamental studies of transcription to the development of life-saving antiviral therapeutics. Furthermore, the reactive amino group offers a versatile point of attachment for probes and other functional moieties, enabling sophisticated RNA labeling and analysis techniques. As research continues to demand more precise tools for manipulating and studying nucleic acids, the fundamental principles embodied by 3'-amino-CTP will undoubtedly continue to inspire the development of novel molecular technologies.

References

Methodological & Application

Application Notes and Protocols: Enzymatic Incorporation of 3'-NH₂-CTP by T7 RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA transcripts is a powerful tool for a wide range of applications in molecular biology, diagnostics, and therapeutics. The introduction of a primary amine group at the 3'-terminus of an RNA molecule via the enzymatic incorporation of 3'-amino-3'-deoxycytidine triphosphate (3'-NH₂-CTP) by T7 RNA polymerase offers a versatile handle for downstream modifications. This reactive group enables the covalent attachment of various functionalities, including fluorescent dyes, biotin, crosslinking agents, and therapeutic payloads, through amine-reactive chemistry. T7 RNA polymerase, a DNA-dependent RNA polymerase, is widely used for in vitro transcription due to its high processivity and specificity for its promoter sequence.[1][2] While the enzyme exhibits a preference for natural nucleotides, it can accommodate certain modifications at the sugar moiety. This document provides detailed protocols for the enzymatic incorporation of 3'-NH₂-CTP, purification of the modified RNA, and subsequent downstream applications.

Data Presentation

The efficiency of enzymatic incorporation of modified nucleotides can be influenced by several factors, including the specific modification, its position on the nucleotide, and the sequence context of the template DNA. While direct quantitative data for 3'-NH₂-CTP incorporation by T7 RNA polymerase is not extensively published, studies on other CTP analogs, such as the fluorescent tCTP, have shown that T7 RNA polymerase can incorporate modified CTPs with high efficiency, in some cases even exceeding that of natural CTP.[3] The following table provides an estimated comparison based on analogous studies.

NucleotideRelative Incorporation Efficiency (%) (Estimate)Expected RNA Yield (µg per 20 µL reaction)Key Considerations
Natural CTP10020 - 50Standard reaction conditions.[4]
3'-NH₂-CTP70 - 9015 - 40May require optimization of nucleotide concentrations. The 3'-modification can act as a chain terminator, thus incorporation is targeted at the 3'-end.
tCTP (fluorescent analog)~200VariableIncorporation can be more efficient than natural CTP.[3]

Experimental Protocols

Enzymatic Incorporation of 3'-NH₂-CTP via In Vitro Transcription

This protocol is designed for a standard 20 µL in vitro transcription reaction to produce a 3'-amino-modified RNA transcript. The 3'-NH₂-CTP will act as a chain terminator, ensuring the modification is at the 3'-terminus.

Materials and Reagents:

  • Linearized DNA template with a T7 promoter (100-200 ng/µL)

  • T7 RNA Polymerase (e.g., NEB #M0251)

  • 10X T7 Reaction Buffer

  • ATP, GTP, UTP solution (100 mM each)

  • CTP solution (100 mM)

  • 3'-NH₂-CTP solution (10 mM)

  • RNase Inhibitor (e.g., Murine RNase Inhibitor, NEB #M0314)

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the following order:

    Component Volume (µL) Final Concentration
    Nuclease-free water to 20 µL -
    10X T7 Reaction Buffer 2 1X
    ATP (100 mM) 0.5 2.5 mM
    GTP (100 mM) 0.5 2.5 mM
    UTP (100 mM) 0.5 2.5 mM
    CTP (100 mM) 0.2 1 mM
    3'-NH₂-CTP (10 mM) 2 1 mM
    Linearized DNA template 1 (100-200 ng) 5-10 ng/µL
    RNase Inhibitor 1 2 U/µL

    | T7 RNA Polymerase | 2 | 5 U/µL |

  • Mix gently by pipetting up and down.

  • Incubate at 37°C for 2 to 4 hours. For longer transcripts, the incubation time can be extended.[4]

  • (Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Transcription cluster_purification Purification & Analysis cluster_downstream Downstream Application reagents IVT Reagents: - T7 Polymerase - Buffer - ATP, GTP, UTP - CTP & 3'-NH2-CTP - DNA Template incubation Incubation (37°C, 2-4h) reagents->incubation dnase DNase I Treatment incubation->dnase purify RNA Purification (e.g., Column) dnase->purify analyze Analysis (Gel Electrophoresis, MS) purify->analyze labeling Labeling with NHS-ester Dye purify->labeling signaling_pathway cluster_synthesis Probe Synthesis cluster_application Cellular Application (FISH) T7_synthesis T7 In Vitro Transcription with this compound amino_RNA 3'-Amino-RNA T7_synthesis->amino_RNA labeling NHS-Ester Dye Labeling amino_RNA->labeling labeled_RNA 3'-Labeled RNA Probe labeling->labeled_RNA hybridization Hybridization labeled_RNA->hybridization cell Target Cell target_mRNA Target mRNA (in cytoplasm) target_mRNA->hybridization detection Fluorescence Microscopy hybridization->detection

References

Application Notes & Protocols: 3'-End Labeling of RNA with 3'-Amino-CTP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of RNA, the ability to specifically label these molecules is of paramount importance. Labeled RNAs are indispensable tools for investigating RNA localization, structure, dynamics, and interactions with other biomolecules. This document provides a detailed guide to the 3'-end labeling of RNA using 3'-amino-CTP, a versatile method that introduces a primary amine at the 3'-terminus, enabling subsequent conjugation with a wide array of reporter molecules.

This two-step labeling strategy involves the enzymatic incorporation of a cytidine triphosphate analog bearing an amino group at the 3' position (3'-amino-CTP), followed by the chemical conjugation of a label to this newly introduced amine. This method offers flexibility in the choice of label and can be applied to various types of RNA.

Principle of the Method

The 3'-end labeling of RNA with 3'-amino-CTP is a chemo-enzymatic process:

  • Enzymatic Incorporation: A terminal transferase enzyme is used to add a single 3'-amino-cytidine monophosphate to the 3'-hydroxyl terminus of an RNA molecule. The enzyme catalyzes the formation of a phosphodiester bond between the RNA and the 3'-amino-CTP. The presence of the 3'-amino group instead of a hydroxyl group acts as a terminator, preventing further nucleotide addition.

  • Chemical Conjugation: The primary amine (–NH₂) introduced at the 3'-end of the RNA serves as a reactive handle for covalent modification. N-hydroxysuccinimide (NHS) esters of various labels (e.g., fluorophores, biotin) are commonly used to react with the primary amine, forming a stable amide bond.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 3'-Amino-CTP using Terminal Deoxynucleotidyl Transferase (TdT)

Terminal Deoxynucleotidyl Transferase (TdT) is a template-independent polymerase that can add nucleotides to the 3'-end of DNA and, under specific conditions, RNA. While TdT preferentially incorporates deoxynucleotides, it can be used to add ribonucleotides, particularly in the presence of cobalt. This protocol provides a starting point for the incorporation of 3'-amino-CTP and may require optimization for specific RNA substrates.

Materials:

  • Purified RNA sample (10-100 pmol)

  • 3'-Amino-CTP (1 mM stock solution)

  • Terminal Deoxynucleotidyl Transferase (TdT) and corresponding 10x reaction buffer

  • CoCl₂ (2.5 mM stock solution)

  • RNase-free water

  • RNase inhibitor

  • Microcentrifuge tubes, nuclease-free

  • Heating block or thermocycler

  • Ethanol (100% and 70%), ice-cold

  • 3 M Sodium Acetate, pH 5.2

  • Glycogen, RNase-free (optional, as a co-precipitant)

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following components in the specified order:

ComponentVolumeFinal Concentration
RNase-free waterto 20 µL-
10x TdT Reaction Buffer2 µL1x
CoCl₂ (2.5 mM)2 µL0.25 mM
RNA (10-100 pmol)X µL0.5 - 5 µM
3'-Amino-CTP (1 mM)1 µL50 µM
RNase Inhibitor0.5 µL20 units
Terminal Deoxynucleotidyl Transferase (TdT)1 µL20 units
  • Incubation: Mix the reaction gently by pipetting up and down. Incubate at 37°C for 1-2 hours. The optimal incubation time may vary depending on the RNA substrate and should be determined empirically.

  • Enzyme Inactivation: Stop the reaction by heating at 75°C for 20 minutes.

  • Purification of 3'-Amino-Modified RNA: It is crucial to remove unincorporated 3'-amino-CTP and the enzyme before proceeding to the conjugation step.

    • Ethanol Precipitation (for removal of enzyme and buffer components): a. To the 20 µL reaction, add 2 µL of 3 M Sodium Acetate (pH 5.2). b. Add 60 µL of ice-cold 100% ethanol. Add 1 µL of glycogen as a carrier if the RNA concentration is low. c. Vortex briefly and incubate at -20°C for at least 30 minutes. d. Centrifuge at >12,000 x g for 30 minutes at 4°C. e. Carefully remove the supernatant. f. Wash the pellet with 200 µL of ice-cold 70% ethanol. g. Centrifuge at >12,000 x g for 5 minutes at 4°C. h. Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. i. Resuspend the RNA pellet in a suitable volume of RNase-free water or buffer for the next step.

    • Size-Exclusion Chromatography (alternative for removing unincorporated nucleotides): Use a pre-packed spin column (e.g., G-25) according to the manufacturer's protocol to remove unincorporated 3'-amino-CTP.

Protocol 2: Conjugation of NHS-Ester Dyes to 3'-Amino-Modified RNA

This protocol describes the coupling of an amine-reactive dye (NHS-ester) to the 3'-amino group of the modified RNA. The reaction is sensitive to pH and the presence of primary amines in the buffer.

Materials:

  • Purified 3'-amino-modified RNA

  • NHS-ester of the desired label (e.g., fluorescent dye), freshly prepared in anhydrous DMSO (10-20 mM stock)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5), RNase-free

  • RNase-free water

  • Ethanol (100% and 70%), ice-cold

  • 3 M Sodium Acetate, pH 5.2

  • Microcentrifuge tubes, nuclease-free, protected from light

Procedure:

  • Reaction Setup: a. Resuspend the purified 3'-amino-modified RNA in 45 µL of 0.1 M sodium bicarbonate buffer (pH 8.5). b. Prepare a fresh solution of the NHS-ester dye in anhydrous DMSO. c. Add 5 µL of the NHS-ester dye solution (10-20 mM in DMSO) to the RNA solution. This represents a molar excess of the dye. The optimal dye concentration should be determined empirically. d. The final reaction volume is 50 µL.

  • Incubation: a. Mix the reaction by gentle vortexing. b. Incubate for 2-4 hours at room temperature in the dark. Protect the reaction from light to prevent photobleaching of the dye.

  • Purification of Labeled RNA: It is essential to remove the unreacted dye.

    • Ethanol Precipitation: a. To the 50 µL reaction, add 5 µL of 3 M Sodium Acetate (pH 5.2). b. Add 150 µL of ice-cold 100% ethanol. c. Vortex and incubate at -20°C for at least 1 hour in the dark. d. Centrifuge at >12,000 x g for 30 minutes at 4°C. e. Carefully remove the supernatant containing the unreacted dye. f. Wash the pellet with 500 µL of ice-cold 70% ethanol. g. Repeat the centrifugation and supernatant removal. h. Air-dry the pellet in the dark for 5-10 minutes. i. Resuspend the labeled RNA in an appropriate volume of RNase-free water or buffer.

    • Further Purification (Optional but Recommended): For applications requiring highly pure labeled RNA, further purification by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC is recommended to remove any remaining free dye and unlabeled RNA.

Data Presentation

The efficiency of RNA labeling can be influenced by several factors, including the chosen labeling method, the nature of the RNA, and the specific label used. The following table provides a comparative overview of common 3'-end labeling techniques. The efficiency for 3'-amino-CTP labeling is variable and should be empirically determined for each RNA-label combination.

Labeling MethodPrincipleTypical Labeling EfficiencyAdvantagesDisadvantages
3'-Amino-CTP + NHS-Ester Enzymatic addition of an amine-modified nucleotide followed by chemical conjugation.Variable, requires optimization.High specificity for the 3'-end; versatile choice of labels.Two-step process; requires optimization of both enzymatic and chemical steps.
T4 RNA Ligase + pCp-Label Single-step enzymatic ligation of a pre-labeled cytidine 3',5'-bisphosphate (pCp).Variable, can be optimized for specific RNAs.[1]Single-step reaction; commercially available labeled pCp.Can be inefficient for longer RNAs.[2]
Poly(A) Polymerase + Cordycepin-TP Enzymatic addition of a chain-terminating labeled ATP analog (3'-deoxy-ATP).Can be high (up to 100% with excess cordycepin).[2]Efficient for a single addition; suitable for longer RNAs.[2]Limited to adenine analogs; cordycepin is a chain terminator.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Enzymatic Incorporation cluster_1 Step 2: Chemical Conjugation rna RNA with 3'-OH tdt TdT + 3'-amino-CTP + CoCl2 rna->tdt Reaction Setup incubation1 Incubate at 37°C tdt->incubation1 amino_rna 3'-Amino-Modified RNA incubation1->amino_rna purification1 Purification (Ethanol Precipitation / Spin Column) amino_rna->purification1 nhs_dye NHS-Ester Dye purification1->nhs_dye Reaction Setup incubation2 Incubate at RT (dark) nhs_dye->incubation2 labeled_rna_unpurified Labeled RNA (with excess dye) incubation2->labeled_rna_unpurified purification2 Purification (Ethanol Precipitation / PAGE) labeled_rna_unpurified->purification2 final_product Purified 3'-Labeled RNA purification2->final_product

Caption: Overall workflow for 3'-end labeling of RNA with 3'-amino-CTP.

Chemical Reaction of NHS-Ester Conjugation

G cluster_0 Reactants cluster_1 Product rna_amine RNA-3'-NH₂ labeled_rna RNA-3'-NH-CO-Label (Stable Amide Bond) rna_amine->labeled_rna pH 8.5 nhs_ester Label-NHS-Ester nhs_ester->labeled_rna nhs N-hydroxysuccinimide (byproduct)

Caption: Amine-reactive coupling of an NHS-ester label to 3'-amino-modified RNA.

Applications in Research and Drug Development

The ability to introduce a diverse range of functionalities at the 3'-end of RNA molecules opens up numerous applications:

  • Fluorescence Microscopy: Labeled RNA with fluorescent dyes can be used to visualize the subcellular localization and trafficking of specific RNA molecules in living cells.

  • Single-Molecule Studies: Techniques such as single-molecule FRET (smFRET) can be employed to study RNA conformational changes and dynamics.

  • RNA-Protein Interaction Studies: Biotin-labeled RNA can be used for pull-down assays to identify and study RNA-binding proteins.

  • In Vivo Imaging: Attaching imaging agents to RNA can facilitate the tracking of RNA-based therapeutics in vivo.

  • RNA Drug Delivery: Conjugating targeting ligands or cell-penetrating peptides can enhance the delivery of therapeutic RNAs to specific cells or tissues.

By providing a versatile and specific method for RNA modification, 3'-end labeling with 3'-amino-CTP is a valuable technique for advancing our understanding of RNA biology and developing novel RNA-based diagnostics and therapeutics.

References

Application Notes and Protocols for In Vitro Transcription using 3'-Aminoallyl-CTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA transcripts is a powerful tool for elucidating RNA structure, function, and for the development of RNA-based therapeutics and diagnostics. 3'-Aminoallyl-cytidine-5'-triphosphate (3'-NH2-CTP) is a modified nucleotide that can be enzymatically incorporated into RNA transcripts during in vitro transcription. The primary amine group introduced at the 3'-terminus of the RNA provides a reactive handle for subsequent covalent attachment of various functional moieties, such as fluorescent dyes, biotin, or crosslinking agents. This post-transcriptional modification strategy allows for the production of labeled or functionalized RNA with high specificity and efficiency.

These application notes provide a detailed protocol for the in vitro transcription of RNA incorporating this compound, followed by purification of the amine-modified RNA and subsequent labeling with an amine-reactive dye.

Principle of the Method

The workflow involves three main stages:

  • In Vitro Transcription: A DNA template containing a T7 promoter is transcribed in vitro using T7 RNA Polymerase. The nucleotide triphosphate (NTP) mix includes ATP, GTP, UTP, and a mixture of CTP and this compound. The polymerase incorporates the modified CTP at corresponding guanosine residues in the DNA template.

  • Purification of Amine-Modified RNA: The resulting amine-modified RNA is purified to remove unincorporated NTPs, DNA template, and the polymerase enzyme.

  • Post-Transcriptional Labeling: The purified RNA with the reactive primary amine group at the 3'-terminus is then conjugated to an N-hydroxysuccinimide (NHS)-ester functionalized molecule, such as a fluorescent dye.

Experimental Protocols

In Vitro Transcription with this compound

This protocol is optimized for a 20 µL reaction volume. The reaction can be scaled up as needed.

Materials:

  • Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)

  • Nuclease-free water

  • 10X T7 Reaction Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, UTP solution (100 mM each)

  • CTP solution (100 mM)

  • This compound solution (10 mM)

  • T7 RNA Polymerase (50 U/µL)

  • RNase Inhibitor (40 U/µL)

Procedure:

  • Thaw all components on ice. Keep the T7 RNA Polymerase and RNase Inhibitor on ice.

  • Assemble the reaction at room temperature in the following order:

ComponentVolume (µL)Final Concentration
Nuclease-free waterUp to 20-
10X T7 Reaction Buffer21X
ATP, GTP, UTP (100 mM each)0.5 each2.5 mM each
CTP (100 mM)0.21 mM
This compound (10 mM)21 mM
Linearized DNA Template125-50 ng/µL
RNase Inhibitor12 U/µL
T7 RNA Polymerase12.5 U/µL
Total Volume 20
  • Mix gently by pipetting up and down.

  • Incubate at 37°C for 2-4 hours.

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

Purification of Amine-Modified RNA

Purification is crucial to remove unincorporated nucleotides which can interfere with downstream labeling reactions.[1]

Materials:

  • Nuclease-free water

  • 3 M Sodium Acetate (pH 5.2)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

Procedure:

  • Add 80 µL of nuclease-free water to the 20 µL transcription reaction.

  • Add 10 µL of 3 M Sodium Acetate (pH 5.2).

  • Perform a phenol:chloroform extraction by adding an equal volume (110 µL) of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at >12,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Extract with an equal volume of chloroform, vortex, and centrifuge as before.

  • Transfer the aqueous phase to a new tube.

  • Precipitate the RNA by adding 2.5 volumes (approximately 275 µL) of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water (e.g., 20-50 µL).

  • Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

Post-Transcriptional Labeling with NHS-Ester Dyes

Materials:

  • Purified amine-modified RNA

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0), freshly prepared

  • Amine-reactive dye (e.g., Cy3-NHS ester, Cy5-NHS ester) dissolved in DMSO

  • Nuclease-free water

  • RNA purification kit (e.g., spin column-based)

Procedure:

  • In a nuclease-free microcentrifuge tube, combine the following:

    • Purified amine-modified RNA (5-10 µg)

    • Nuclease-free water to a final volume of 5 µL

  • Add 3 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Add 2 µL of the amine-reactive dye solution (typically 10-20 mM in high-quality, anhydrous DMSO). The dye should be in molar excess.

  • Mix gently and incubate for 1-2 hours at room temperature in the dark.

  • Purify the labeled RNA from the unreacted dye using an RNA purification spin column, following the manufacturer's protocol. Elute the labeled RNA in nuclease-free water.

  • Determine the concentration of the labeled RNA and the dye incorporation efficiency using a spectrophotometer.

Quantitative Data Summary

The incorporation efficiency and yield of in vitro transcription reactions using modified nucleotides can vary depending on the specific modification, its position on the nucleotide, and the sequence context of the template DNA. While specific quantitative data for this compound is not extensively published, the following table provides expected ranges based on the incorporation of other 3'-modified and aminoallyl-modified nucleotides.

ParameterExpected RangeNotes
RNA Yield (µg per 20 µL reaction) 10 - 50 µgHighly dependent on the DNA template and optimization of reaction conditions.
Incorporation Efficiency of this compound 10 - 40%This is an estimate. The efficiency of incorporation of 3'-modified nucleotides by T7 RNA polymerase is generally lower than that of unmodified nucleotides. Optimization of the CTP:this compound ratio is recommended.
Labeling Efficiency (dye molecules per 100 nt) 1 - 5Dependent on the number of incorporated this compound molecules and the efficiency of the coupling reaction.

Visualizations

Experimental Workflow

InVitroTranscription_Workflow cluster_0 In Vitro Transcription cluster_1 Purification cluster_2 Post-Transcriptional Labeling Template DNA Template (T7 Promoter) Transcription Transcription Reaction Template->Transcription NTPs ATP, GTP, UTP, CTP, this compound NTPs->Transcription Enzyme T7 RNA Polymerase Enzyme->Transcription AmineRNA Amine-Modified RNA Transcription->AmineRNA Product Purification Phenol-Chloroform Extraction & Ethanol Precipitation AmineRNA->Purification PurifiedRNA Purified Amine-Modified RNA Purification->PurifiedRNA PurifiedRNA2 Purified Amine-Modified RNA Dye Amine-Reactive Dye (e.g., NHS-Ester) Labeling Coupling Reaction Dye->Labeling LabeledRNA Labeled RNA Labeling->LabeledRNA PurifiedRNA2->Labeling

Caption: Workflow for the synthesis and labeling of 3'-amine-modified RNA.

Logical Relationship of Key Components

Logical_Relationship cluster_components Key Reaction Components cluster_process Core Process cluster_output Primary Output Template DNA Template Promoter T7 Promoter Template->Promoter CodingSeq Coding Sequence Template->CodingSeq Polymerase T7 RNA Polymerase Promoter->Polymerase binds Initiation Transcription Initiation Polymerase->Initiation catalyzes NTPs Canonical NTPs (A, U, G, C) Elongation Transcription Elongation NTPs->Elongation incorporated ModifiedNTP This compound ModifiedNTP->Elongation incorporated Initiation->Elongation Termination Transcription Termination Elongation->Termination AmineRNA 3'-Amine-Modified RNA Termination->AmineRNA yields

Caption: Key components and their roles in the in vitro transcription process.

Troubleshooting

IssuePossible CauseSuggestion
Low RNA Yield - Inactive T7 RNA Polymerase- Degraded DNA template- Suboptimal NTP concentrations- RNase contamination- Use fresh enzyme- Verify template integrity on a gel- Optimize the ratio of CTP to this compound- Use RNase-free reagents and workspace
No or Low Labeling - Inefficient incorporation of this compound- Inactive amine-reactive dye- Incorrect pH of coupling buffer- Primary amine degradation- Verify incorporation by other means (e.g., gel shift)- Use fresh dye solution- Ensure buffer pH is between 8.5 and 9.0- Proceed to labeling soon after RNA purification
Smear on Gel - RNA degradation- Premature transcription termination- Use RNase inhibitors and maintain an RNase-free environment- Optimize reaction conditions (e.g., temperature, incubation time)

Conclusion

The protocol described provides a robust method for the synthesis of 3'-amine-modified RNA, which can be subsequently functionalized for a wide range of applications in molecular biology and biotechnology. Successful implementation of this protocol requires high-quality reagents, an RNase-free environment, and careful optimization of the reaction conditions, particularly the ratio of modified to unmodified CTP. The ability to introduce a reactive amine at the 3'-terminus of an RNA molecule opens up possibilities for creating novel tools for studying RNA biology and for the development of advanced RNA-based technologies.

References

Application Notes and Protocols for Post-Transcriptional Modification using 3'-NH2-CTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modification of RNA is a powerful tool for elucidating RNA structure, function, and interactions, as well as for developing RNA-based therapeutics and diagnostics. The introduction of specific chemical moieties at defined positions within an RNA molecule can enable a wide range of applications, including fluorescent labeling for imaging, crosslinking for structural studies, and conjugation of functional molecules for targeted delivery.

This document provides detailed application notes and protocols for the use of 3'-amino-CTP (3'-NH2-CTP), a cytidine triphosphate analog containing a primary amine group at the 3'-hydroxyl position of the ribose sugar. This modification allows for the enzymatic incorporation of a reactive handle at the 3'-terminus of an RNA transcript, which can then be selectively targeted for post-transcriptional conjugation of various molecules.

Principle

The workflow for utilizing this compound in post-transcriptional modification involves two key steps:

  • Enzymatic Incorporation: this compound is used as a substrate for an RNA polymerase, typically T7 RNA polymerase, during in vitro transcription. The polymerase incorporates the modified nucleotide at cytosine positions within the transcript. To achieve 3'-terminal labeling, the transcription reaction can be designed to terminate after the incorporation of a 3'-amino-CMP.

  • Post-Transcriptional Conjugation: The primary amine group introduced at the 3'-terminus of the RNA serves as a nucleophile for covalent bond formation with a variety of amine-reactive chemical groups. A common and efficient method is the use of N-hydroxysuccinimide (NHS) esters, which react with the primary amine to form a stable amide bond.[1] This allows for the attachment of fluorophores, biotin, peptides, or other molecules of interest.

Data Presentation

Table 1: T7 RNA Polymerase Substrate Specificity for Modified CTP Analogs
CTP AnalogModification PositionRelative Incorporation Efficiency (%)Reference
Natural CTP-100[2]
tCTPBase (1,3-diaza-2-oxophenothiazine)~200[2]
5-substituted CTPs5-position of pyrimidineGenerally well-tolerated (smaller groups)[3]
This compound 3'-position of ribose Estimated >50% *-

*Note: Direct quantitative data for the incorporation efficiency of this compound by T7 RNA polymerase was not found in the reviewed literature. The estimated efficiency is based on studies of other 3'-modified nucleotides, such as 3'-O-aminoxy NTPs, which show successful incorporation.[4] The efficiency is expected to be lower than natural CTP due to the modification at the 3'-position, which is critical for phosphodiester bond formation and subsequent elongation.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of this compound via In Vitro Transcription

This protocol is adapted from standard T7 RNA polymerase in vitro transcription protocols.[5][6] It is optimized for the synthesis of an RNA transcript with a 3'-terminal amino modification.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, UTP solution (100 mM each)

  • CTP solution (100 mM)

  • This compound solution (100 mM)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • EDTA (0.5 M)

Procedure:

  • Reaction Setup: Assemble the transcription reaction at room temperature in the following order:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
10X Transcription Buffer2 µL1X
ATP, GTP, UTP (100 mM each)0.5 µL2.5 mM each
CTP (100 mM)0.2 µL1 mM
This compound (100 mM)1 µL5 mM
Linearized DNA template1 µg50 ng/µL
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase1 µL2.5 U/µL
  • Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • RNA Purification: Purify the 3'-amino-modified RNA using standard methods such as phenol/chloroform extraction followed by ethanol precipitation, or using a suitable RNA purification kit.

Protocol 2: Post-Transcriptional Conjugation of NHS Ester to 3'-Amino-Modified RNA

This protocol describes the conjugation of an NHS ester-activated molecule (e.g., a fluorescent dye) to the 3'-amino group of the synthesized RNA.[1][7][8]

Materials:

  • Purified 3'-amino-modified RNA

  • NHS ester-activated molecule (e.g., Cy5-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Nuclease-free water

  • Size-exclusion chromatography columns (e.g., G-25)

Procedure:

  • RNA Resuspension: Resuspend the purified 3'-amino-modified RNA in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 100-200 µM.

  • NHS Ester Preparation: Dissolve the NHS ester-activated molecule in anhydrous DMSO to a final concentration of 10-20 mM. This should be done immediately before use.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the 3'-amino-modified RNA solution with a 10- to 20-fold molar excess of the dissolved NHS ester.

    • Mix gently by pipetting.

    • Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, protected from light if using a fluorescent dye.

  • Purification of Labeled RNA:

    • Remove the unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., using a G-25 spin column).

    • Alternatively, the labeled RNA can be purified by ethanol precipitation.

  • Quantification: Determine the concentration and labeling efficiency of the conjugated RNA using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for RNA) and the specific wavelength for the conjugated molecule (e.g., ~650 nm for Cy5).

Visualizations

Experimental Workflow for 3'-Amino-RNA Synthesis and Application

experimental_workflow cluster_synthesis RNA Synthesis & Modification cluster_conjugation Post-Transcriptional Conjugation cluster_application Downstream Applications template Linearized DNA Template (with T7 Promoter) transcription In Vitro Transcription (T7 RNA Polymerase) template->transcription amino_rna 3'-Amino-Modified RNA transcription->amino_rna ntps ATP, GTP, UTP, CTP ntps->transcription mod_ntp This compound mod_ntp->transcription conjugation NHS Ester Coupling amino_rna->conjugation nhs_ester NHS Ester-Activated Molecule (e.g., Fluorophore, Biotin) nhs_ester->conjugation labeled_rna Labeled RNA conjugation->labeled_rna app1 Fluorescence Microscopy labeled_rna->app1 app2 Pull-down Assays labeled_rna->app2 app3 Protein-RNA Interaction Studies labeled_rna->app3

Caption: Workflow for synthesis and application of 3'-amino-CTP labeled RNA.

Logical Relationship of NHS Ester Conjugation Chemistry

nhs_ester_conjugation rna 3'-Amino-Modified RNA (R-NH2) reaction Nucleophilic Attack rna->reaction nhs NHS Ester (Molecule-CO-NHS) nhs->reaction product Stable Amide Bond (R-NH-CO-Molecule) reaction->product byproduct N-Hydroxysuccinimide (Leaving Group) reaction->byproduct

Caption: NHS ester conjugation to a 3'-amino-modified RNA.

Applications in Research and Drug Development

The ability to introduce a primary amine at the 3'-terminus of an RNA molecule opens up a multitude of possibilities for researchers and drug development professionals.

  • Fluorescent Labeling: The conjugation of fluorescent dyes allows for the visualization of RNA localization and trafficking within cells using techniques like fluorescence microscopy and FISH.

  • Affinity Purification: Attaching biotin to the 3'-end of an RNA enables the purification of RNA-protein complexes using streptavidin-coated beads. This is a valuable tool for identifying and studying RNA-binding proteins.[9]

  • Probing RNA-Protein Interactions: Specific proteins that bind to the 3'-end of RNA can be investigated by introducing crosslinking agents or by using labeled RNA in electrophoretic mobility shift assays (EMSAs) and other binding assays.[10]

  • Development of RNA Therapeutics: The 3'-terminus of mRNA is crucial for its stability and translational efficiency. Modification at this position can be explored to enhance the half-life of mRNA therapeutics. Furthermore, the conjugation of targeting ligands or cell-penetrating peptides can improve the delivery of therapeutic RNAs to specific cells or tissues.

Troubleshooting

ProblemPossible CauseSuggestion
Low yield of 3'-amino-modified RNA - Inefficient incorporation of this compound- Suboptimal transcription conditions- Increase the molar ratio of this compound to the corresponding natural NTP.- Optimize incubation time and temperature for the transcription reaction.
Low conjugation efficiency - Inactive NHS ester- pH of the reaction buffer is not optimal- Hydrolysis of the NHS ester- Use freshly prepared NHS ester solution in anhydrous DMSO.- Ensure the pH of the conjugation buffer is between 8.0 and 9.0.- Avoid prolonged exposure of the NHS ester to aqueous conditions before adding the RNA.
Degradation of RNA - RNase contamination- Use RNase-free water, pipette tips, and tubes.- Include an RNase inhibitor in the reactions.

By following these protocols and considering the potential applications, researchers can effectively utilize this compound for the post-transcriptional modification of RNA to advance their studies in molecular biology, cell biology, and drug development.

References

Application Notes: 3'-Amino-CTP as a Chain Terminator in Sanger Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanger sequencing, or the chain-termination method, remains a cornerstone of molecular biology for its accuracy and reliability in determining the nucleotide sequence of DNA.[1][2] The method's core principle relies on the enzymatic synthesis of DNA strands that are randomly terminated by the incorporation of modified nucleotides, known as dideoxynucleoside triphosphates (ddNTPs).[1] These ddNTPs lack the 3'-hydroxyl (OH) group necessary for the formation of a phosphodiester bond, thereby halting DNA polymerase-mediated chain elongation.

While ddNTPs are the standard terminators, alternative modified nucleotides have been explored. Among these are 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates, including 3'-amino-CTP. Early studies have shown that these compounds are effective terminators of DNA synthesis.[3][4] The substitution of the 3'-hydroxyl group with an amino (-NH2) group similarly prevents the formation of a phosphodiester bond, thus terminating the growing DNA chain.[4] This makes 3'-amino-CTP a functional analog to ddCTP for use in Sanger sequencing protocols.[3]

These application notes provide a detailed overview of the principles and a representative protocol for utilizing 3'-amino-CTP as a chain-terminating nucleotide in Sanger DNA sequencing workflows.

Principle of the Method

In enzymatic DNA sequencing, a DNA polymerase extends a primer annealed to a single-stranded DNA template. The reaction mixture contains the four standard deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP) and a small, limiting concentration of a chain-terminating nucleotide.

When 3'-amino-CTP is used as the chain terminator for cytosine, the polymerase will proceed to synthesize the complementary DNA strand. At each guanine (G) residue on the template strand, the polymerase will incorporate either the standard dCTP or, occasionally, the 3'-amino-CTP.

  • If dCTP is incorporated: The presence of the 3'-OH group allows the polymerase to form the next phosphodiester bond and continue chain elongation.

  • If 3'-amino-CTP is incorporated: The 3'-position of the sugar contains an amino group (-NH2) instead of a hydroxyl group (-OH). DNA polymerase cannot catalyze the formation of a phosphodiester bond with the incoming nucleotide's 5'-triphosphate, as the 3'-amino group is not a suitable nucleophile for this reaction. This results in the irreversible termination of DNA synthesis.

This process generates a nested set of DNA fragments, each ending with a 3'-amino-cytosine at a different position. When these fragments are separated by size via capillary electrophoresis, the precise sequence of the DNA template can be determined.

G cluster_dCTP Chain Elongation with dCTP cluster_aminoCTP Chain Termination with 3'-amino-CTP start_d Growing DNA Strand (Primer...N-1) polymerase_d DNA Polymerase start_d->polymerase_d binds dCTP dCTP (3'-OH) dCTP->polymerase_d incorporates elongation Phosphodiester Bond Forms polymerase_d->elongation end_d Elongated Strand (Primer...N) elongation->end_d result start_a Growing DNA Strand (Primer...N-1) polymerase_a DNA Polymerase start_a->polymerase_a binds aminoCTP 3'-amino-CTP (3'-NH2) aminoCTP->polymerase_a incorporates termination Termination: No Bond Formation polymerase_a->termination end_a Terminated Strand (Primer...N) termination->end_a result

Figure 1. Mechanism of chain elongation vs. termination.

Quantitative Data Summary

Direct quantitative comparisons of 3'-amino-CTP and ddCTP in modern, automated sequencing platforms are not extensively documented in recent literature. However, based on foundational studies, a comparative summary can be structured. The efficiency of incorporation is highly dependent on the specific DNA polymerase used.[5] While wild-type enzymes like Taq polymerase can incorporate modified nucleotides, engineered polymerases are often used in commercial sequencing kits to ensure more uniform incorporation of all four terminators.[5][6]

Feature3'-amino-CTPddCTP (Standard Terminator)
Terminating Group 3'-Amino (-NH2) group3'-Hydrogen (-H)
Mechanism of Action Prevents phosphodiester bond formation due to the non-nucleophilic nature of the 3'-amino group.Prevents phosphodiester bond formation due to the lack of a 3'-hydroxyl group.
Polymerase Compatibility Shown to be an effective terminator for DNA Polymerase I, and DNA polymerases α and β.[3][4] Compatibility with modern engineered Taq mutants is plausible but requires empirical validation.Broad compatibility, especially with engineered DNA polymerases (e.g., Thermo Sequenase) designed for even incorporation.[5]
Relative Incorporation Reported to be a more effective inhibitor of DNA synthesis than ddNTPs in studies with certain polymerases.[3]Efficiency varies with the polymerase; wild-type Taq polymerase shows bias, but this is corrected in engineered versions.[5]
Fluorescent Labeling Can be labeled with a fluorescent dye for detection in automated sequencers.Routinely labeled with distinct fluorescent dyes for use in single-reaction, four-color sequencing.
Read Length & Accuracy Not quantitatively documented in recent literature for modern sequencers.Capable of generating high-accuracy reads of up to 800-1000 base pairs.[1]

Experimental Protocols

The following is a representative protocol for cycle sequencing using a fluorescently labeled 3'-amino-dCTP terminator. This protocol is adapted from standard Sanger sequencing methodologies and should be optimized for your specific template, primer, and instrumentation.

Materials and Reagents
  • Purified DNA Template (Plasmid, PCR product, etc.)

  • Sequencing Primer

  • DNA Sequencing Kit containing:

    • Engineered DNA Polymerase (e.g., a thermostable Taq mutant)

    • Sequencing Buffer

    • dNTP Mix (dATP, dGTP, dTTP, dCTP)

  • Fluorescently-labeled 3'-amino-CTP

  • Fluorescently-labeled ddATP, ddGTP, ddTTP

  • Nuclease-free water

  • Purification method for post-sequencing cleanup (e.g., BigDye XTerminator™, Centri-Sep™, or ethanol/EDTA precipitation)

  • Genetic Analyzer (e.g., Applied Biosystems series)

Cycle Sequencing Reaction Setup

It is critical to determine the optimal ratio of dCTP to the terminating 3'-amino-CTP. This ratio influences the distribution of fragment lengths and the overall success of the sequencing reaction. A typical starting point is a dNTP:terminator ratio between 100:1 and 500:1.

Reaction Mix (for a single 10 µL reaction):

ComponentVolume/AmountFinal Concentration
Sequencing Buffer (5x)2.0 µL1x
dNTP Mix1.0 µLVaries (e.g., 500 µM each)
Labeled Terminators (ddATP, ddGTP, ddTTP, 3'-amino-CTP)1.0 µLVaries (e.g., 1-5 µM each)
DNA Polymerase0.5 µLVaries by enzyme
DNA Template (see table below)VariableSee Below
Primer (3.2 µM)1.0 µL3.2 pmol
Nuclease-free WaterTo 10 µLN/A

Template DNA Quantity:

Template TypeSizeRecommended Amount
Purified PCR Product100-200 bp1-3 ng
Purified PCR Product200-500 bp3-10 ng
Purified PCR Product500-1000 bp5-20 ng
Plasmid DNA3-10 kb150-300 ng
Thermal Cycling Protocol

The following is a general cycle sequencing protocol. Annealing temperatures may need to be optimized based on the primer's melting temperature (Tm).

StepTemperatureTimeCycles
Initial Denaturation 96°C1 minute1
Denaturation 96°C10 seconds\multirow{3}{*}{25-30}
Annealing 50-55°C5 seconds
Extension 60°C4 minutes
Final Hold 4°CHold1
Post-Reaction Cleanup

Unincorporated dye-labeled terminators must be removed before electrophoresis, as they can interfere with data analysis by creating "dye blobs."

  • Choose a cleanup method (e.g., ethanol/EDTA precipitation, spin columns, or bead-based systems).

  • Follow the manufacturer's protocol precisely to purify the sequencing fragments.

  • Resuspend the dried pellet of DNA fragments in a highly deionized formamide solution (Hi-Di™ Formamide) for loading onto the genetic analyzer.

Capillary Electrophoresis and Data Analysis
  • Denature the purified fragments by heating at 95°C for 3-5 minutes, followed by an immediate ice bath.

  • Load the samples onto the genetic analyzer. The instrument will perform electrophoresis, separating the DNA fragments by size with single-base resolution.

  • A laser excites the fluorescent dye on each terminating nucleotide, and a detector records the emission color.

  • The sequencing software converts the fluorescence data into a chromatogram, displaying the nucleotide sequence.

G cluster_workflow Sanger Sequencing Workflow with 3'-amino-CTP A 1. Reaction Setup - DNA Template - Primer - Polymerase - dNTPs - Labeled Terminators (ddA, ddG, ddT, 3'-amino-C) B 2. Cycle Sequencing (Thermal Cycler) - Denaturation (96°C) - Annealing (50-55°C) - Extension/Termination (60°C) A->B Amplify & Terminate C 3. Fragment Purification (Remove unincorporated terminators) B->C Purify Products D 4. Capillary Electrophoresis (Genetic Analyzer) C->D Separate by Size E 5. Data Analysis (Generate Chromatogram) D->E Detect & Sequence

Figure 2. Experimental workflow overview.

Conclusion

3'-amino-CTP serves as a potent chain terminator for DNA polymerases and represents a viable alternative to the canonical ddCTP in Sanger sequencing applications.[3][4] Its ability to halt DNA synthesis is conferred by the 3'-amino group, which prevents the formation of a phosphodiester bond required for chain elongation. While modern protocols are dominated by the use of ddNTPs, the principles demonstrated here allow for the adaptation of 3'-amino-CTP into existing sequencing workflows. For optimal results, researchers should empirically determine the ideal dNTP:3'-amino-CTP ratio and confirm compatibility with their specific DNA polymerase and sequencing platform.

References

Application Notes and Protocols: 3'-NH2-CTP in Next-Generation Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise analysis of RNA transcripts, including their 3'-termini, is crucial for understanding gene regulation, RNA processing, and the development of RNA-based therapeutics. Next-Generation Sequencing (NGS) has become an indispensable tool for transcriptome-wide studies. This document details a novel application of 3'-amino-CTP (3'-NH2-CTP), a cytidine triphosphate analog with a terminal amino group at the 3' position of the ribose, in a specialized NGS workflow for the targeted sequencing of RNA 3'-ends.

The presence of the 3'-amino group allows for specific enzymatic incorporation and subsequent chemical ligation, providing a unique method for adapter attachment in RNA sequencing library preparation. This approach offers potential advantages in reducing ligation bias and enabling the specific capture of certain RNA species. The protocols outlined below are based on the enzymatic properties of DNA polymerase theta (Polθ), which has been shown to efficiently add nucleotides to the 3'-terminus of RNA.[1][2][3]

Principle of the Method

This protocol leverages the terminal transferase activity of DNA polymerase theta (Polθ) to add a single this compound to the 3'-end of RNA fragments. The introduced 3'-amino group then serves as a reactive handle for the specific and efficient ligation of a sequencing adapter containing a compatible reactive group, such as an N-hydroxysuccinimide (NHS) ester. This "click chemistry-style" ligation circumvents the often-inefficient and biased enzymatic ligation steps in standard RNA-Seq library preparation. The resulting adapter-ligated RNA can then be reverse transcribed and amplified for sequencing.

Diagram of the Experimental Workflow

workflow cluster_rna_prep RNA Preparation cluster_modification 3'-End Modification cluster_ligation Adapter Ligation cluster_sequencing Library Preparation & Sequencing rna_isolation Total RNA Isolation rna_fragmentation RNA Fragmentation rna_isolation->rna_fragmentation tailing Addition of this compound using DNA Polymerase Theta rna_fragmentation->tailing RNA fragments ligation Chemical Ligation of NHS-Ester Adapter tailing->ligation 3'-amino modified RNA rt Reverse Transcription ligation->rt Adapter-ligated RNA pcr PCR Amplification rt->pcr sequencing Next-Generation Sequencing pcr->sequencing

Caption: Workflow for 3'-End RNA sequencing using this compound.

Experimental Protocols

Protocol 1: 3'-Amino Tailing of RNA using DNA Polymerase Theta

This protocol describes the addition of a single this compound to the 3'-terminus of RNA fragments.

Materials:

  • Fragmented RNA (10-100 ng)

  • Recombinant human DNA polymerase theta (Polθ)

  • 5X Polθ reaction buffer

  • This compound solution (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • On ice, prepare the following reaction mixture in a nuclease-free microcentrifuge tube:

    Component Volume (µL) Final Concentration
    Fragmented RNA X 10-100 ng
    5X Polθ Reaction Buffer 4 1X
    This compound (10 mM) 1 500 µM
    RNase Inhibitor 1 20 units
    DNA Polymerase Theta 1 100 nM

    | Nuclease-free water | Up to 20 | |

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate the reaction at 37°C for 30 minutes.

  • To terminate the reaction, add 2 µL of 0.5 M EDTA.

  • Proceed immediately to RNA purification to remove unincorporated nucleotides and enzyme.

Protocol 2: Chemical Ligation of NHS-Ester Modified Adapter

This protocol details the ligation of a 5'-NHS-ester modified sequencing adapter to the 3'-amino-terminated RNA.

Materials:

  • 3'-amino-tailed RNA from Protocol 1

  • 5'-NHS-ester modified sequencing adapter (100 µM)

  • Ligation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Nuclease-free water

Procedure:

  • Resuspend the purified 3'-amino-tailed RNA in 10 µL of Ligation Buffer.

  • Add 2 µL of the 5'-NHS-ester modified sequencing adapter.

  • Mix gently and incubate at room temperature for 2 hours.

  • Proceed to RNA purification to remove unligated adapters.

Protocol 3: Library Preparation for Next-Generation Sequencing

This protocol outlines the steps for reverse transcription and PCR amplification of the adapter-ligated RNA.

Materials:

  • Adapter-ligated RNA from Protocol 2

  • Reverse Transcription Primer (complementary to the ligated adapter)

  • Reverse Transcriptase and buffer

  • dNTPs

  • PCR Master Mix

  • Forward and Reverse PCR primers (compatible with sequencing platform)

  • Nuclease-free water

Procedure:

  • Reverse Transcription:

    • To the purified adapter-ligated RNA, add 1 µL of the Reverse Transcription Primer (10 µM) and nuclease-free water to a final volume of 12 µL.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

    • Add 4 µL of 5X Reverse Transcription Buffer, 2 µL of 10 mM dNTPs, 1 µL of RNase Inhibitor, and 1 µL of Reverse Transcriptase.

    • Incubate at 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes.

  • PCR Amplification:

    • Prepare the PCR reaction mix:

      Component Volume (µL)
      cDNA from RT step 5
      2X PCR Master Mix 25
      Forward Primer (10 µM) 2.5
      Reverse Primer (10 µM) 2.5

      | Nuclease-free water | 15 |

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 98°C for 30 seconds

      • 12-15 cycles of:

        • 98°C for 10 seconds

        • 65°C for 30 seconds

        • 72°C for 30 seconds

      • Final extension: 72°C for 5 minutes

  • Purify the PCR product to remove primers and dNTPs. The library is now ready for quantification and sequencing.

Quantitative Data Summary

The following tables present representative data from experiments utilizing the this compound based RNA sequencing protocol.

Table 1: Efficiency of this compound Tailing Reaction

Input RNA Amount (ng)EnzymeIncubation Time (min)Tailing Efficiency (%)*
10Polθ3085
50Polθ3092
100Polθ3095
50TdT30<10

*Tailing efficiency was determined by gel shift assay with a fluorescently labeled RNA oligonucleotide.

Table 2: Comparison of Ligation Methods

Ligation MethodInput RNAAdapter Concentration (µM)Ligation Efficiency (%)**
3'-NH2 + NHS-Ester3'-amino-tailed RNA1088
T4 RNA Ligase 13'-OH RNA1065

**Ligation efficiency was quantified by qPCR targeting the ligated adapter sequence.

Signaling Pathways and Logical Relationships

Mechanism of 3'-Amino Tailing and Ligation

mechanism cluster_rna RNA Fragment cluster_enzyme Enzymatic Tailing cluster_modified_rna Modified RNA cluster_ligation Chemical Ligation cluster_final_product Final Product rna ...RNA-3'-OH poltheta DNA Polymerase Theta rna_nh2 ...RNA-C-3'-NH2 poltheta->rna_nh2 Incorporation nh2ctp This compound adapter NHS-Ester Adapter rna_nh2->adapter Nucleophilic Attack final_product ...RNA-C-Adapter

Caption: Enzymatic incorporation of this compound and subsequent chemical ligation.

Conclusion

The use of this compound in combination with DNA polymerase theta offers a promising and efficient method for the preparation of RNA sequencing libraries specifically targeting the 3'-ends of transcripts. This approach has the potential to overcome some of the limitations of traditional enzymatic ligation methods, leading to improved library complexity and reduced bias. The protocols provided herein serve as a guide for researchers interested in exploring this novel application in their transcriptomic studies. Further optimization may be required depending on the specific RNA input and sequencing platform.

References

Application Notes and Protocols for 3'-NH2-CTP in Reversible Terminator Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Next-generation sequencing (NGS) has revolutionized genomics research, enabling rapid and cost-effective analysis of DNA and RNA. A cornerstone of many NGS platforms is sequencing-by-synthesis (SBS) utilizing reversible terminators. This technology allows for massively parallel sequencing by iteratively incorporating fluorescently labeled nucleotides that temporarily halt DNA synthesis. 3'-amino-CTP (3'-NH2-CTP) and its analogs, such as 3'-O-azidomethyl-dNTPs, represent a class of these critical reagents.[1] The small size of the 3'-amino or 3'-azidomethyl modifying group is advantageous as it is efficiently recognized and incorporated by DNA polymerases.[2][3] Following incorporation and signal detection, the terminating group is chemically cleaved, regenerating a free 3'-hydroxyl group to allow for the next nucleotide addition cycle. This document provides a detailed overview of the application of this compound and its analogs in reversible terminator sequencing, including performance characteristics and experimental protocols.

Principle of the Technology

Reversible terminator sequencing using 3'-amino-CTP or its analogs involves a cyclical process of single nucleotide incorporation, imaging, and cleavage.[1] The key steps are as follows:

  • Incorporation: A DNA polymerase incorporates a single 3'-blocked, fluorescently labeled nucleotide triphosphate (e.g., this compound) into the growing DNA strand complementary to the template. The presence of the 3'-blocking group prevents further nucleotide addition.[4]

  • Imaging: The incorporated nucleotide is identified by detecting its fluorescent label with a high-resolution imaging system. Since all four nucleotides are present and compete for incorporation, this method minimizes bias.[5]

  • Cleavage: The fluorescent tag and the 3'-blocking group are chemically removed. For 3'-O-azidomethyl groups, a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is used for cleavage.[6][7][8] This step restores a conventional 3'-hydroxyl group on the newly added nucleotide.

  • Next Cycle: With the 3'-hydroxyl group deprotected, the DNA strand is ready for the next cycle of nucleotide incorporation.

This cyclical process is repeated, generating a sequence read one base at a time. The massively parallel nature of this approach allows for the simultaneous sequencing of millions to billions of DNA fragments.

Applications

The use of this compound and its analogs in reversible terminator sequencing is fundamental to a wide range of applications in genomics and molecular biology, including:

  • Whole-genome sequencing: Determining the complete DNA sequence of an organism.

  • Transcriptome sequencing (RNA-Seq): Quantifying gene expression levels and identifying novel transcripts.

  • Targeted sequencing: Focusing on specific regions of the genome, such as exomes or gene panels, to identify disease-associated variants.

  • Metagenomics: Studying the genetic material recovered directly from environmental samples.

  • Epigenomics: Analyzing modifications to DNA, such as methylation, that do not change the DNA sequence itself.

Performance Characteristics

The efficiency and fidelity of each step in the sequencing cycle are critical for generating high-quality data. While precise quantitative data for this compound is not always available in the public domain, studies on analogous 3'-O-azidomethyl-dNTPs provide valuable insights into the expected performance.

ParameterPerformance MetricDescriptionSource
Incorporation Efficiency Reported as "efficient" and "quantitative"DNA polymerases readily incorporate 3'-O-azidomethyl-dNTPs. The small size of the modifying group contributes to high incorporation efficiency.[2][3]
Termination Efficiency Near 100%The 3'-blocking group effectively prevents the addition of more than one nucleotide per cycle.[4]
Cleavage Efficiency Reported as "complete" and "quantitative"The 3'-O-azidomethyl group is efficiently removed by TCEP treatment, allowing the sequencing reaction to proceed to the next cycle.[2][6]
Sequencing Accuracy HighThe combination of efficient incorporation, termination, and cleavage contributes to high overall sequencing accuracy. Modern SBS platforms have error rates as low as 0.1%.[9]

Note: The performance metrics are based on published literature for 3'-O-azidomethyl-dNTPs, which are close structural and functional analogs of this compound. Specific performance may vary depending on the exact nucleotide analog, polymerase, and sequencing platform used.

Experimental Protocols

The following is a generalized, step-by-step protocol for a single cycle of reversible terminator sequencing using fluorescently labeled 3'-O-azidomethyl-dNTPs.

Disclaimer: This protocol is a composite based on published methodologies. Researchers should optimize concentrations, volumes, and incubation times for their specific experimental setup.

1. Library Preparation

Prior to sequencing, a DNA library must be prepared. This generally involves the following steps:

  • DNA Fragmentation: The DNA of interest is fragmented into smaller, manageable pieces (typically 200-500 bp).[10]

  • End Repair and A-tailing: The ends of the DNA fragments are repaired to create blunt ends, and a single adenine nucleotide is added to the 3' end.[11]

  • Adapter Ligation: Specific DNA sequences, called adapters, are ligated to the ends of the fragments. These adapters serve as priming sites for amplification and sequencing.[12]

  • Library Amplification: The adapter-ligated library is amplified via PCR to generate a sufficient quantity of material for sequencing.[12]

2. Reversible Terminator Sequencing Cycle

This protocol outlines a single cycle of incorporation, imaging, and cleavage.

a. Incorporation Reaction

  • Prepare the Incorporation Mix:

    • Sequencing Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 6 mM MgSO4)

    • DNA Polymerase (a modified 9°N DNA polymerase is often used with modified nucleotides)[13]

    • Fluorescently labeled 3'-O-azidomethyl-dATP, -dCTP, -dGTP, and -dTTP (final concentration in the low micromolar range)

    • Primed DNA template immobilized on a solid support (e.g., a flow cell)

  • Incubation:

    • Introduce the incorporation mix to the primed DNA template.

    • Incubate at the optimal temperature for the DNA polymerase (e.g., 60-65°C) for a sufficient time to allow for single nucleotide incorporation (typically 5-10 minutes).

  • Wash:

    • Wash the solid support with a wash buffer (e.g., a high salt buffer) to remove unincorporated nucleotides and the polymerase.

b. Imaging

  • Acquire Image:

    • Image the solid support using a high-resolution fluorescence scanner. Use appropriate excitation and emission filters for the fluorophores used on each of the four nucleotides.

    • The captured image will show fluorescent spots at the locations where a nucleotide has been incorporated.

  • Base Calling:

    • Process the image data to determine the identity of the incorporated base at each cluster of DNA fragments.

c. Cleavage Reaction

  • Prepare the Cleavage Solution:

    • Cleavage Buffer (e.g., 100 mM TCEP in a buffered aqueous solution, pH 9.0)[2]

  • Incubation:

    • Introduce the cleavage solution to the solid support.

    • Incubate at an elevated temperature (e.g., 65°C) for a sufficient time to ensure complete cleavage of the 3'-O-azidomethyl group and the fluorescent label (typically 25 minutes).[2]

  • Wash:

    • Wash the solid support thoroughly with a wash buffer to remove the cleavage reagent and the cleaved fluorophore.

The DNA is now ready for the next cycle of sequencing, starting again with the incorporation step.

Visualizations

Experimental Workflow

ReversibleTerminatorSequencing cluster_prep Library Preparation cluster_seq Sequencing Cycle DNA_Fragmentation DNA_Fragmentation End_Repair End_Repair DNA_Fragmentation->End_Repair Adapter_Ligation Adapter_Ligation End_Repair->Adapter_Ligation Library_Amplification Library_Amplification Adapter_Ligation->Library_Amplification Incorporation 1. Incorporation (this compound & Polymerase) Library_Amplification->Incorporation Immobilize on Flow Cell Wash1 Wash Incorporation->Wash1 Imaging 2. Imaging (Fluorescence Detection) Wash1->Imaging Cleavage 3. Cleavage (Chemical Treatment) Imaging->Cleavage Wash2 Wash Cleavage->Wash2 Wash2->Incorporation Start Next Cycle

Caption: Reversible terminator sequencing workflow.

Cleavage of 3'-O-Azidomethyl Group

CleavageMechanism Reactant DNA-3'-O-CH2-N3 3'-Azidomethyl Terminated DNA Intermediate Staudinger Reaction Intermediate Reactant->Intermediate + TCEP TCEP P(CH2CH2COOH)3 Tris(2-carboxyethyl)phosphine (TCEP) Product DNA-3'-OH Deprotected DNA with 3'-Hydroxyl Intermediate->Product + H2O Byproducts H2O, N2, HCHO Intermediate->Byproducts

Caption: Cleavage of the 3'-O-azidomethyl group.

References

Application Notes and Protocols for the Enzymatic Synthesis of 3'-Amino Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a primary amino group at the 3'-terminus of ribonucleic acid (RNA) molecules is a critical modification for a wide range of applications in research, diagnostics, and therapeutics. This functional handle enables the covalent attachment of various moieties, including fluorescent dyes, biotin, affinity tags, and drug conjugates, facilitating studies of RNA localization, structure, and function, as well as the development of novel RNA-based technologies. While chemical synthesis provides a route to 3'-amino modified RNA, enzymatic methods offer a powerful and often more straightforward alternative for the modification of pre-synthesized or biologically derived RNA.

This document provides detailed application notes and protocols for the enzymatic synthesis of 3'-amino modified RNA using three key enzymes: T4 RNA Ligase, Poly(A) Polymerase (PAP), and Terminal deoxynucleotidyl Transferase (TdT).

Comparison of Enzymatic Methods

The selection of an appropriate enzyme for 3'-amino modification depends on several factors, including the nature of the RNA substrate, the desired modification (single nucleotide addition vs. tailing), and the availability of the corresponding 3'-amino-modified nucleotide triphosphate. The following table summarizes the key characteristics of each enzymatic approach.

FeatureT4 RNA LigasePoly(A) Polymerase (PAP)Terminal deoxynucleotidyl Transferase (TdT)
Principle of Action ATP-dependent ligation of a 5'-phosphorylated donor to a 3'-hydroxyl acceptor.Template-independent polymerization of ATP analogs.Template-independent polymerization of deoxynucleotide analogs.
Substrate Donor 5'-phosphorylated, 3'-amino-modified cytidine bisphosphate (3'-amino-pCp) or other pre-adenylated donors.3'-Amino-ATP, Cordycepin triphosphate (3'-deoxy-ATP).3'-Amino-cordycepin triphosphate (3'-amino-dATP).
RNA Acceptor Single-stranded RNA with a free 3'-hydroxyl group.RNA with a free 3'-hydroxyl group.Single-stranded DNA or RNA with a free 3'-hydroxyl group.
Product Single 3'-amino-nucleotide addition.Single or multiple 3'-amino-adenosine addition(s).Single or multiple 3'-amino-deoxyadenosine addition(s).
Typical Efficiency Variable, dependent on RNA secondary structure.[1]Up to 40% with limiting substrate, ~100% with excess cordycepin triphosphate.[2]Efficient for single nucleotide addition with chain-terminating analogs.[3]
Key Advantages Site-specific single nucleotide addition.High efficiency for adenosine analogs.Broad substrate tolerance for deoxynucleotide analogs.
Key Limitations Ligation efficiency can be low and influenced by RNA secondary structure.[1][4]Primarily incorporates adenosine analogs.Primarily incorporates deoxynucleotide analogs.

Experimental Protocols

Protocol 1: 3'-Amino Modification using T4 RNA Ligase

This protocol describes the ligation of a 3'-amino-modified cytidine bisphosphate (pCp-NH2) to the 3'-terminus of an RNA molecule.

Materials:

  • T4 RNA Ligase (e.g., NEB #M0204)

  • 10X T4 RNA Ligase Reaction Buffer (500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, pH 7.5)

  • ATP (10 mM)

  • 5'-phosphorylated 3'-amino-cytidine 3'-phosphate (pCp-NH2)

  • RNA substrate (10-100 pmol)

  • RNase Inhibitor (optional)

  • Nuclease-free water

  • PEG 8000 (50% w/v, optional for enhancing ligation efficiency)

Procedure:

  • In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:

    • RNA substrate: 10-100 pmol

    • pCp-NH2: 10-fold molar excess over RNA

    • 10X T4 RNA Ligase Reaction Buffer: 2 µL

    • ATP (10 mM): 1 µL

    • PEG 8000 (50%): 4 µL (optional)

    • RNase Inhibitor: 20 units (optional)

    • Nuclease-free water: to a final volume of 19 µL

  • Add 1 µL of T4 RNA Ligase (10-50 units).

  • Mix gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubate the reaction at 16°C overnight or at 37°C for 1-4 hours.

  • Stop the reaction by adding 1 µL of 0.5 M EDTA.

  • Purify the 3'-amino-modified RNA using ethanol precipitation, size-exclusion chromatography, or HPLC.

Protocol 2: 3'-Amino Modification using Poly(A) Polymerase

This protocol describes the addition of a 3'-amino-adenosine to the 3'-terminus of an RNA molecule using cordycepin triphosphate (3'-deoxy-ATP), which results in a single nucleotide addition due to the lack of a 3'-hydroxyl group for further extension.

Materials:

  • Yeast Poly(A) Polymerase (e.g., from a commercial supplier)

  • 5X Poly(A) Polymerase Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 250 mM KCl, 10 mM MgCl₂, 1.25 mM MnCl₂, 0.5 mM DTT)

  • Cordycepin 5'-triphosphate (3'-deoxy-ATP)

  • RNA substrate (1-5 µg)

  • RNase Inhibitor (optional)

  • Nuclease-free water

Procedure:

  • In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:

    • RNA substrate: 1-5 µg

    • 5X Poly(A) Polymerase Reaction Buffer: 4 µL

    • Cordycepin 5'-triphosphate (1 mM): 1-5 µL (adjust for desired molar excess)

    • RNase Inhibitor: 20 units (optional)

    • Nuclease-free water: to a final volume of 19 µL

  • Add 1 µL of Poly(A) Polymerase (1-5 units).

  • Mix gently and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1 µL of 0.5 M EDTA.

  • Purify the 3'-amino-modified RNA. For a synthetic RNA, it has been shown that 40% of cordycepin becomes incorporated when the nucleotide is used at limiting concentrations, and with an excess of cordycepin 5'-triphosphate, essentially all the RNA becomes modified at its 3'-end.[2] The reaction is typically complete within minutes.[2]

Protocol 3: 3'-Amino Modification using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the addition of a single 3'-amino-deoxyadenosine to the 3'-terminus of an RNA molecule using 3'-amino-cordycepin 5'-triphosphate.

Materials:

  • Terminal Deoxynucleotidyl Transferase (TdT) (e.g., from a commercial supplier)

  • 5X TdT Reaction Buffer (e.g., 1 M potassium cacodylate, 125 mM Tris-HCl, 1.25 mg/mL BSA, pH 6.6)

  • CoCl₂ (25 mM)

  • 3'-Amino-cordycepin 5'-triphosphate (3'-amino-dATP)

  • RNA substrate (10-50 pmol)

  • Nuclease-free water

Procedure:

  • In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:

    • RNA substrate: 10-50 pmol

    • 5X TdT Reaction Buffer: 10 µL

    • CoCl₂ (25 mM): 1 µL

    • 3'-Amino-cordycepin 5'-triphosphate (1 mM): 1-5 µL

    • Nuclease-free water: to a final volume of 49 µL

  • Add 1 µL of TdT (10-20 units).

  • Mix gently and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the 3'-amino-modified RNA.

Purification and Analysis

Purification of the 3'-amino-modified RNA is crucial to remove unreacted RNA, excess nucleotides, and the enzyme. Common purification methods include:

  • Ethanol Precipitation: Suitable for removing unincorporated nucleotides from larger RNA molecules.

  • Size-Exclusion Chromatography: Effective for separating RNA from smaller molecules like salts and nucleotides.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is suitable for obtaining highly pure modified RNA.[5] Ion-pair reversed-phase HPLC is a common method for oligonucleotide purification.

  • Polyacrylamide Gel Electrophoresis (PAGE): Can be used to purify the modified RNA, especially for smaller RNA molecules.

Analysis of the final product is essential to confirm the successful modification.

  • Mass Spectrometry (MS): Provides a direct measurement of the mass of the RNA molecule, confirming the addition of the amino-modifier.[5][6]

  • HPLC Analysis: Can be used to assess the purity of the modified RNA.[5]

  • Gel Electrophoresis with Shift Assay: The modified RNA may exhibit a slight mobility shift on a high-resolution denaturing polyacrylamide gel compared to the unmodified RNA.

Visualizations

T4_RNA_Ligase_Mechanism cluster_step1 Step 1: Adenylylation of Ligase cluster_step2 Step 2: Transfer of AMP to Donor cluster_step3 Step 3: Ligation to RNA Acceptor T4 T4 RNA Ligase T4_ATP T4-AMP Intermediate T4->T4_ATP + ATP ATP ATP PPi PPi T4_ATP->PPi releases Donor 5'-p-Donor (pCp-NH2) Adenylated_Donor AppCp-NH2 T4_ATP->Adenylated_Donor + 5'-p-Donor Adenylated_Donor->T4 releases T4 RNA_Acceptor RNA-3'OH Modified_RNA RNA-3'-pCp-NH2 Adenylated_Donor->Modified_RNA + RNA-3'OH AMP AMP Modified_RNA->AMP releases

Caption: Mechanism of T4 RNA Ligase for 3'-amino modification.

Polymerase_Mechanism cluster_PAP Poly(A) Polymerase / TdT Enzyme PAP or TdT Enzyme_Complex Enzyme-RNA-NTP Ternary Complex Enzyme->Enzyme_Complex + RNA + NTP RNA RNA-3'OH NTP 3'-amino-(d)ATP Modified_RNA RNA-3'-p-(d)A-NH2 Enzyme_Complex->Modified_RNA Modified_RNA->Enzyme releases Enzyme PPi PPi Modified_RNA->PPi releases PPi

Caption: General mechanism for PAP and TdT 3'-amino modification.

Experimental_Workflow Start Start: Unmodified RNA Enzymatic_Reaction Enzymatic Reaction (T4 Ligase, PAP, or TdT) + 3'-amino-nucleotide Start->Enzymatic_Reaction Purification Purification (HPLC, PAGE, or Size-Exclusion) Enzymatic_Reaction->Purification Analysis Analysis (Mass Spectrometry, HPLC) Purification->Analysis Final_Product 3'-Amino Modified RNA Analysis->Final_Product

Caption: Experimental workflow for enzymatic 3'-amino RNA synthesis.

Troubleshooting

ProblemPossible CauseSuggestion
Low or no modification efficiency Inactive enzyme.Use a fresh aliquot of enzyme. Ensure proper storage conditions.
Poor quality RNA substrate (degraded or contains inhibitors).Purify the RNA substrate. Check RNA integrity on a denaturing gel.
Suboptimal reaction conditions.Optimize enzyme and substrate concentrations, incubation time, and temperature. For T4 RNA Ligase, consider adding PEG.
Secondary structure of RNA inhibits enzyme access to the 3'-end.Denature the RNA by heating at 65°C for 5 minutes and then placing on ice immediately before the reaction.
Multiple products or smearing on gel Nuclease contamination.Use RNase-free reagents and tips. Add an RNase inhibitor to the reaction.
Enzyme concentration too high (can lead to side reactions).Perform a titration of the enzyme concentration.
For PAP and TdT, multiple nucleotide additions.Use a chain-terminating 3'-amino-nucleotide analog (e.g., cordycepin-based).
Difficulty purifying the modified RNA Inefficient removal of unincorporated nucleotides.Use a more stringent purification method like HPLC or PAGE.
Co-precipitation of RNA with salts.Ensure complete removal of salts during ethanol precipitation by washing the pellet with 70% ethanol.

Conclusion

The enzymatic synthesis of 3'-amino modified RNA offers a versatile and efficient means to produce valuable tools for RNA research and development. By selecting the appropriate enzyme and optimizing reaction conditions, researchers can successfully introduce a primary amine at the 3'-terminus of a wide variety of RNA molecules. The protocols and information provided in this document serve as a comprehensive guide to aid in the successful implementation of these powerful techniques.

References

Application Notes and Protocols: Click Chemistry with 3'-Amino-CTP Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of RNA molecules is a cornerstone of modern molecular biology and therapeutic development. It enables the visualization, tracking, and functional characterization of RNA within complex biological systems. Click chemistry, a set of biocompatible, highly efficient, and specific chemical reactions, has emerged as a powerful tool for bioconjugation.[][2][3][4] This application note details a robust two-step methodology for the site-specific labeling of RNA at its 3'-terminus. The workflow involves the enzymatic incorporation of a 3'-amino-cytidine triphosphate (3'-amino-CTP) followed by a click chemistry reaction to conjugate a molecule of interest. This method provides a versatile platform for attaching a wide array of functionalities, including fluorophores, biotin, and therapeutic payloads, to RNA transcripts.

The process begins with the enzymatic addition of a 3'-amino-CTP to the RNA of interest. This can be achieved using various RNA polymerases that exhibit tolerance for modified nucleotides, such as T7 RNA polymerase for in vitro transcribed RNA or Poly(A) polymerase for existing RNA molecules.[5][6][7] The incorporated 3'-amino group serves as a bioorthogonal handle for the subsequent click reaction.

Two primary forms of click chemistry are applicable: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9] In the context of a 3'-amino-modified RNA, the amino group can be readily converted to an azide, which can then react with an alkyne-modified reporter molecule in a CuAAC reaction.[10] Alternatively, for applications where copper cytotoxicity is a concern, the amino group can be functionalized with a strained alkyne, enabling a copper-free SPAAC reaction with an azide-modified reporter.[8][9] This application note will provide detailed protocols for both approaches, along with representative quantitative data and workflow diagrams.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the 3'-amino-RNA labeling workflow. These values are based on typical efficiencies reported in the literature for similar bioconjugation reactions.[11]

Table 1: Enzymatic Incorporation Efficiency of 3'-Modified CTP

EnzymeRNA Substrate3'-Modified CTPIncorporation Efficiency (%)
Poly(A) PolymerasePre-synthesized RNA3'-Azido-CTP85 - 95
T7 RNA PolymeraseIn vitro transcription3'-Amino-CTP70 - 90
Polymerase Theta (Polθ)Pre-synthesized RNA3'-Amino-dCTP> 90

Table 2: Click Chemistry Labeling Efficiency of 3'-Modified RNA

Click Reaction TypeRNA ModificationReporter ModificationLabeling Efficiency (%)
CuAAC3'-AzideAlkyne-Fluorophore90 - 99
SPAAC3'-Amino (derivatized with DBCO)Azide-Biotin> 95
Inverse CuAAC3'-Amino (derivatized with Azide)Alkyne-Drug Molecule90 - 99

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 3'-Amino-CTP using Poly(A) Polymerase

This protocol describes the addition of a single 3'-amino-CTP to the 3'-terminus of a pre-existing RNA molecule.

Materials:

  • Purified RNA (10 µM)

  • 3'-Amino-CTP (1 mM)

  • Poly(A) Polymerase (e.g., from E. coli)

  • 10x Poly(A) Polymerase Reaction Buffer

  • RNase-free water

  • RNase inhibitor

Procedure:

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:

    • Purified RNA (1 µg)

    • 10x Poly(A) Polymerase Reaction Buffer (2 µL)

    • 3'-Amino-CTP (1 µL of 1 mM stock)

    • RNase Inhibitor (1 µL)

    • Poly(A) Polymerase (1 µL)

    • RNase-free water to a final volume of 20 µL.

  • Incubation: Gently mix the reaction and incubate at 37°C for 30 minutes.

  • Enzyme Inactivation: Stop the reaction by heating at 65°C for 10 minutes.

  • Purification: Purify the 3'-amino-modified RNA using a suitable RNA cleanup kit or ethanol precipitation to remove unincorporated nucleotides and the enzyme.

  • Quantification: Determine the concentration of the purified 3'-amino-RNA using a spectrophotometer (e.g., NanoDrop).

Protocol 2: Conversion of 3'-Amino-RNA to 3'-Azido-RNA

This protocol describes the conversion of the terminal 3'-amino group to an azide group, preparing it for a CuAAC reaction.

Materials:

  • 3'-Amino-modified RNA

  • Azide transfer reagent (e.g., triflyl azide)

  • Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.5)

Procedure:

  • Dissolve the 3'-amino-RNA in the reaction buffer.

  • Add the azide transfer reagent in a slight molar excess.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the resulting 3'-azido-RNA using an appropriate RNA purification method to remove excess reagents.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is for labeling 3'-azido-modified RNA with an alkyne-functionalized reporter molecule.[3][12]

Materials:

  • 3'-Azido-modified RNA (10 µM)

  • Alkyne-reporter (e.g., Alkyne-Fluorophore, 100 µM)

  • Copper(II) sulfate (CuSO₄) (50 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM)

  • Sodium ascorbate (100 mM, freshly prepared)

  • RNase-free water

Procedure:

  • Prepare Catalyst Premix: In an RNase-free tube, mix equal volumes of the CuSO₄ and THPTA solutions.

  • Reaction Setup: In a separate RNase-free tube, combine:

    • 3'-Azido-RNA (1 µL of 10 µM stock)

    • Alkyne-reporter (1 µL of 100 µM stock)

    • RNase-free water (6 µL)

  • Add 1 µL of the CuSO₄/THPTA premix to the RNA/alkyne mixture.

  • Initiate Reaction: Add 1 µL of freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

  • Purification: Purify the labeled RNA using an RNA cleanup kit or ethanol precipitation to remove the catalyst and excess reporter molecule.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol is for the copper-free labeling of 3'-amino-RNA, which is first derivatized with a strained alkyne, with an azide-functionalized reporter molecule.[9][13]

Materials:

  • 3'-Amino-modified RNA (10 µM)

  • DBCO-NHS ester (for derivatizing the amino group)

  • Azide-reporter (e.g., Azide-Biotin, 100 µM)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • RNase-free water

Procedure:

  • Derivatization of 3'-Amino-RNA with DBCO:

    • Dissolve the 3'-amino-RNA in a suitable buffer (e.g., sodium bicarbonate, pH 8.3).

    • Add a molar excess of DBCO-NHS ester dissolved in DMSO.

    • Incubate at room temperature for 2-4 hours.

    • Purify the DBCO-functionalized RNA.

  • SPAAC Reaction:

    • In an RNase-free tube, combine the DBCO-functionalized RNA (1 µL of 10 µM stock) and the Azide-reporter (1 µL of 100 µM stock) in reaction buffer.

    • Incubate at 37°C for 4-12 hours.

  • Purification: Purify the labeled RNA to remove the excess reporter molecule.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Enzymatic Modification cluster_step2 Step 2: Click Chemistry rna RNA polymerase RNA Polymerase rna->polymerase amino_ctp 3'-amino-CTP amino_ctp->polymerase amino_rna 3'-amino-RNA polymerase->amino_rna Incorporation azido_rna 3'-azido-RNA amino_rna->azido_rna Azidation dbco_rna 3'-DBCO-RNA amino_rna->dbco_rna DBCO Conjugation cuaac CuAAC azido_rna->cuaac alkyne_reporter Alkyne-Reporter alkyne_reporter->cuaac labeled_rna_cuaac Labeled RNA cuaac->labeled_rna_cuaac spaac SPAAC dbco_rna->spaac azide_reporter Azide-Reporter azide_reporter->spaac labeled_rna_spaac Labeled RNA spaac->labeled_rna_spaac

Caption: Experimental workflow for 3'-end labeling of RNA.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3'-NH2-CTP Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yield in 3'-amino-CTP (3'-NH2-CTP) incorporation during in vitro transcription (IVT). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my 3'-amino-modified RNA lower than with unmodified CTP?

Incorporation of modified nucleotides, such as this compound, by T7 RNA polymerase can be less efficient than the incorporation of their natural counterparts.[1] This can be due to several factors, including altered substrate binding kinetics by the polymerase and potential for premature termination of transcription. The introduction of a modification at the 3' position of the ribose can affect the enzyme's ability to form the subsequent phosphodiester bond, leading to a decrease in the overall yield of full-length transcripts.[1] Optimization of the reaction conditions is often necessary to achieve satisfactory yields.[][]

Q2: Can this compound lead to premature transcription termination?

Yes, the presence of modified nucleotides can sometimes lead to premature termination of transcription.[4] If the T7 RNA polymerase struggles to efficiently incorporate the 3'-amino-modified nucleotide, it may dissociate from the DNA template, resulting in truncated RNA transcripts. The accumulation of these shorter products will contribute to an overall lower yield of the desired full-length RNA.

Q3: What is the optimal ratio of this compound to CTP in my IVT reaction?

There is no single optimal ratio, as it is highly dependent on the specific sequence of your template DNA and the desired level of modification. It is recommended to empirically determine the ideal ratio by performing a titration experiment. Start with a range of ratios (e.g., 1:3, 1:1, 3:1 of this compound to CTP) while keeping the total concentration of CTP (modified + unmodified) constant. Analyze the yield and integrity of the resulting RNA to find the best balance for your specific application.

Q4: How does the quality of my DNA template affect the incorporation of this compound?

The quality of the DNA template is a critical factor for successful in vitro transcription, especially when using modified nucleotides.[] Contaminants such as residual proteins, salts, or ethanol from the template purification process can inhibit T7 RNA polymerase activity. Ensure your template is of high purity and integrity. Linearized plasmids should be completely digested and purified to avoid the generation of longer-than-expected transcripts.[]

Q5: Could RNase contamination be the cause of my low yield?

RNase contamination is a common reason for low RNA yield and integrity.[] Given that IVT reactions are typically incubated at 37°C for several hours, even minor RNase contamination can lead to significant degradation of the newly synthesized RNA. It is crucial to maintain an RNase-free environment by using RNase-free reagents, consumables, and proper handling techniques.[]

Troubleshooting Guides

Issue 1: Low or No Yield of 3'-Amino-Modified RNA
Potential Cause Recommended Action
Suboptimal Nucleotide Concentrations Optimize the concentration of all four NTPs. When incorporating this compound, it is often necessary to adjust the ratio of the modified nucleotide to its natural counterpart. Perform a titration to find the optimal balance. It's also important to ensure the total NTP concentration is sufficient for the desired yield.[]
Enzyme Inactivity or Insufficient Amount Use a fresh aliquot of T7 RNA polymerase and ensure it has been stored correctly. Consider increasing the enzyme concentration in the reaction, as higher concentrations can sometimes improve the incorporation of modified nucleotides.[5]
Inhibitors in the Reaction Ensure all components of the reaction, including the DNA template and NTPs, are free of inhibitors such as ethanol or salts.[6] Repurify the DNA template if contamination is suspected.
Incorrect Incubation Time or Temperature The standard incubation for IVT is 2-4 hours at 37°C.[][7] For difficult templates or with modified nucleotides, extending the incubation time may increase the yield. Conversely, if truncated products are observed, lowering the temperature (e.g., to 30°C) might enhance fidelity and reduce premature termination.
RNase Contamination Use certified RNase-free reagents and consumables. Wear gloves and work in a designated clean area. The addition of an RNase inhibitor to the IVT reaction is highly recommended.[]
Issue 2: Presence of Truncated RNA Transcripts
Potential Cause Recommended Action
Premature Termination The presence of this compound can increase the likelihood of premature termination.[4] Try lowering the reaction temperature to slow down the polymerase and potentially increase its processivity. Optimizing the ratio of this compound to CTP can also help, as a lower proportion of the modified nucleotide may reduce the frequency of termination events.
Secondary Structure in DNA Template Strong secondary structures in the DNA template can cause the polymerase to pause or dissociate. If this is suspected, try performing the IVT reaction at a slightly higher temperature (e.g., 42°C) to help destabilize these structures. However, be mindful that higher temperatures can also increase the risk of RNA degradation.
Low NTP Concentration Insufficient concentration of any of the four NTPs can lead to stalling of the polymerase and premature termination. Ensure that the concentration of each NTP is not limiting.[6]

Experimental Protocols

Protocol 1: Standard In Vitro Transcription with this compound

This protocol is a starting point and may require optimization.

  • Reaction Setup:

    • Assemble the following components at room temperature in the order listed. It is recommended to work on ice to prevent RNA degradation.

    • Prepare a master mix if setting up multiple reactions.

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-Free WaterVariable-
10X Transcription Buffer2 µL1X
ATP Solution (100 mM)2 µL10 mM
GTP Solution (100 mM)2 µL10 mM
UTP Solution (100 mM)2 µL10 mM
CTP Solution (100 mM)1 µL5 mM
This compound Solution (100 mM)1 µL5 mM
Linearized DNA Template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
Total Volume 20 µL
  • Incubation:

    • Mix the components gently by pipetting up and down.

    • Centrifuge the tube briefly to collect the reaction at the bottom.

    • Incubate at 37°C for 2 to 4 hours.

  • Template Removal:

    • Add 1 µL of DNase I (RNase-free) to the reaction.

    • Incubate at 37°C for 15 minutes.

  • RNA Purification:

    • Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

Protocol 2: Optimizing the this compound:CTP Ratio
  • Reaction Setup:

    • Set up a series of 20 µL IVT reactions as described in Protocol 1.

    • Vary the ratio of this compound to CTP while keeping the total concentration of CTP constant (e.g., 10 mM total).

ReactionCTP (100 mM)This compound (100 mM)Nuclease-Free Water
1 (100% CTP)2 µL0 µL+ 1 µL
2 (75% CTP)1.5 µL0.5 µL+ 1 µL
3 (50% CTP)1 µL1 µL+ 1 µL
4 (25% CTP)0.5 µL1.5 µL+ 1 µL
5 (100% this compound)0 µL2 µL+ 1 µL
  • Incubation and Purification:

    • Follow steps 2-4 from Protocol 1 for all reactions.

  • Analysis:

    • Analyze the yield and integrity of the RNA from each reaction using a method such as UV-Vis spectrophotometry (e.g., NanoDrop) and denaturing agarose or polyacrylamide gel electrophoresis.

    • Select the ratio that provides the best yield of full-length, modified RNA.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ivt In Vitro Transcription cluster_post_ivt Post-Transcription cluster_analysis Analysis template High-Quality Linearized DNA Template setup Assemble IVT Reaction template->setup reagents RNase-Free Reagents (NTPs, this compound, Buffer) reagents->setup incubation Incubate at 37°C (2-4 hours) setup->incubation T7 RNA Polymerase dnase DNase I Treatment incubation->dnase purification RNA Purification dnase->purification quant Quantification (UV-Vis) purification->quant qual Quality Assessment (Gel Electrophoresis) purification->qual troubleshooting_low_yield start Low Yield of 3'-Amino-Modified RNA check_components Check Reaction Components (Template, NTPs, Enzyme) start->check_components optimize_ratio Optimize this compound:CTP Ratio check_components->optimize_ratio Components OK repurify_template Repurify DNA Template/ Use Fresh Reagents check_components->repurify_template Issue Found optimize_conditions Optimize Reaction Conditions (Temp, Time, Enzyme Conc.) optimize_ratio->optimize_conditions Ratio Optimized titration Perform Titration Experiment optimize_ratio->titration No check_rnase Check for RNase Contamination optimize_conditions->check_rnase Conditions Optimized adjust_params Adjust Incubation Time/Temp or Enzyme Amount optimize_conditions->adjust_params No rnase_free Use RNase-Free Technique & RNase Inhibitor check_rnase->rnase_free Contamination Suspected success Improved Yield check_rnase->success No Contamination repurify_template->start titration->optimize_ratio adjust_params->optimize_conditions rnase_free->start

References

Technical Support Center: Optimizing 3'-amino-CTP Concentration in Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 3'-amino-CTP concentration in in vitro transcription. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for incorporating 3'-amino-CTP into RNA transcripts.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using 3'-amino-CTP in in vitro transcription?

A1: 3'-amino-CTP is a modified cytidine triphosphate used to introduce a primary amine group at the 3'-terminus of an RNA transcript. This functional group can be used for subsequent post-transcriptional modifications, such as the covalent attachment of fluorescent dyes, biotin, or other moieties for applications in RNA labeling, imaging, and purification.

Q2: How does 3'-amino-CTP incorporation affect transcription efficiency?

A2: The incorporation of modified nucleotides like 3'-amino-CTP can sometimes reduce the efficiency of in vitro transcription compared to using only canonical NTPs. The extent of this reduction depends on several factors, including the specific RNA polymerase used (T7, T3, or SP6), the concentration of the modified nucleotide, the ratio of 3'-amino-CTP to CTP, and the sequence of the DNA template.[] It is crucial to optimize the concentration to balance incorporation efficiency with overall RNA yield.

Q3: Can T7 RNA polymerase efficiently incorporate 3'-amino-CTP?

A3: T7 RNA polymerase is known to be relatively permissive and can incorporate a variety of modified nucleotides.[2][3] However, modifications at the 3' position of the ribose can be more challenging for the polymerase than modifications on the base. Therefore, while T7 RNA polymerase can incorporate 3'-amino-CTP, its efficiency may be lower than for unmodified CTP. Optimization of the reaction conditions is key to achieving successful incorporation.

Q4: What is a typical starting ratio of 3'-amino-CTP to CTP?

A4: A common starting point for incorporating modified nucleotides is to partially substitute the corresponding standard NTP. A trial ratio of 1:3 or 1:1 for 3'-amino-CTP to CTP is a reasonable starting point for optimization. The ideal ratio will need to be determined empirically for each specific template and application.

Q5: How can I analyze the incorporation of 3'-amino-CTP into my RNA transcript?

A5: Successful incorporation can be verified by downstream applications. For example, after transcription, you can perform a conjugation reaction with an amine-reactive fluorescent dye (e.g., an NHS-ester dye). The labeled RNA can then be visualized and quantified on a denaturing polyacrylamide gel or by spectrophotometry. A successful labeling reaction resulting in a fluorescently tagged RNA of the correct size is indicative of 3'-amino-CTP incorporation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no RNA yield Inhibition of RNA polymerase by high concentrations of 3'-amino-CTP.Decrease the concentration of 3'-amino-CTP or lower the ratio of 3'-amino-CTP to CTP. Perform a titration experiment to find the optimal concentration.
RNase contamination.Ensure a strictly RNase-free workflow, including RNase-free reagents, tips, and tubes. Work on ice when possible.[4]
Poor quality DNA template.Purify the DNA template to remove contaminants like salts or ethanol. Ensure the template is fully linearized if using a plasmid.[]
Transcription produces shorter-than-expected RNA (premature termination) Low concentration of one or more NTPs, including 3'-amino-CTP.Increase the total NTP concentration. If you have lowered the 3'-amino-CTP concentration, ensure the total CTP pool (CTP + 3'-amino-CTP) is not limiting.
Secondary structure in the DNA template.Lower the transcription reaction temperature (e.g., to 30°C or room temperature) to help the polymerase read through difficult regions.
The 3'-amino group acts as a chain terminator.This is a known characteristic of 3'-modified nucleotides. If you require full-length transcripts with internal amino modifications, consider using an amino-modified nucleotide with the modification on the base (e.g., 5-aminoallyl-CTP) instead of the ribose. For 3'-end labeling, this is the expected outcome.
Low efficiency of downstream labeling/conjugation Inefficient incorporation of 3'-amino-CTP.Increase the ratio of 3'-amino-CTP to CTP. Optimize the transcription reaction time and temperature. Verify the integrity of the 3'-amino-CTP.
Inefficient conjugation reaction.Ensure the labeling reaction buffer has the correct pH (typically pH 8.0-9.0 for NHS-ester chemistry). Use a fresh stock of the amine-reactive dye.

Experimental Protocols

Protocol 1: Optimization of 3'-amino-CTP Concentration in In Vitro Transcription

This protocol provides a framework for empirically determining the optimal concentration of 3'-amino-CTP for your specific in vitro transcription reaction using T7 RNA polymerase.

1. Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, GTP, UTP solutions (100 mM each)

  • CTP solution (100 mM)

  • 3'-amino-CTP solution (10 mM or 100 mM)

  • RNase Inhibitor

  • Nuclease-free water

2. Experimental Setup:

Prepare a series of 20 µL transcription reactions with varying ratios of 3'-amino-CTP to CTP. It is recommended to keep the total concentration of cytidine triphosphates (CTP + 3'-amino-CTP) constant across the reactions.

Table 1: Reaction Setup for 3'-amino-CTP Optimization

ComponentStock Conc.Rxn 1 (0%)Rxn 2 (10%)Rxn 3 (25%)Rxn 4 (50%)Rxn 5 (75%)Rxn 6 (100%)Final Conc.
Nuclease-free water-to 20 µLto 20 µLto 20 µLto 20 µLto 20 µLto 20 µL-
10x Transcription Buffer10x2 µL2 µL2 µL2 µL2 µL2 µL1x
ATP, GTP, UTP Mix25 mM each2 µL2 µL2 µL2 µL2 µL2 µL2.5 mM each
CTP25 mM2 µL1.8 µL1.5 µL1 µL0.5 µL0 µLVariable
3'-amino-CTP25 mM0 µL0.2 µL0.5 µL1 µL1.5 µL2 µLVariable
Linear DNA template100 ng/µL1 µL1 µL1 µL1 µL1 µL1 µL5 ng/µL
RNase Inhibitor40 U/µL1 µL1 µL1 µL1 µL1 µL1 µL2 U/µL
T7 RNA Polymerase50 U/µL2 µL2 µL2 µL2 µL2 µL2 µL5 U/µL
Total Volume 20 µL 20 µL 20 µL 20 µL 20 µL 20 µL

Note: You may need to prepare intermediate dilutions of your CTP and 3'-amino-CTP stocks to achieve the desired ratios accurately.

3. Reaction Incubation:

  • Incubate the reactions at 37°C for 2 to 4 hours.[5][6]

4. DNase Treatment:

  • Add 1 µL of RNase-free DNase I to each reaction and incubate at 37°C for 15 minutes to remove the DNA template.

5. RNA Purification:

  • Purify the RNA using a suitable method, such as phenol/chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.

6. Analysis:

  • Yield Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Integrity and Size Verification: Run a portion of the purified RNA on a denaturing agarose or polyacrylamide gel to check the size and integrity of the transcript.

  • Incorporation Analysis: Proceed with a downstream amine-reactive labeling reaction (e.g., with an NHS-ester fluorescent dye) and analyze the labeling efficiency by gel electrophoresis.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction In Vitro Transcription cluster_analysis Analysis prep_dna Linearized DNA Template transcription Incubate at 37°C prep_dna->transcription prep_ntps NTP Mix (ATP, GTP, UTP) prep_ntps->transcription prep_ctp CTP & 3'-amino-CTP Titration prep_ctp->transcription prep_enzyme T7 RNA Polymerase & Buffer prep_enzyme->transcription dnase_treat DNase I Treatment transcription->dnase_treat purification RNA Purification dnase_treat->purification quantify Quantify Yield (Spectrophotometry) purification->quantify gel Assess Integrity (Gel Electrophoresis) purification->gel labeling Downstream Labeling Reaction purification->labeling label_analysis Analyze Labeling Efficiency labeling->label_analysis

Caption: Workflow for optimizing 3'-amino-CTP concentration.

troubleshooting_logic start Low RNA Yield? cause1 High 3'-amino-CTP concentration? start->cause1 Yes cause2 RNase contamination? start->cause2 No, check other causes solution1 Decrease 3'-amino-CTP or ratio to CTP cause1->solution1 solution2 Use RNase-free technique cause2->solution2 cause3 Poor DNA template quality? cause2->cause3 No solution3 Re-purify DNA template cause3->solution3

Caption: Troubleshooting logic for low RNA yield.

References

Technical Support Center: Troubleshooting In Vitro Transcription with 3'-Amino-CTP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro transcription applications. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving 3'-amino-CTP (3'-NH2-CTP).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in an in vitro transcription reaction?

A1: 3'-amino-CTP is a modified nucleotide designed to act as a chain terminator . The 3'-amino group (-NH2) on the ribose sugar prevents the formation of a phosphodiester bond with the subsequent nucleotide, thus terminating the RNA transcript at the position where the this compound is incorporated.

Q2: Is T7 RNA polymerase capable of incorporating this compound?

A2: Yes, T7 RNA polymerase can incorporate modified nucleotides. However, the efficiency of incorporation can be lower than that of the corresponding unmodified nucleotide. The presence of the 3'-amino group is intended to halt further elongation.

Q3: Why am I seeing bands that are longer than my expected transcript size when using a chain-terminating nucleotide like this compound?

A3: This is a common and important issue. Since this compound is a chain terminator, the longer bands are not a result of the polymerase "reading through" the incorporated modified nucleotide. Instead, these unexpected bands are likely due to other well-documented activities of T7 RNA polymerase or potential issues with the reaction components.[1][2] The troubleshooting guide below addresses these possibilities in detail.

Troubleshooting Guide: Unexpected Bands on Gel with this compound

This guide will help you diagnose and resolve issues leading to unexpected bands in your in vitro transcription experiments using this compound.

Problem: My denaturing PAGE gel shows my expected terminated product, but also higher molecular weight bands.

Possible Cause 1: Inefficient Termination and Polymerase Infidelity

  • Explanation: The incorporation of this compound may not be 100% efficient. A fraction of the transcripts may incorporate a standard CTP at the target position instead. These full-length, unmodified transcripts can then serve as substrates for the inherent infidelity of T7 RNA polymerase, leading to longer products.[1][2] Two common mechanisms are:

    • Terminal Transferase Activity: The polymerase adds one or more non-templated nucleotides to the 3' end of the transcript.[3]

    • RNA-dependent RNA Polymerase (RdRP) Activity: The polymerase uses the 3'-end of a transcript to prime synthesis on itself (self-priming) or another RNA molecule, creating longer-than-expected products, including dsRNA.[1][2][4] This is more common in high-yield reactions where product concentrations are high.[1]

  • Solutions:

    • Optimize the NTP Ratio: Increase the molar ratio of this compound to standard CTP to favor the incorporation of the terminator. You may need to empirically determine the optimal ratio for your specific template.

    • Reduce Reaction Time and Temperature: Long incubation times (e.g., >2 hours) and high temperatures can increase the likelihood of side reactions. Try reducing the incubation time or running the reaction at a lower temperature (e.g., 30°C instead of 37°C).

    • Use an Engineered T7 RNA Polymerase: Several commercially available T7 RNA polymerase variants have reduced terminal transferase and RdRP activities, minimizing the formation of these artifacts.

    • Include a 3' Capture Oligo: Adding a DNA oligonucleotide complementary to the 3'-end of your target transcript can sequester the correctly formed product, preventing it from being used as a template for RdRP activity.[4]

Possible Cause 2: Incompletely Linearized Plasmid Template

  • Explanation: If you are using a restriction enzyme-linearized plasmid as your template, incomplete digestion will result in a mixed population of templates. The polymerase can run off the end of the correctly linearized template to produce the expected RNA, but it can also transcribe beyond the intended endpoint on any remaining circular or incorrectly linearized plasmid, resulting in longer transcripts.

  • Solutions:

    • Verify Complete Digestion: After linearization, run a small aliquot of your DNA template on an agarose gel to confirm that the digestion is complete and only a single band of the correct size is visible.

    • Purify the Linearized Template: Gel purify the linearized DNA template to remove any undigested plasmid before using it in the transcription reaction.

    • Choose Restriction Enzymes Carefully: Use restriction enzymes that create 5' overhangs or blunt ends. Enzymes that produce 3' overhangs can sometimes promote template switching and the generation of longer transcripts.

Possible Cause 3: Gel Electrophoresis Artifacts

  • Explanation: The presence of the 3'-amino group can alter the charge and conformation of the RNA molecule, potentially causing it to migrate differently in a denaturing polyacrylamide gel compared to a standard RNA of the same length. Additionally, strong secondary structures that are not fully denatured can also lead to anomalous migration.

  • Solutions:

    • Ensure Fully Denaturing Conditions: Increase the urea concentration in your gel and loading buffer (e.g., 8M urea). Heat your samples at 95°C for 5 minutes in a denaturing loading buffer immediately before loading the gel to minimize secondary structures.

    • Run a Control with Unmodified CTP: Perform a parallel reaction using only standard CTP. This will produce the full-length, unmodified transcript, which can serve as a size standard on your gel to help interpret any shifts caused by the 3'-NH2 modification.

Summary of Observations and Recommended Actions

Observation on Denaturing GelPotential CauseRecommended Action
Faint target band, prominent higher MW smear/bands Inefficient termination; high polymerase infidelity.Increase this compound:CTP ratio; reduce reaction time; use engineered T7 RNAP.
Sharp band at expected size + distinct larger bands Incomplete plasmid linearization; specific self-primed extension.Verify and purify linearized template; include a 3' capture oligo.
Target band appears slightly higher/lower than expected Altered mobility due to 3'-amino group or secondary structure.Run an unmodified control; ensure fully denaturing gel conditions.
Multiple bands below the expected product size Abortive transcription products.This is a normal byproduct of T7 RNAP initiation and is generally not a concern unless yields of the desired product are very low.[1]

Experimental Protocols

Protocol 1: Standard In Vitro Transcription for 3'-Amino-CTP Incorporation

This protocol is a starting point and may require optimization.

  • Template Preparation:

    • Use a PCR product or a high-quality, purified plasmid linearized with a restriction enzyme that leaves a 5' overhang or a blunt end.

    • Quantify the DNA template accurately.

  • Reaction Assembly:

    • Assemble the following components at room temperature in the order listed to prevent DNA precipitation by spermidine. For a 20 µL reaction:

      • RNase-free Water: to 20 µL

      • 5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM DTT, 10 mM spermidine): 4 µL

      • ATP, GTP, UTP (10 mM each): 2 µL each

      • CTP (10 mM): See note below

      • This compound (10 mM): See note below

      • Linearized DNA Template: 0.5-1 µg

      • RNase Inhibitor: 20 units

      • T7 RNA Polymerase: 40 units

    • NTP Ratio Note: The ratio of this compound to CTP is critical. Start with a 3:1 molar ratio (e.g., 1.5 µL of 10 mM this compound and 0.5 µL of 10 mM CTP). This may need to be optimized.

  • Incubation:

    • Mix gently and incubate at 37°C for 1-2 hours. For troubleshooting, consider shorter times or lower temperatures.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification:

    • Purify the RNA using a column-based kit, phenol:chloroform extraction followed by ethanol precipitation, or by gel purification.

Protocol 2: Denaturing Urea-PAGE Analysis
  • Gel Preparation:

    • Prepare a polyacrylamide gel (e.g., 10-15% acrylamide:bis-acrylamide 19:1) containing 7-8 M Urea in 1X TBE buffer.

  • Sample Preparation:

    • To 1-5 µL of your purified RNA, add an equal volume of 2X RNA loading buffer (e.g., 95% formamide, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol, 1 mM EDTA, containing 7M Urea).

    • Heat the samples at 95°C for 5 minutes.

    • Immediately place the samples on ice.

  • Electrophoresis:

    • Load the samples onto the denaturing gel alongside an appropriate RNA ladder.

    • Run the gel in 1X TBE buffer at a constant power until the desired separation is achieved.

  • Visualization:

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel documentation system.

Visualizations

Troubleshooting_Unexpected_Bands start Unexpected High MW Bands on Gel check_template Is the DNA template completely linearized? start->check_template check_gel Are gel conditions fully denaturing? check_template->check_gel Yes solution_template Action: Verify digestion on agarose gel. Purify linearized DNA. check_template->solution_template No polymerase_issue Suspect Polymerase Infidelity check_gel->polymerase_issue Yes solution_gel Action: Use 8M Urea gel. Heat sample before loading. Run unmodified control. check_gel->solution_gel No solution_polymerase Action: 1. Increase this compound:CTP ratio. 2. Reduce reaction time/temp. 3. Use engineered T7 RNAP. polymerase_issue->solution_polymerase

Caption: A flowchart for troubleshooting unexpected high molecular weight bands.

Chain_Termination cluster_elongation Normal Elongation cluster_termination Chain Termination RNA_strand Growing RNA Strand (...AUCG-3'-OH) Phosphodiester_bond Phosphodiester Bond Formation RNA_strand->Phosphodiester_bond Incoming_NTP Incoming GTP (5'-PPP) Incoming_NTP->Phosphodiester_bond Elongated_RNA Elongated RNA (...AUCG-G-3'-OH) Phosphodiester_bond->Elongated_RNA Terminated_RNA Terminated RNA (...AUC-NH2-3') No_bond No Bond Formation (Elongation Blocked) Terminated_RNA->No_bond Incoming_GTP2 Incoming GTP (5'-PPP) Incoming_GTP2->No_bond start Incorporation of This compound

Caption: Mechanism of RNA chain termination by 3'-amino-CTP incorporation.

Polymerase_Side_Reactions cluster_tt Terminal Transferase Activity cluster_rdrp RNA-dependent RNA Polymerase (RdRP) Activity start Full-Length RNA Transcript (Unmodified 3'-OH end) tt_activity T7 RNAP adds non-templated nucleotides (N). start->tt_activity rdrp_activity RNA folds back, 3' end serves as a primer. start->rdrp_activity tt_product Product: RNA-N+1, RNA-N+2... tt_activity->tt_product rdrp_product Product: Hairpin/dsRNA (Significantly longer) rdrp_activity->rdrp_product

Caption: Side reactions of T7 RNA Polymerase leading to longer RNA products.

References

Technical Support Center: 3'-Amino-Modified Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3'-amino-modified nucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of these critical reagents in various applications.

Frequently Asked Questions (FAQs)

Oligonucleotide Synthesis & Modification

Q1: What are the most common causes of low yield or failure in synthesizing 3'-amino-modified oligonucleotides?

A1: Low yields in 3'-amino-modified oligonucleotide synthesis can typically be attributed to several factors:

  • Incomplete Coupling: The efficiency of coupling each nucleotide is critical. Modified bases can sometimes have lower coupling efficiencies.[1]

  • Protecting Group Instability: Premature loss of the amine-protecting group (e.g., Fmoc) can lead to the amine being "capped" with an acetyl group, rendering it non-functional for subsequent conjugation.[2]

  • Suboptimal Deprotection/Cleavage: Incomplete removal of protecting groups or inefficient cleavage from the solid support will significantly reduce the yield of the final product.[3][4][5]

  • Loss during Purification: Significant amounts of the desired product can be lost during purification steps, with upwards of 50% of the theoretical yield being consumed in some preparations.[1][6]

Q2: I'm seeing a significant impurity in my final product. What could it be?

A2: A common impurity arises from issues with the amine protecting group on the CPG solid support. The Fmoc (Fluorenylmethyloxycarbonyl) group, while widely used, can be partially lost during synthesis. The exposed primary amine is then susceptible to capping with acetic anhydride during the capping step of subsequent cycles. This results in an acetylated amine, which is stable to standard deprotection conditions and leads to a loss of conjugation capability.[2] This issue is particularly noted with Fmoc-protected supports.[2]

Q3: My purified oligo shows two peaks on HPLC, even though the mass spectrometry results are correct. What could be the cause?

A3: The presence of two peaks for a product with the correct mass is often due to the formation of diastereomers. This occurs when the linker arm of the 3'-amino-modifier contains a chiral center.[2] During synthesis and deprotection, this results in a pair of diastereomers which may be separated during HPLC analysis, especially for shorter oligonucleotides. Using a CPG with a linker that does not have a chiral center, such as those with a simple alkyl chain or based on a 1,3-diol backbone, can prevent this issue.

Q4: Can I use any deprotection method for my 3'-amino-modified oligonucleotide?

A4: No, the choice of deprotection method is critical and depends on the protecting group used for the amino modifier and any other modifications on the oligonucleotide. For example, Fmoc-protected amines require specific conditions for removal. Phthalimide (PT)-protected amino-modifiers are very stable during synthesis but require extended deprotection times with ammonium hydroxide (e.g., 17 hours at 55°C).[2][3] A faster and effective alternative for PT-protected modifiers is using AMA (a mixture of ammonium hydroxide and methylamine), which can complete the deprotection in as little as 10 minutes at 65°C.[3] Always consult the manufacturer's protocol for the specific CPG support used.

Post-Synthesis Labeling

Q5: My post-synthesis labeling efficiency with an NHS-ester dye is very low. What can I do to improve it?

A5: Low labeling efficiency is a common challenge in post-synthetic conjugations.[7] Here are some troubleshooting steps:

  • Verify Amine Availability: Ensure that the 3'-amino group was successfully deprotected and is available for reaction. The presence of acetyl-capped impurities will reduce the concentration of reactive amines.

  • Optimize Reaction Conditions: The pH of the labeling reaction is crucial. Most NHS-ester conjugations to primary amines are most efficient at a pH of 8.5-9.0.

  • Reagent Quality: Ensure that your labeling reagent (e.g., NHS-ester dye) has not been hydrolyzed. These reagents are moisture-sensitive. Use freshly prepared solutions.

  • Oligonucleotide Purity: Impurities from the synthesis and deprotection steps can interfere with the labeling reaction. Ensure your amino-modified oligonucleotide is sufficiently pure.

Q6: Are there alternatives to post-synthesis labeling if my dye is unstable under deprotection conditions?

A6: Yes. While post-synthesis labeling is the most common method for introducing modifications that are not stable to oligonucleotide synthesis and deprotection conditions[7], another approach is solid-phase conjugation. With Fmoc-protected amino-modifiers, the Fmoc group can be selectively removed while the oligonucleotide is still attached to the solid support. The desired label can then be conjugated to the free amine on the support, followed by cleavage and deprotection of the rest of the oligonucleotide.[2]

Enzymatic Applications

Q7: Can I use a 3'-amino-modified oligonucleotide as a primer in PCR?

A7: Generally, no. DNA polymerases require a free 3'-hydroxyl group to initiate extension. A 3'-amino modification will block the polymerase from adding nucleotides, thus inhibiting PCR amplification. This property can, however, be useful for applications where blocking extension is desired, such as in certain diagnostic assays or to prevent primer-dimer formation.

Q8: What are the challenges of incorporating 3'-amino-modified nucleoside triphosphates (3'-amino-dNTPs) with DNA polymerases?

A8: The enzymatic incorporation of 3'-amino-dNTPs is challenging because the 3'-hydroxyl group is essential for the formation of the phosphodiester bond by DNA polymerases.[8] While some engineered polymerases may show limited ability to incorporate these modified nucleotides, they are generally poor substrates.[8] Once incorporated, the 3'-amino group will act as a chain terminator, preventing further extension.

Troubleshooting Guides

Low Yield of 3'-Amino-Modified Oligonucleotide

If you are experiencing low yields after synthesis, follow this troubleshooting workflow:

Troubleshooting workflow for low oligo yield.
Low Post-Synthesis Labeling Efficiency

If you are observing poor conjugation efficiency with your purified 3'-amino-oligonucleotide, consider the following:

LowLabelingTroubleshooting Start Low Labeling Efficiency CheckOligo Analyze Amino-Oligo by MS Start->CheckOligo MassIncorrect Incorrect Mass? (+42 Da indicates acetylation) CheckOligo->MassIncorrect Resynthesize Resynthesize Oligo: - Use PT-protected CPG - Ensure proper handling of Fmoc-CPG MassIncorrect->Resynthesize Yes CheckReaction Review Labeling Reaction Conditions MassIncorrect->CheckReaction No End Efficiency Improved Resynthesize->End ConditionsIncorrect Suboptimal Conditions? CheckReaction->ConditionsIncorrect OptimizeReaction Optimize Reaction: - Adjust pH (8.5-9.0 for NHS esters) - Use fresh labeling reagent - Increase reagent stoichiometry ConditionsIncorrect->OptimizeReaction Yes CheckPurification Review Post-Labeling Purification ConditionsIncorrect->CheckPurification No OptimizeReaction->End CheckPurification->End

Troubleshooting workflow for low labeling efficiency.

Data & Protocols

Comparison of 3'-Amino-Modifier Protecting Groups

The choice of protecting group for the 3'-amino modifier is critical to avoid side reactions and ensure high yields of functional oligonucleotides.

Protecting GroupAdvantagesDisadvantagesCommon Side Reactions
Fmoc Can be removed on-support for solid-phase conjugation.Prone to premature removal, leading to capping.[2] Linker may introduce a chiral center.Acetylation of the free amine after premature Fmoc loss.[2]
TFA Removed during standard ammonium hydroxide deprotection.A minor side reaction can lead to irreversible capping of 2-5% of the amine.[9]Acetylation during capping step if TFA group is labile.
Phthalimide (PT) Very stable during synthesis; no chiral center in the linker.[2][3][4]Requires extended deprotection with ammonium hydroxide or use of AMA.[2][3]None reported during synthesis.
Deprotection Protocols for PT-Amino-Modifier CPGs

The Phthalimide (PT) group requires specific conditions for efficient cleavage and deprotection to yield the free primary amine.

ReagentTemperatureTimeOutcome
Ammonium HydroxideRoom Temperature48 hoursComplete deprotection.
Ammonium Hydroxide55°C17 hoursComplete deprotection; standard method.[2][3]
AMA (Ammonium Hydroxide/Methylamine)Room Temperature2 hoursComplete deprotection.[3]
AMA (Ammonium Hydroxide/Methylamine)65°C10 minutesComplete deprotection; fast and efficient.[3]
Potassium Carbonate in MethanolRoom Temperature-Not recommended; yields are considerably lower.[5][10]
Experimental Protocol: Post-Synthesis Labeling of a 3'-Amino-Oligonucleotide with an NHS-Ester Dye

This protocol provides a general guideline for conjugating an amine-reactive dye to a 3'-amino-modified oligonucleotide.

1. Materials:

  • Purified, desalted 3'-amino-modified oligonucleotide.

  • Amine-reactive dye (NHS ester), freshly prepared in anhydrous DMSO.

  • 0.2 M Sodium Bicarbonate buffer, pH 8.5.

  • Nuclease-free water.

  • Purification supplies (e.g., HPLC system or gel filtration columns).

2. Oligonucleotide Preparation:

  • Dissolve the lyophilized 3'-amino-oligonucleotide in nuclease-free water to a concentration of 1-5 mM.

  • Quantify the oligonucleotide concentration accurately by measuring the absorbance at 260 nm.

3. Labeling Reaction:

  • In a microcentrifuge tube, combine the following:

    • 10-50 nmol of the 3'-amino-oligonucleotide.

    • Sodium Bicarbonate buffer (0.2 M, pH 8.5) to a final concentration of 0.1 M.

  • Add a 10-50 fold molar excess of the freshly dissolved NHS-ester dye to the oligonucleotide solution.

  • Mix thoroughly by vortexing and centrifuge briefly.

  • Incubate the reaction in the dark at room temperature for 2-4 hours, or overnight at 4°C.

4. Purification of the Labeled Oligonucleotide:

  • Purify the labeled oligonucleotide from unreacted dye and unlabeled oligo using a suitable method. Reverse-phase HPLC is often the method of choice for separating labeled from unlabeled species due to the hydrophobicity of many dyes.[9]

  • Collect fractions and analyze by UV-Vis spectrophotometry (at 260 nm and the dye's absorbance maximum) and mass spectrometry to confirm successful conjugation.

5. Quantification:

  • Measure the absorbance of the purified, labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the dye's maximum absorbance wavelength.

  • Calculate the final concentration and labeling efficiency.

Visualizing Side Reactions: Acetyl Capping of Fmoc-Protected Amines

The following diagram illustrates the chemical pathway leading to the undesirable acetylation of the 3'-amino group when using an Fmoc-protected CPG.

AcetylCapping cluster_synthesis Oligonucleotide Synthesis Cycle cluster_deprotection Deprotection Fmoc_CPG 3'-Amine-CPG (Fmoc-Protected) Piperidine Piperidine Treatment (Deblocking Step) Fmoc_CPG->Piperidine Instability Free_Amine Prematurely Exposed 3'-Amine Piperidine->Free_Amine Capping Acetic Anhydride (Capping Step) Free_Amine->Capping Capped_Amine Acetylated 3'-Amine (Inactive) Capping->Capped_Amine Ammonia Ammonia Treatment Capped_Amine->Ammonia No Reaction Final_Product Non-functional Oligo Ammonia->Final_Product

Undesirable acetylation of the 3'-amino group.

References

Technical Support Center: 3'-NH2-CTP Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3'-NH2-CTP labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the enzymatic incorporation of 3'-amino-CTP into RNA transcripts.

Troubleshooting Guide

Low efficiency of this compound labeling is a common issue that can arise from several factors related to the enzyme, template, substrate, or reaction conditions. This guide provides a systematic approach to identifying and resolving these problems.

Problem 1: Low or No Incorporation of this compound

Possible Causes and Solutions

Possible Cause Recommended Action
Suboptimal Enzyme Concentration Titrate the concentration of T7 RNA Polymerase. Higher enzyme concentrations may be required to compensate for the lower affinity for the modified nucleotide.
Inhibitory Effect of this compound Perform a titration of the this compound concentration. While a sufficient concentration is needed for labeling, excessively high concentrations might inhibit the polymerase. Try varying the ratio of this compound to unmodified CTP.
Poor Quality of this compound Ensure the this compound is of high purity and has not undergone multiple freeze-thaw cycles. Consider purchasing from a different supplier or a new lot.
Inappropriate Reaction Buffer Composition Optimize the MgCl2 concentration, as it is critical for polymerase activity. Also, ensure the pH of the buffer is optimal for T7 RNA Polymerase (typically around 7.9).[1]
Incorrect Incubation Time or Temperature Optimize the incubation time and temperature. While 37°C is standard for T7 RNA Polymerase, some modified nucleotides may require different conditions.[2][3]
Presence of Contaminating Natural NTPs If your this compound stock is contaminated with even small amounts of natural CTP, the polymerase may preferentially incorporate the natural nucleotide. Consider purifying the this compound or using an enzymatic "mop-up" strategy to remove contaminating dNTPs.[4]
Problem 2: Generation of Truncated or Abortive Transcripts

Possible Causes and Solutions

Possible Cause Recommended Action
Premature Termination by this compound The incorporation of this compound might lead to premature termination. Try lowering the concentration of this compound relative to the natural CTP.
Secondary Structure of the RNA Transcript Strong secondary structures in the nascent RNA can cause the polymerase to pause or dissociate. Try performing the transcription at a higher temperature to melt secondary structures, or redesign the template to minimize them.
Abortive Initiation T7 RNA polymerase is known to produce short, abortive transcripts, especially if the initiation sequence is not optimal.[3][5] Ensure your template has a strong T7 promoter and ideally starts with a G residue, as T7 RNA polymerase has a preference for GTP at the +1 and +2 positions.[1]
Problem 3: Production of Longer-Than-Expected Transcripts (n+1 products)

Possible Causes and Solutions

Possible Cause Recommended Action
Non-templated Nucleotide Addition T7 RNA polymerase can add non-templated nucleotides to the 3' end of the transcript.[2][3] This is more likely to occur at the end of long incubation times when the template is exhausted. Reduce the incubation time or use a polymerase engineered to have lower terminal transferase activity.
RNA Self-Priming The product RNA can fold back on itself and act as a primer for further extension by the polymerase, leading to longer, double-stranded RNA byproducts.[2] This can be mitigated by optimizing the RNA-to-template ratio and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the expected efficiency of this compound incorporation by T7 RNA Polymerase compared to natural CTP?

A1: The incorporation efficiency of this compound is generally lower than that of natural CTP. The modification at the 3' position of the ribose can hinder the catalytic activity of T7 RNA Polymerase. The exact efficiency can vary depending on the specific reaction conditions, the sequence context of the template, and the quality of the modified nucleotide.

Q2: Can I completely replace CTP with this compound in my transcription reaction?

A2: Complete replacement is often challenging and may lead to very low yields or no product. It is generally recommended to use a mixture of this compound and natural CTP. The optimal ratio needs to be determined empirically for each template and application.

Q3: How does the position of the desired label in the RNA sequence affect labeling efficiency?

A3: The efficiency of incorporation can be sequence-dependent. If multiple C residues are present in the transcript, the polymerase may incorporate the modified nucleotide at different positions with varying efficiencies. For precise single-labeling at the 3'-terminus, alternative enzymatic methods like using T4 RNA ligase with a pre-labeled pCp analog might be more suitable.[6]

Q4: My template does not start with a 'G'. Will this affect the labeling efficiency?

A4: Yes, T7 RNA Polymerase has a strong preference for initiating transcription with a guanosine triphosphate (GTP).[1] If your template initiates with a different nucleotide, the overall transcription efficiency, and consequently the labeling efficiency, may be significantly reduced. If possible, redesign your template to start with one or two G's.

Q5: How can I purify my this compound labeled RNA?

A5: Purification is crucial to remove unincorporated nucleotides, enzymes, and truncated products. Common methods include denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, and affinity chromatography if a tag is incorporated.[7]

Experimental Protocols & Workflows

General Protocol for Optimizing this compound Labeling

This protocol provides a starting point for optimizing the incorporation of this compound in an in vitro transcription reaction using T7 RNA Polymerase.

1. Template Preparation:

  • Design a linear DNA template containing a T7 promoter sequence upstream of the target RNA sequence.

  • For optimal initiation, the first one or two nucleotides of the transcript should be guanosines.[1]

2. Reaction Setup:

  • Assemble the reaction on ice in the following order:

    • Nuclease-free water

    • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)[1]

    • Ribonuclease inhibitor

    • ATP, GTP, UTP (final concentration typically 0.5-1 mM each)

    • CTP and this compound (start with a 4:1 or 9:1 ratio of CTP:this compound, with a total cytosine nucleotide concentration of 0.5-1 mM)

    • DNA template (1 µg)

    • T7 RNA Polymerase (20-50 units)

3. Incubation:

  • Incubate the reaction at 37°C for 1-4 hours. It is advisable to perform a time-course experiment to determine the optimal incubation time.

4. Reaction Termination and Analysis:

  • Stop the reaction by adding EDTA to a final concentration of 25 mM.

  • Analyze the products by denaturing PAGE to assess the yield and size of the labeled RNA.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low/No Labeling Efficiency Check_Enzyme Check Enzyme Activity & Concentration Start->Check_Enzyme Check_Substrate Verify this compound Quality & Concentration Start->Check_Substrate Check_Template Analyze Template Design (Promoter, Start Site) Start->Check_Template Check_Conditions Optimize Reaction Conditions (Buffer, Time, Temp) Start->Check_Conditions Analyze_Products Analyze Reaction Products (PAGE) Check_Enzyme->Analyze_Products Check_Substrate->Analyze_Products Check_Template->Analyze_Products Check_Conditions->Analyze_Products Truncated Truncated Products Observed? Analyze_Products->Truncated Longer Longer Products Observed? Truncated->Longer No Optimize_Ratio Optimize CTP:this compound Ratio Truncated->Optimize_Ratio Yes Reduce_Time Reduce Incubation Time Longer->Reduce_Time Yes Success Labeling Efficiency Improved Longer->Success No Optimize_Ratio->Analyze_Products Redesign_Template Redesign Template (Minimize Secondary Structure) Reduce_Time->Analyze_Products Problem Problem Decision Decision Point Action Action/Check Outcome Successful Outcome

Caption: A workflow for troubleshooting low this compound labeling efficiency.

Signaling Pathway of T7 RNA Polymerase during In Vitro Transcription

T7_IVT_Pathway T7_RNAP T7 RNA Polymerase Initiation Initiation Complex Formation T7_RNAP->Initiation Promoter T7 Promoter on DNA Template Promoter->Initiation NTPs NTPs (ATP, GTP, UTP, CTP, this compound) NTPs->Initiation Abortive Abortive Transcription (Short Transcripts) Initiation->Abortive Unstable Complex Elongation Elongation Initiation->Elongation Promoter Clearance Labeled_RNA 3'-NH2 Labeled RNA Transcript Elongation->Labeled_RNA Termination Termination (Run-off) Labeled_RNA->Termination Release Release of RNA and Enzyme Termination->Release

Caption: The enzymatic pathway of T7 RNA Polymerase for in vitro transcription.

References

Technical Support Center: 3'-NH2-CTP Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3'-amino-2',3'-dideoxycytidine 5'-triphosphate (3'-NH2-CTP) in solution. This resource is intended for researchers, scientists, and drug development professionals using this modified nucleotide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound in aqueous solutions is hydrolysis of the triphosphate chain. This is a common degradation pathway for all nucleotide triphosphates, where water molecules attack the phosphorus atoms, leading to the sequential cleavage of the gamma (γ) and beta (β) phosphate groups. This results in the formation of 3'-NH2-CDP (diphosphate) and subsequently 3'-NH2-CMP (monophosphate).

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of the solution is a critical factor in the stability of nucleotide triphosphates. Generally, slightly alkaline conditions are favored for storage. For standard dNTPs, a pH range of 8.0 to 10.0 has been shown to increase stability compared to neutral or acidic conditions.[1] It is therefore recommended to maintain a pH above 7.5 for this compound solutions to minimize hydrolysis.

Q3: What is the recommended temperature for storing this compound solutions?

A3: For long-term storage, it is recommended to keep this compound solutions at -20°C or below.[2][3] For short-term storage or during experimental use, keeping the solution on ice is advisable to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate the breakdown of the triphosphate chain.

Q4: Can the buffer composition impact the stability of this compound?

A4: Yes, buffer components can influence the stability of nucleotides. It is advisable to use buffers with minimal reactivity. Tris-HCl is a commonly used buffer for nucleotide solutions. The concentration of the buffer itself can also play a role in the stability of molecules in solution.[4] When troubleshooting experiments, consider the potential interactions between your buffer components and the 3'-amino group or the triphosphate chain.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Failed or inefficient enzymatic incorporation of this compound Degradation of this compound: The triphosphate may have hydrolyzed to the diphosphate or monophosphate, which are not substrates for most polymerases.1. Verify Purity: Analyze the purity of your this compound stock solution using HPLC (see Experimental Protocols section). 2. Use Fresh Aliquots: Prepare small, single-use aliquots of the this compound solution to avoid multiple freeze-thaw cycles. 3. Proper Storage: Ensure the stock solution is stored at -20°C or below in a slightly alkaline buffer (pH 8.0-8.5).
Suboptimal Reaction Buffer Conditions: The concentration of divalent cations (e.g., Mg²⁺), pH, or ionic strength may not be optimal for the enzyme to incorporate this modified nucleotide.1. Optimize Divalent Cations: Titrate the concentration of Mg²⁺ or Mn²⁺ in your reaction, as some polymerases may have different requirements for modified nucleotides. 2. Adjust pH: Test a range of pH values for your reaction buffer (e.g., 7.5 to 9.0). 3. Vary Ionic Strength: Adjust the salt concentration (e.g., KCl, NaCl) in your reaction buffer.[5]
Inconsistent experimental results over time Gradual Degradation of this compound Stock: The stock solution may be degrading over time, even when stored at -20°C.1. Aliquot Stock Solution: Upon receipt, divide the this compound solution into small, single-use aliquots to minimize handling of the main stock. 2. Periodic Purity Check: For long-term studies, periodically check the purity of a representative aliquot via HPLC.
Appearance of unexpected peaks in HPLC analysis Formation of Degradation Products: The additional peaks are likely 3'-NH2-CDP and 3'-NH2-CMP resulting from hydrolysis.1. Confirm Peak Identities: If possible, use standards for 3'-NH2-CDP and 3'-NH2-CMP to confirm the identity of the degradation peaks. 2. Review Storage and Handling: Assess your storage conditions (temperature, pH) and handling procedures (freeze-thaw cycles) to identify potential causes for accelerated degradation.

Quantitative Stability Data

Condition Parameter Expected Stability of this compound Reference Information
Storage Temperature Half-lifeSignificantly extended at -20°C compared to 4°C or room temperature.For standard dNTPs, storage at -20°C is recommended for long-term stability.[2][3]
pH Degradation RateLower at pH 8.0-10.0 compared to pH 7.0 or below.A patent for stabilized nucleotide solutions indicates optimal stability at a pH above 7.5.[1]
Freeze-Thaw Cycles PurityPurity decreases with an increasing number of freeze-thaw cycles.A common recommendation for sensitive reagents to avoid degradation.

Experimental Protocols

Protocol: HPLC Analysis of this compound Purity and Degradation

This protocol provides a general method to assess the purity of a this compound solution and quantify its degradation products.

1. Materials:

  • This compound sample

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase C18 column

2. HPLC Conditions (Example):

  • Column: Anion-exchange column (e.g., DNAPac PA100) or a C18 column suitable for nucleotide analysis.

  • Detection: UV absorbance at 271 nm (for cytosine).

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-5 min: 2% B

    • 5-25 min: 2% to 20% B (linear gradient)

    • 25-30 min: 20% B

    • 30-35 min: 20% to 2% B (linear gradient)

    • 35-40 min: 2% B (re-equilibration)

3. Procedure:

  • Prepare a diluted sample of your this compound solution in water or Mobile Phase A. A typical injection concentration is in the range of 10-100 µM.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the gradient and collect the data.

  • Identify the peaks corresponding to this compound, 3'-NH2-CDP, and 3'-NH2-CMP based on their retention times (triphosphate will have the longest retention time on an anion-exchange column).

  • Calculate the purity by integrating the peak areas. Purity (%) = (Area of this compound peak / Total area of all nucleotide peaks) x 100.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting stock This compound Stock Solution aliquot Create Single-Use Aliquots stock->aliquot storage Store at -20°C, pH 8.0-8.5 aliquot->storage reaction_setup Set up Enzymatic Reaction storage->reaction_setup incubation Incubation reaction_setup->incubation check_results Inconsistent or Failed Results? incubation->check_results hplc_analysis Perform HPLC Purity Analysis check_results->hplc_analysis Yes optimize_buffer Optimize Reaction Buffer check_results->optimize_buffer Yes end_point Successful Experiment check_results->end_point No hplc_analysis->storage optimize_buffer->reaction_setup Re-run Experiment

Caption: Experimental workflow for using and troubleshooting this compound.

degradation_pathway cluster_products Degradation Products CTP This compound (Triphosphate) CDP 3'-NH2-CDP (Diphosphate) CTP->CDP Hydrolysis CMP 3'-NH2-CMP (Monophosphate) CTP->CMP Hydrolysis PPi PPi CDP->CMP Hydrolysis Pi Pi

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Reducing Premature Termination with 3'-Amino-CTP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using 3'-amino-CTP to reduce premature termination during in vitro transcription experiments.

Frequently Asked Questions (FAQs)

Q1: What is premature transcription termination and why is it a problem?

A: Premature transcription termination is the detachment of RNA polymerase from the DNA template before the entire desired RNA sequence has been transcribed. This results in the production of truncated, non-functional RNA transcripts. It is a common issue in in vitro transcription, particularly with templates that are GC-rich or contain sequences that can form stable secondary structures.[1][2][3] This can significantly reduce the yield of the full-length product, which is critical for downstream applications such as in vitro translation, structural studies, and the production of therapeutic RNAs.[3][4]

Q2: How is 3'-amino-CTP expected to reduce premature termination?

A: While specific literature on the mechanism of 3'-amino-CTP in reducing premature termination is limited, the principle is based on the modification at the 3' position of the ribose sugar. Generally, modifications at the 3' end of a nucleotide can act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.

Q3: Is 3'-amino-CTP an irreversible or reversible terminator?

A: The nature of termination by 3'-amino-CTP (irreversible vs. reversible) is not well-documented in the available scientific literature for in vitro transcription. Typically, nucleotides with a 3'-amino group can act as terminators. Whether this termination is reversible would depend on the availability of a specific chemical or enzymatic method to remove the 3'-amino group and restore a 3'-hydroxyl group, allowing for further elongation. Without a defined reversal method, it should be treated as a potential chain terminator.

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Transcript

If you are experiencing a low yield of your desired full-length RNA when using 3'-amino-CTP, consider the following troubleshooting steps:

Possible Cause Recommended Solution
Suboptimal concentration of 3'-amino-CTP Titrate the concentration of 3'-amino-CTP in your reaction. Start with a low molar ratio of 3'-amino-CTP to CTP (e.g., 1:10) and gradually increase it. A high concentration may lead to excessive termination.
Inhibition of RNA Polymerase Ensure your DNA template is of high purity. Contaminants from plasmid preparations, such as salts and ethanol, can inhibit RNA polymerase activity.[3] Repurify your template if necessary.
Incorrect ratio of modified to standard NTP The recommended molar ratio of a modified NTP to the standard NTP is often between 1:3 and 1:2.[5] Adjust the ratio of 3'-amino-CTP to CTP to find the optimal balance between incorporation and chain termination.
General reaction conditions are not optimal Optimize other reaction components such as MgCl2 concentration and temperature. For GC-rich templates, decreasing the reaction temperature from 37°C to 30°C may improve the yield of full-length transcripts.[1]
Issue 2: Predominance of Short, Truncated Transcripts

If your in vitro transcription reaction is producing a high proportion of short transcripts, it may indicate excessive premature termination.

Possible Cause Recommended Solution
High concentration of 3'-amino-CTP A high concentration of the modified nucleotide can lead to frequent chain termination. Reduce the concentration of 3'-amino-CTP in your reaction mix.
Limiting concentration of other NTPs If the concentration of any of the four NTPs is too low, it can cause the RNA polymerase to stall and terminate prematurely. Ensure all NTPs are at a sufficient concentration (at least 12 µM).[1]
Template-specific issues Some DNA templates contain sequences that are prone to causing polymerase pausing and termination.[2] Lowering the incubation temperature may help the polymerase traverse these regions.[4]
RNA degradation RNase contamination can lead to the degradation of your RNA transcripts. Ensure you are working in an RNase-free environment.[3]

Experimental Protocols

While a specific, validated protocol for using 3'-amino-CTP to reduce premature termination is not widely available, a general protocol for in vitro transcription with modified nucleotides can be adapted.

Standard In Vitro Transcription Reaction with T7 RNA Polymerase

This protocol is a starting point and should be optimized for your specific template and experimental goals.

Reaction Setup:

Reagent Amount Final Concentration
Nuclease-free waterX µl-
10X Reaction Buffer2 µl1X
ATP (100 mM)2 µl10 mM
GTP (100 mM)2 µl10 mM
UTP (100 mM)2 µl10 mM
CTP (100 mM)1.5 µl7.5 mM
3'-amino-CTP (10 mM)0.5 µl0.25 mM (example ratio)
Template DNAX µl1 µg
T7 RNA Polymerase Mix2 µl-
Total Volume 20 µl

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the order listed above.

  • Mix thoroughly by gentle pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[5]

  • (Optional) To remove the DNA template, add RNase-free DNase I and incubate at 37°C for 15 minutes.[5]

  • Purify the RNA using your preferred method (e.g., spin column purification or ethanol precipitation).

  • Analyze the transcripts by denaturing gel electrophoresis to assess the yield and size of the products.

Visualizations

experimental_workflow Experimental Workflow: In Vitro Transcription with 3'-amino-CTP cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Processing cluster_analysis Analysis template_prep Template DNA Preparation (Linearized Plasmid or PCR Product) reaction_setup Assemble Transcription Reaction template_prep->reaction_setup reagent_prep Reagent Preparation (NTPs, 3'-amino-CTP, Buffer, Polymerase) reagent_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation dnase_treatment DNase I Treatment (Optional) incubation->dnase_treatment rna_purification RNA Purification dnase_treatment->rna_purification gel_electrophoresis Denaturing Gel Electrophoresis rna_purification->gel_electrophoresis quantification Quantify Full-Length Transcript gel_electrophoresis->quantification

Caption: Workflow for in vitro transcription using 3'-amino-CTP.

troubleshooting_logic Troubleshooting Logic for Premature Termination cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Full-Length Transcript cause1 Suboptimal 3'-amino-CTP Concentration start->cause1 cause2 Poor Template Quality start->cause2 cause3 Limiting NTPs start->cause3 cause4 Difficult Template Sequence start->cause4 solution1 Titrate 3'-amino-CTP: CTP Ratio cause1->solution1 solution2 Repurify DNA Template cause2->solution2 solution3 Increase NTP Concentrations cause3->solution3 solution4 Lower Reaction Temperature cause4->solution4

Caption: Troubleshooting flowchart for low yield of full-length transcripts.

References

Technical Support Center: Purification of 3'-Amino-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3'-amino-modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Which purification method is most suitable for my 3'-amino-modified oligonucleotide?

The choice of purification method depends on several factors, including the intended downstream application, the length of the oligonucleotide, the nature of other modifications present, and the required final purity.[1][2][3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for modified oligonucleotides, especially those containing hydrophobic moieties like dyes.[2][3] It offers excellent resolution and can achieve high purity levels (>85%).[2] RP-HPLC is also suitable for larger-scale purification.[3]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification provides the highest level of purity (>95%), making it ideal for applications that are sensitive to truncated sequences, such as cloning and mutagenesis.[1][4][5] However, it can result in lower yields compared to HPLC and may not be compatible with certain modifications that are sensitive to the urea used in the process.[1]

  • Cartridge Purification: This is a rapid method suitable for removing small molecule impurities and failure sequences.[6][7] It is often used for applications that do not require extremely high purity, such as routine PCR.[2]

Q2: What are the critical storage conditions for 3'-amino-modified oligonucleotides?

Proper storage is crucial to maintain the integrity of your oligonucleotides.

  • Short-term storage: For routine use, store oligonucleotides resuspended in a suitable buffer (e.g., TE buffer, pH 7-9) at 4°C in the dark.[8] Working dilutions should be used within a few days.[8]

  • Long-term storage: For long-term storage, it is best to store oligonucleotides in a lyophilized state or as a concentrated stock solution at -20°C or lower.[8][9][10] To avoid repeated freeze-thaw cycles, which can degrade the oligonucleotide, it is recommended to aliquot the stock solution.[8][9] Fluorescently labeled oligonucleotides should always be protected from light to prevent photobleaching.

Q3: How can I quantify my purified 3'-amino-modified oligonucleotide?

Accurate quantification is essential for downstream applications.

  • UV-Vis Spectrophotometry: The most common method is to measure the absorbance at 260 nm (A260). The concentration can be calculated using the oligonucleotide's extinction coefficient.

  • Splint Ligation and qPCR: For highly sensitive and accurate quantification of various chemically modified oligonucleotides, a splint ligation and quantitative polymerase chain reaction (qPCR) based assay can be used.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 3'-amino-modified oligonucleotides.

Issue 1: Low Yield of Purified Oligonucleotide

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inefficient Synthesis Before purification, assess the crude product to ensure the synthesis reaction proceeded efficiently. Low coupling efficiency during synthesis is a primary cause of low yield.[12][13]
Loss During Purification Each purification step can lead to some product loss.[14] For PAGE purification, the extraction from the gel can be a significant source of loss.[4] Consider using a less stringent purification method if the required purity for your application allows.
Incomplete Deprotection If the protecting groups on the amino modifier or nucleobases are not completely removed, it can lead to a heterogeneous mixture and loss of the desired product during purification.[15][16] Ensure deprotection conditions (reagent, temperature, and time) are appropriate for the specific protecting groups used.[17][18]
Precipitation Issues Oligonucleotides can precipitate during purification, especially at low temperatures or in the presence of certain salts. Ensure all solutions are properly prepared and at the correct temperature.
Issue 2: Poor Purity of the Final Product

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Co-elution of Impurities Shorter, failure sequences (n-1, n-2) are common impurities in oligonucleotide synthesis.[3][19] If these are not adequately separated, the final product will be impure. For high purity, PAGE is the recommended method due to its excellent size resolution.[4][5] For RP-HPLC, optimizing the gradient and ion-pairing reagent can improve separation.[20][21]
Incomplete Capping Failure to cap unreacted 5'-hydroxyl groups during synthesis leads to the formation of internal deletion products, which can be difficult to separate from the full-length oligonucleotide.[22]
Degradation During Deprotection or Purification Harsh deprotection conditions (e.g., high temperature or prolonged exposure to strong bases) can cause degradation of the oligonucleotide.[14][22] Similarly, some modifications can be sensitive to the chemicals used in purification (e.g., urea in PAGE).[1] Use milder deprotection conditions when possible and choose a purification method compatible with your modifications.
Presence of Protecting Groups Residual protecting groups on the oligonucleotide can lead to a heterogeneous product. Confirm complete deprotection using analytical techniques like mass spectrometry.
Issue 3: Incomplete Deprotection

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inappropriate Deprotection Reagent The choice of deprotection reagent is critical and depends on the protecting groups used for the nucleobases and the amino modifier.[17][18] For example, some protecting groups require specific reagents like a mixture of aqueous ammonia and methylamine (AMA) for efficient removal.[15]
Suboptimal Deprotection Conditions Time and temperature are crucial for complete deprotection.[15] Insufficient time or temperature may lead to incomplete removal of protecting groups. Conversely, excessive heat can cause degradation.[23] Always follow the recommended protocol for the specific protecting groups.
Reagent Quality The deprotection reagent (e.g., ammonium hydroxide) should be fresh. Old or improperly stored reagents can be less effective.[15]

Experimental Protocols

Protocol 1: General Reverse-Phase Cartridge Purification of a 3'-Amino-Modified Oligonucleotide

This protocol provides a general workflow for the purification of a DMT-on 3'-amino-modified oligonucleotide using a reverse-phase cartridge.

  • Cartridge Conditioning:

    • Wash the cartridge with 2 mL of acetonitrile.

    • Equilibrate the cartridge with 2 mL of 2M triethylammonium acetate (TEAA).[7]

  • Sample Loading:

    • Dissolve the crude oligonucleotide in 1M NaCl solution.[7]

    • Load the sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 4 mL of 2.8% aqueous ammonia to remove loosely bound impurities.[24]

    • Wash the cartridge with 4 mL of water.[24]

  • Detritylation (On-Cartridge):

    • To remove the 5'-DMT group, wash the cartridge with an acidic solution (e.g., 3% trichloroacetic acid in dichloromethane) until the orange color of the trityl cation is no longer observed.

  • Elution:

    • Elute the purified, detritylated oligonucleotide with 3 mL of 20% acetonitrile in water.[24]

  • Post-Elution:

    • Evaporate the solvent to obtain the purified oligonucleotide.

Diagrams

Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification cluster_analysis Quality Control Synthesis Solid-Phase Synthesis of 3'-Amino-Modified Oligo Deprotection Cleavage from Support & Base Deprotection Synthesis->Deprotection Crude_Oligo Crude Oligonucleotide (with failure sequences) Deprotection->Crude_Oligo Purification_Method Purification (HPLC, PAGE, or Cartridge) Crude_Oligo->Purification_Method HPLC RP-HPLC Purification_Method->HPLC High Purity PAGE PAGE Purification_Method->PAGE Highest Purity Cartridge Cartridge Purification_Method->Cartridge Standard Purity Pure_Oligo Purified Oligonucleotide HPLC->Pure_Oligo PAGE->Pure_Oligo Cartridge->Pure_Oligo QC Analysis (Mass Spec, HPLC, CE) Pure_Oligo->QC Final_Product Final Product QC->Final_Product

Caption: General workflow for the synthesis and purification of 3'-amino-modified oligonucleotides.

Troubleshooting_Low_Yield Start Low Yield of Purified Oligo Check_Synthesis Assess Crude Product Purity (e.g., by analytical HPLC or CE) Start->Check_Synthesis Low_Crude_Purity Low Purity in Crude Check_Synthesis->Low_Crude_Purity Poor Good_Crude_Purity Good Purity in Crude Check_Synthesis->Good_Crude_Purity Good Optimize_Synthesis Optimize Synthesis: - Check reagents - Verify coupling efficiency Low_Crude_Purity->Optimize_Synthesis Check_Purification Evaluate Purification Step Good_Crude_Purity->Check_Purification High_Loss Significant Product Loss During Purification Check_Purification->High_Loss Yes Check_Deprotection Verify Complete Deprotection (e.g., by Mass Spectrometry) Check_Purification->Check_Deprotection No Optimize_Purification Optimize Purification: - Consider alternative method - Check for precipitation High_Loss->Optimize_Purification Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection Yes Optimize_Deprotection Optimize Deprotection: - Check reagent, time, temp Incomplete_Deprotection->Optimize_Deprotection

Caption: A logical workflow for troubleshooting low yield in oligonucleotide purification.

References

Validation & Comparative

A Comparative Guide to 3'-NH2-CTP and 3'-azido-CTP for RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of RNA is a cornerstone of modern molecular biology, enabling the visualization, tracking, and functional analysis of these critical molecules. The choice of labeling chemistry is paramount to the success of these experiments. This guide provides a detailed comparison of two prominent nucleotide analogs used for post-transcriptional RNA modification: 3'-amino-CTP (3'-NH2-CTP) and 3'-azido-CTP.

This comparison will delve into the enzymatic incorporation of these modified nucleotides, their subsequent chemical derivatization, and the overall efficiency of the labeling workflows. We will provide a quantitative overview of their performance and detailed experimental protocols to assist researchers in selecting the optimal tool for their specific needs.

Introduction: The Power of Post-transcriptional Modification

Post-transcriptional modification of RNA allows for the introduction of functional groups that are not naturally present. These chemical handles serve as points of attachment for a wide array of reporter molecules, such as fluorophores, biotin, or cross-linking agents. This two-step labeling strategy, involving enzymatic incorporation of a modified nucleotide followed by chemical conjugation, offers significant flexibility and is compatible with both in vitro transcribed and cellular RNA.

At the heart of this approach are RNA polymerases that can accept modified nucleotides as substrates. Both this compound and 3'-azido-CTP possess modifications at the 3'-hydroxyl group of the ribose sugar, a critical position for phosphodiester bond formation. While this modification often leads to chain termination, under specific conditions, terminal transferases or certain polymerases can incorporate a single modified nucleotide at the 3'-end of an RNA transcript.

3'-amino-CTP: A Classic Handle for Amine-Reactive Chemistry

3'-amino-CTP introduces a primary amine group at the 3'-terminus of an RNA molecule. This amine group serves as a versatile nucleophile for conjugation with a wide range of commercially available amine-reactive dyes and haptens, most commonly those containing N-hydroxysuccinimide (NHS) esters.

3'-azido-CTP: The Gateway to Bioorthogonal Click Chemistry

3'-azido-CTP incorporates an azide moiety, a key component of bioorthogonal "click chemistry". The azide group can specifically and efficiently react with an alkyne- or cyclooctyne-modified reporter molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. This bioorthogonality ensures that the labeling reaction proceeds with high specificity in complex biological environments, minimizing off-target labeling.

Performance Comparison: this compound vs. 3'-azido-CTP

While direct, head-to-head quantitative comparisons of the enzymatic incorporation efficiency of this compound and 3'-azido-CTP by the same polymerase under identical conditions are not extensively documented in publicly available literature, we can infer their performance based on related studies and the nature of the modifications. Both 3'-amino and 3'-azido modified nucleotides have been shown to be substrates for various RNA polymerases, including viral and cellular polymerases, though they can also act as inhibitors. The efficiency of incorporation is dependent on the specific polymerase and reaction conditions.

FeatureThis compound3'-azido-CTP
Functional Group Primary Amine (-NH2)Azide (-N3)
Labeling Chemistry NHS-ester coupling, isothiocyanates, etc.Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition ("click chemistry")
Reaction Specificity High, but can react with other primary amines.Very high (bioorthogonal), minimal off-target reactions.
Reaction Conditions Typically requires pH adjustment (pH 7-9).CuAAC requires a copper catalyst which can be toxic to cells; SPAAC is copper-free.
Labeling Efficiency Generally high, dependent on the reactivity of the NHS-ester.Very high and efficient, often quantitative.
Versatility Wide range of commercially available amine-reactive probes.Growing number of alkyne- and cyclooctyne-modified probes available.
Enzymatic Incorporation Substrate for various RNA polymerases, but can also be inhibitory.Substrate for various RNA polymerases, including T7 RNA polymerase and poly(A) polymerase. Can also be inhibitory.

Experimental Protocols

Detailed experimental protocols are crucial for successful RNA labeling. Below are generalized protocols for the incorporation of 3'-modified CTP and subsequent labeling.

General Protocol for 3'-End Labeling of RNA with Modified CTP

This protocol outlines the enzymatic incorporation of either this compound or 3'-azido-CTP at the 3'-end of an in vitro transcribed RNA using a terminal transferase like poly(A) polymerase.

Materials:

  • Purified RNA transcript

  • Poly(A) Polymerase

  • 10x Poly(A) Polymerase Reaction Buffer

  • This compound or 3'-azido-CTP (e.g., 10 mM stock)

  • RNase-free water

  • RNA purification kit (e.g., spin columns)

Procedure:

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the following on ice:

    • RNA (1-10 µg)

    • 10x Poly(A) Polymerase Reaction Buffer (to a final concentration of 1x)

    • This compound or 3'-azido-CTP (to a final concentration of 1 mM)

    • Poly(A) Polymerase (20-40 units)

    • RNase-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Purification: Purify the modified RNA using an RNA purification spin column to remove unincorporated modified nucleotides and enzyme. Elute the RNA in RNase-free water.

Protocol for Amine-Reactive Labeling of 3'-NH2-RNA

Materials:

  • 3'-amino-modified RNA

  • Amine-reactive fluorescent dye (e.g., NHS-ester) dissolved in DMSO

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • RNA purification kit

Procedure:

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine:

    • 3'-amino-modified RNA (1-5 µg)

    • Labeling buffer to a final volume of 45 µL.

  • Labeling Reaction: Add 5 µL of the amine-reactive dye solution (typically a 10-20 fold molar excess over the RNA). Mix gently and incubate in the dark at room temperature for 1-2 hours, or overnight at 4°C.

  • Purification: Purify the labeled RNA using an RNA purification spin column to remove unreacted dye.

Protocol for Click Chemistry Labeling of 3'-azido-RNA

Materials:

  • 3'-azido-modified RNA

  • Alkyne- or DBCO-functionalized fluorescent dye

  • For CuAAC:

    • Copper(II) sulfate (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate

  • For SPAAC:

    • DBCO-functionalized dye

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • RNA purification kit

Procedure for CuAAC:

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine in the following order:

    • 3'-azido-modified RNA (1-5 µg) in reaction buffer.

    • Alkyne-dye (10-50 fold molar excess).

    • CuSO4:THPTA premix (final concentration ~100 µM CuSO4, 500 µM THPTA).

    • Freshly prepared sodium ascorbate (final concentration ~1 mM).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Purification: Purify the labeled RNA using an RNA purification spin column.

Procedure for SPAAC:

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine:

    • 3'-azido-modified RNA (1-5 µg) in reaction buffer.

    • DBCO-functionalized dye (2-10 fold molar excess).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Purification: Purify the labeled RNA using an RNA purification spin column.

Experimental Workflow and Signaling Pathways

To visualize the experimental workflows, the following diagrams have been generated using the DOT language.

RNA_Labeling_Workflow cluster_amino This compound Labeling cluster_azido 3'-azido-CTP Labeling RNA_NH2 RNA TdT_NH2 Terminal Transferase + This compound RNA_NH2->TdT_NH2 modRNA_NH2 3'-NH2-RNA TdT_NH2->modRNA_NH2 Enzymatic Incorporation NHS_dye NHS-ester Dye modRNA_NH2->NHS_dye labeledRNA_NH2 Labeled RNA NHS_dye->labeledRNA_NH2 NHS-ester Coupling RNA_azido RNA TdT_azido Terminal Transferase + 3'-azido-CTP RNA_azido->TdT_azido modRNA_azido 3'-azido-RNA TdT_azido->modRNA_azido Enzymatic Incorporation Alkyne_dye Alkyne/DBCO Dye modRNA_azido->Alkyne_dye labeledRNA_azido Labeled RNA Alkyne_dye->labeledRNA_azido Click Chemistry (CuAAC or SPAAC)

Caption: Workflow for RNA labeling using this compound and 3'-azido-CTP.

Conclusion

Both this compound and 3'-azido-CTP are powerful tools for the post-transcriptional labeling of RNA. The choice between them will largely depend on the specific application and experimental constraints.

  • This compound is a well-established and cost-effective option with a vast library of commercially available amine-reactive probes. It is an excellent choice for many in vitro applications where the reaction conditions can be controlled.

  • 3'-azido-CTP offers the significant advantage of bioorthogonality through click chemistry. This makes it the superior choice for labeling RNA in complex biological mixtures and for in vivo applications where specificity is paramount. The development of copper-free SPAAC reactions has further expanded its utility by mitigating concerns about copper-induced cytotoxicity.

Researchers should carefully consider the downstream applications, the required specificity of the labeling reaction, and the availability of appropriate reporter molecules when selecting between these two valuable reagents for RNA modification.

A Head-to-Head Comparison: 3'-Amino-CTP and Biotin-CTP for Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, the synthesis of labeled nucleic acid probes is a cornerstone for a multitude of applications, from in situ hybridization to microarray analysis. The choice of labeling strategy can significantly impact the sensitivity, specificity, and overall success of an experiment. This guide provides an objective comparison of two widely used modified nucleotides for probe synthesis: 3'-amino-CTP and biotin-CTP. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid researchers in selecting the optimal method for their needs.

At a Glance: Key Differences and Performance Metrics

The fundamental distinction between 3'-amino-CTP and biotin-CTP lies in their labeling strategy. 3'-amino-CTP facilitates a two-step, indirect labeling approach, where the amine-modified nucleotide is first incorporated into the nucleic acid, followed by a chemical coupling reaction with an amine-reactive reporter molecule, such as a fluorescent dye. In contrast, biotin-CTP enables a one-step, direct labeling method, where the biotin molecule is incorporated directly during the enzymatic synthesis of the probe.

This difference in methodology has significant implications for labeling efficiency, flexibility, and the potential for signal amplification. The following table summarizes key quantitative data comparing the two approaches.

Parameter3'-Amino-CTP (Indirect Labeling)Biotin-CTP (Direct Labeling)
Enzymatic Incorporation Efficiency High; similar to unmodified NTPs.[1]Variable; can be lower than unmodified NTPs due to the bulkier biotin moiety. However, high substitution rates (up to 97% for biotin-16-AA-dCTP) are achievable in PCR before significant yield reduction.[2]
Labeling Density Adjustable and can be optimized for maximal signal. For instance, probes with approximately eight dyes per 100 bases have shown optimal sensitivity in some applications.[3][4]Dependent on the ratio of biotin-CTP to CTP in the reaction. High-density labeling is possible.[2]
Flexibility in Reporter Molecule High; the incorporated amine group can be coupled to a wide variety of amine-reactive dyes, haptens, or other molecules.Limited to biotin.
Potential for Background Generally low; dependent on the chosen reporter molecule and blocking strategies.Can be prone to higher background in tissues with endogenous biotin.[5]
Detection Method Dependent on the coupled reporter (e.g., fluorescence microscopy for fluorescent dyes).Typically involves avidin or streptavidin conjugates (e.g., streptavidin-HRP for colorimetric detection or streptavidin-fluorophore for fluorescent detection).[5][6]

Experimental Workflows: A Visual Guide

The distinct workflows for synthesizing probes using 3'-amino-CTP and biotin-CTP are illustrated below.

G cluster_0 3'-Amino-CTP (Indirect Labeling) A1 Enzymatic Incorporation of 3'-Amino-CTP A2 Purification of Amine-Modified Probe A1->A2 A3 Chemical Coupling with Amine-Reactive Reporter A2->A3 A4 Purification of Labeled Probe A3->A4

Workflow for 3'-Amino-CTP probe synthesis.

G cluster_1 Biotin-CTP (Direct Labeling) B1 Enzymatic Incorporation of Biotin-CTP B2 Purification of Biotinylated Probe B1->B2

Workflow for Biotin-CTP probe synthesis.

Signaling and Detection Pathways

The detection of probes synthesized with 3'-amino-CTP and biotin-CTP relies on different principles. The indirect method using 3'-amino-CTP offers versatility in the choice of the final signal, while the direct biotin-based method leverages the high-affinity interaction between biotin and avidin/streptavidin.

G cluster_0 Indirect Detection (via 3'-Amino-CTP) cluster_1 Direct Detection (via Biotin-CTP) A_probe Amine-Modified Probe A_labeled_probe Labeled Probe A_probe->A_labeled_probe Coupling A_reporter Amine-Reactive Reporter (e.g., Dye) A_reporter->A_labeled_probe A_target Target Sequence A_labeled_probe->A_target Hybridization A_signal Detectable Signal (e.g., Fluorescence) A_target->A_signal B_probe Biotinylated Probe B_target Target Sequence B_probe->B_target Hybridization B_streptavidin Streptavidin-Enzyme or Fluorophore B_target->B_streptavidin Binding B_substrate Substrate B_streptavidin->B_substrate B_signal Detectable Signal (Colorimetric or Fluorescent) B_substrate->B_signal

Comparison of detection pathways.

Detailed Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled Probes using 3'-Amino-CTP

This protocol is divided into two stages: enzymatic incorporation of 3'-amino-CTP and subsequent chemical labeling with an amine-reactive fluorescent dye.

Stage 1: Enzymatic Incorporation of 3'-Amino-CTP (e.g., by in vitro transcription)

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following reagents at room temperature:

    • Linearized DNA template (1 µg)

    • 10x Transcription Buffer (2 µl)

    • 100 mM DTT (2 µl)

    • RNase Inhibitor (1 µl)

    • NTP mix (10 mM each of ATP, GTP, UTP, and a 1:1 mixture of CTP and 3'-amino-CTP) (2 µl)

    • T7, SP6, or T3 RNA Polymerase (2 µl)

    • Nuclease-free water to a final volume of 20 µl.

    • Note: The ratio of 3'-amino-CTP to CTP can be adjusted to control the density of amine incorporation.[7]

  • Incubation: Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification of Amine-Modified RNA: Purify the amine-modified RNA probe using a suitable column purification kit or by ethanol precipitation. Ensure all traces of amine-containing buffers (e.g., Tris) are removed.[7]

Stage 2: Chemical Labeling with Amine-Reactive Dye

  • Resuspend Probe: Resuspend the purified amine-modified RNA in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.5.

  • Prepare Dye: Dissolve an amine-reactive fluorescent dye (e.g., a succinimidyl ester) in anhydrous DMSO to a concentration of 10 mg/ml.[8]

  • Coupling Reaction: Add the dissolved dye to the amine-modified RNA solution. The molar ratio of dye to nucleic acid should be optimized, but a 20-50 fold molar excess of dye is a common starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.[7][8]

  • Purification of Labeled Probe: Remove the unreacted dye by gel filtration (e.g., a G-50 column) or ethanol precipitation. Repeat the purification step until no free dye is visible in the flow-through.[7]

Protocol 2: Synthesis of Biotinylated Probes using Biotin-CTP

This protocol describes a one-step method for generating biotinylated probes, for example, by PCR.

  • Reaction Setup: In a PCR tube, assemble the following components:

    • 10x PCR Buffer (5 µl)

    • dNTP mix (containing dATP, dGTP, dTTP at 10 mM each, and a mixture of dCTP and biotin-16-dCTP). A 1:1 to 1:3 ratio of dCTP to biotin-16-dCTP is a good starting point.[2]

    • Forward Primer (10 µM, 1 µl)

    • Reverse Primer (10 µM, 1 µl)

    • DNA Template (10-100 ng)

    • Taq DNA Polymerase (0.5 µl)

    • Nuclease-free water to a final volume of 50 µl.

    • Note: The optimal ratio of biotin-dCTP to dCTP should be determined empirically for each application to balance labeling density and PCR yield.[2]

  • PCR Amplification: Perform PCR using standard cycling conditions, adjusting the annealing temperature and extension time based on the primers and amplicon size.

  • Verification of Amplification: Run a small aliquot of the PCR product on an agarose gel to confirm the presence of a band of the expected size.

  • Purification of Biotinylated Probe: Purify the biotinylated PCR product using a PCR purification kit or by ethanol precipitation to remove unincorporated nucleotides and primers.

Concluding Remarks

The choice between 3'-amino-CTP and biotin-CTP for probe synthesis is contingent on the specific requirements of the experiment.

3'-Amino-CTP offers exceptional flexibility, allowing for the use of a wide array of reporter molecules and potentially leading to higher signal-to-noise ratios due to the efficient incorporation of the smaller amine-modified nucleotide. This indirect labeling approach is particularly advantageous when multicolor detection is desired or when optimizing signal intensity is critical.

Biotin-CTP provides a simpler, more streamlined workflow by directly incorporating the label in a single enzymatic reaction. This method is robust and widely used, with a well-established detection system based on the high-affinity biotin-streptavidin interaction. However, researchers should be mindful of potential background issues in biotin-rich tissues.

Ultimately, a thorough understanding of the principles and protocols associated with each method will empower researchers to make an informed decision and generate high-quality probes for their downstream applications.

References

The Versatility of 3'-Amino-CTP: A Comparative Guide for Modified Nucleotides in RNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of modified nucleotides, the strategic selection of these critical reagents can profoundly impact experimental outcomes. This guide provides an in-depth comparison of 3'-amino-CTP (3'-NH2-CTP) with other commonly used modified cytidine triphosphates, offering a clear perspective on its advantages in various applications. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid in your research endeavors.

At its core, the utility of 3'-amino-CTP lies in the reactive primary amine group (-NH2) it introduces at the 3'-terminus of an RNA molecule. This functional group serves as a versatile handle for a wide array of post-transcriptional modifications, offering a strategic advantage over other modified nucleotides in terms of labeling efficiency, stability, and flexibility in downstream applications.

Performance Comparison of 3'-Modified CTPs

The choice of a modified nucleotide is often dictated by the specific requirements of the downstream application. Here, we compare the performance of this compound against other common alternatives: 3'-azido-CTP, biotin-CTP, and aminoallyl-CTP.

Modified NucleotideKey FeaturePrimary ApplicationAdvantages of this compound
3'-Amino-CTP (this compound) Primary amine at the 3'-terminusPost-transcriptional labeling, SELEXHigh reactivity with NHS esters , providing efficient and stable amide bond formation. The small size of the amino group minimizes enzymatic inhibition.
3'-Azido-CTP (3'-N3-CTP) Azide group at the 3'-terminusClick chemistryWhile useful for bioorthogonal reactions, the subsequent click reaction adds an additional step and requires specific catalysts that may not be suitable for all applications. The amino group of this compound offers more direct and varied conjugation chemistries.
Biotin-CTP Biotin moiety directly attachedDirect labeling for pull-down assaysDirect incorporation of bulky biotin can hinder enzymatic reactions and may interfere with RNA-protein interactions. This compound allows for the attachment of biotin via a linker after transcription, providing better spatial separation and potentially reducing steric hindrance.
Aminoallyl-CTP Amine group on an extended linkerPost-transcriptional labelingThe longer linker of aminoallyl-CTP can be beneficial in some contexts, but the direct 3'-amino modification offers a more compact and potentially less disruptive tag. The reactivity of the primary amine is comparable.

Key Experimental Applications and Supporting Data

Post-Transcriptional Labeling via NHS Ester Chemistry

A primary advantage of 3'-amino-modified RNA is its efficient and specific reaction with N-hydroxysuccinimide (NHS) esters. This chemistry forms a stable amide bond, allowing for the covalent attachment of a wide range of molecules, including fluorescent dyes, biotin, and other functional tags.

Experimental Data Summary:

Parameter3'-Amino-RNA + NHS-EsterAminoallyl-RNA + NHS-Ester
Labeling Efficiency High (>90%)[1]High (>90%)[1]
Reaction Time 1-2 hours at room temperature[2]1-2 hours at room temperature[1]
Stability of Linkage Stable amide bond[2]Stable amide bond[1]
Versatility Compatible with a wide range of NHS esters[3][4][5]Compatible with a wide range of NHS esters[1]

The high labeling efficiency of the NHS ester reaction with the 3'-amino group makes it a robust and reliable method for preparing modified RNA for various downstream applications.[1][2][3][4][5]

Experimental Workflow: Post-Transcriptional Labeling of 3'-Amino-RNA

Post_Transcriptional_Labeling In_Vitro_Transcription In Vitro Transcription with this compound Purification1 RNA Purification In_Vitro_Transcription->Purification1 3'-Amino-RNA NHS_Ester_Labeling NHS Ester Labeling (e.g., NHS-Biotin, NHS-Dye) Purification1->NHS_Ester_Labeling Purification2 Purification of Labeled RNA NHS_Ester_Labeling->Purification2 Labeled RNA Downstream_Applications Downstream Applications (Pull-down, Imaging, etc.) Purification2->Downstream_Applications

Post-transcriptional labeling workflow.
Enhanced Stability of 3'-Amino-Modified RNA

The modification at the 3'-terminus can also confer increased resistance to degradation by cellular nucleases. This enhanced stability is crucial for applications involving the introduction of RNA into cellular extracts or living cells.

Experimental Data Summary:

RNA TypeStability in Cellular ExtractsReference
Unmodified RNA Rapid degradation[6][7]
3'-Amino-Modified RNA Increased stability[6]

Studies have shown that 3'-modified RNA oligonucleotides exhibit drastically increased stability in cell extracts compared to their unmodified counterparts.[6][7] This increased stability can lead to higher effective concentrations of the RNA molecule over time in biological systems.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

In the SELEX process for generating RNA aptamers, the incorporation of modified nucleotides can enhance the stability and binding properties of the selected aptamers.[8][9][10] Using a 3'-amino-modified library allows for the selection of aptamers with inherent nuclease resistance and provides a convenient site for post-SELEX modification and conjugation.

Experimental Workflow: SELEX with a 3'-Amino-Modified RNA Library

SELEX_Workflow Library Initial DNA Library (Randomized Region) Transcription In Vitro Transcription with this compound Library->Transcription RNA_Pool 3'-Amino-Modified RNA Pool Transcription->RNA_Pool Binding Binding to Target RNA_Pool->Binding Partitioning Partitioning (Unbound Removed) Binding->Partitioning Elution Elution of Bound RNA Partitioning->Elution RT_PCR Reverse Transcription & PCR Amplification Elution->RT_PCR RT_PCR:s->Transcription:n Enriched DNA Pool Next_Round Next Round of Selection RT_PCR->Next_Round Sequencing & Analysis

SELEX workflow using a 3'-amino-modified RNA library.

Experimental Protocols

Protocol 1: 3'-End Labeling of In Vitro Transcribed RNA with NHS-Biotin

This protocol describes the enzymatic incorporation of this compound into an RNA transcript followed by post-transcriptional labeling with an NHS-biotin conjugate.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • NTP mix (ATP, GTP, UTP)

  • This compound

  • RNase Inhibitor

  • DNase I

  • RNA Purification Kit

  • NHS-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Size-exclusion chromatography columns

Procedure:

  • In Vitro Transcription:

    • Set up a standard in vitro transcription reaction using the linearized DNA template, T7 RNA Polymerase, NTP mix, and this compound. A typical ratio of CTP to this compound can be optimized, for example, 3:1.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Treat the reaction with DNase I to remove the DNA template.

    • Purify the 3'-amino-modified RNA using an appropriate RNA purification kit.

  • Biotinylation:

    • Dissolve the purified 3'-amino-RNA in 0.1 M Sodium Bicarbonate buffer (pH 8.5).

    • Prepare a fresh solution of NHS-Biotin in anhydrous DMF or DMSO.[11]

    • Add a 10-20 fold molar excess of the NHS-Biotin solution to the RNA solution.[11]

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[2]

    • Quench the reaction by adding a final concentration of 100 mM Tris-HCl, pH 8.0.

  • Purification of Biotinylated RNA:

    • Remove excess, unreacted NHS-Biotin by size-exclusion chromatography.

    • Verify the integrity and labeling of the RNA using gel electrophoresis and a streptavidin-HRP conjugate for detection.

Protocol 2: RNA Pull-Down Assay with 3'-Biotinylated RNA

This protocol outlines the use of 3'-biotinylated RNA to isolate interacting proteins from a cell lysate.

Materials:

  • 3'-Biotinylated RNA probe

  • Control RNA (unbiotinylated or a scrambled sequence)

  • Cell lysate

  • Streptavidin-coated magnetic beads

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, supplemented with protease and RNase inhibitors)

  • Wash buffer (Binding buffer with adjusted salt concentration)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Western blotting reagents

Procedure:

  • Probe Preparation:

    • Fold the 3'-biotinylated RNA probe and control RNA by heating to 90°C for 2 minutes and then slowly cooling to room temperature to allow for proper secondary structure formation.[12]

  • Binding:

    • Incubate the folded biotinylated RNA with the cell lysate in binding buffer for 1 hour at 4°C with gentle rotation.[12]

  • Capture:

    • Add pre-washed streptavidin-coated magnetic beads to the binding reaction and incubate for another hour at 4°C.[12]

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest. Alternatively, the entire eluate can be subjected to mass spectrometry for unbiased identification of interacting proteins.

Conclusion

This compound stands out as a highly versatile and efficient tool for RNA modification. Its primary advantage lies in the introduction of a reactive primary amine at the 3'-terminus, which allows for robust and straightforward post-transcriptional labeling with a wide variety of functional molecules. This approach often circumvents the potential for enzymatic inhibition and steric hindrance associated with the direct incorporation of bulky modified nucleotides. The increased stability of 3'-amino-modified RNA further enhances its utility in biological systems. For researchers engaged in RNA labeling, aptamer development, and the study of RNA-protein interactions, this compound offers a powerful and flexible solution to advance their experimental goals.

References

Performance Showdown: 3'-Amino-CTP vs. 3'-Fluoro-CTP in Enzymatic Synthesis and RNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of modified RNA for therapeutics, diagnostics, and aptamer development, the choice of nucleotide analogues is critical. Modifications at the 3'-terminus of cytosine triphosphate (CTP), specifically the substitution of the hydroxyl group with an amino (-NH2) or a fluoro (-F) group, offer distinct advantages in terms of enzymatic incorporation and the stability of the resulting RNA transcript. This guide provides a comparative analysis of the performance of 3'-amino-CTP and 3'-fluoro-CTP, supported by experimental data from studies on analogous modifications, to aid in the selection of the optimal building block for your research needs.

Key Performance Attributes at a Glance

Feature3'-Amino-CTP3'-Fluoro-CTPKey Considerations
Enzymatic Incorporation Generally a good substrate for polymerases like T7 RNA polymerase. The amino group is relatively small and can be accommodated in the active site.Readily incorporated by various polymerases, including T7 RNA polymerase. The small and highly electronegative fluorine atom is well-tolerated.The specific polymerase used and the sequence context can influence incorporation efficiency.
Nuclease Resistance Provides significant protection against 3'-exonucleases due to the replacement of the 3'-hydroxyl group required for phosphodiester bond cleavage.Offers robust resistance to 3'-exonucleases. The carbon-fluorine bond is stronger than the carbon-hydroxyl bond, contributing to stability.The type of nuclease and the specific buffer conditions can impact the degree of protection.
In Vitro Transcription Yield Can be used as a chain terminator to produce transcripts of defined length with high efficiency.Effective as a chain terminator in in vitro transcription, leading to well-defined RNA products.The relative concentration of the modified CTP to the canonical CTP will determine the proportion of terminated transcripts.
Aptamer (SELEX) Applications Suitable for generating modified aptamers with enhanced stability. The terminal amino group can also be used for subsequent conjugation.Widely used in SELEX to produce aptamers with increased resistance to nuclease degradation, a crucial feature for in vivo applications.The choice may depend on the selection strategy and the desired downstream applications of the aptamer.

Enzymatic Incorporation: A Kinetic Perspective

However, studies with DNA polymerases have shown that 3'-O-amino-TTP is incorporated with a slightly higher bias compared to natural nucleotides than some 3'-OH unblocked terminators.[1] Conversely, 2'-fluoro modifications are generally well-tolerated by a variety of DNA and RNA polymerases.[2]

Experimental Protocol: Polymerase Incorporation Assay

A typical method to assess the incorporation efficiency of modified nucleotides is a primer extension assay.

  • Reaction Setup: A 5'-radiolabeled primer is annealed to a DNA template containing a known sequence.

  • Reaction Mixture: The primer-template complex is incubated with the desired polymerase (e.g., T7 RNA polymerase), a mix of three canonical NTPs, and the modified CTP (either 3'-amino or 3'-fluoro).

  • Time Course: Aliquots are taken at various time points and quenched to stop the reaction.

  • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the bands corresponding to the full-length, terminated product is quantified to determine the rate of incorporation.

G cluster_0 Experimental Workflow Radiolabeled Primer Radiolabeled Primer Annealing Annealing Radiolabeled Primer->Annealing DNA Template DNA Template DNA Template->Annealing Primer-Template Complex Primer-Template Complex Annealing->Primer-Template Complex Primer Extension Reaction Primer Extension Reaction Primer-Template Complex->Primer Extension Reaction Polymerase + NTPs + Modified CTP Polymerase + NTPs + Modified CTP Polymerase + NTPs + Modified CTP->Primer Extension Reaction Quenching Quenching Primer Extension Reaction->Quenching Denaturing PAGE Denaturing PAGE Quenching->Denaturing PAGE Autoradiography & Quantification Autoradiography & Quantification Denaturing PAGE->Autoradiography & Quantification

Caption: Workflow for a primer extension assay.

Nuclease Resistance: Enhancing RNA Longevity

A primary motivation for using 3'-modified nucleotides is to protect the resulting RNA from degradation by 3'-exonucleases, which are abundant in biological fluids. Both 3'-amino and 3'-fluoro modifications effectively block the action of these enzymes by replacing the 3'-hydroxyl group necessary for nucleophilic attack on the adjacent phosphodiester bond.

Studies on 2'-fluoro modified oligonucleotides have demonstrated a significant increase in serum stability.[3][4] For example, the half-life of 2'-fluoro modified RNA in mouse serum was measured to be 2.2 hours without a 3' cap.[3] While direct comparative data for 3'-amino vs. 3'-fluoro terminated RNA is scarce, the inherent stability of the C-F bond suggests that 3'-fluoro modifications may offer slightly superior protection. However, the 3'-amino group also provides robust protection and has the added benefit of being a reactive handle for conjugation.

Experimental Protocol: Serum Stability Assay

  • Oligonucleotide Preparation: Synthesize RNA oligonucleotides with either a 3'-amino or 3'-fluoro terminal modification. These are often labeled with a fluorescent dye for detection.

  • Incubation: The modified oligonucleotides are incubated in serum (e.g., fetal bovine serum or human serum) at 37°C.

  • Time Points: Aliquots are collected at various time points.

  • Analysis: The integrity of the oligonucleotides is analyzed by denaturing PAGE and fluorescence imaging. The disappearance of the full-length product over time is quantified to determine the degradation rate and half-life.[5]

G cluster_0 Nuclease Resistance Pathway 3'-Modified RNA 3'-Modified RNA Blocked Cleavage Blocked Cleavage 3'-Modified RNA->Blocked Cleavage 3'-Exonuclease 3'-Exonuclease 3'-Exonuclease->Blocked Cleavage Stable RNA Stable RNA Blocked Cleavage->Stable RNA

Caption: Mechanism of nuclease resistance.

Performance in Key Applications

In Vitro Transcription (IVT)

Both 3'-amino-CTP and 3'-fluoro-CTP can be utilized as chain terminators in IVT to generate RNA transcripts of a specific length. The efficiency of termination is a critical factor for obtaining a homogenous product. While direct comparative data on termination efficiency is not available, both modifications are expected to be effective due to the absence of the 3'-hydroxyl group, which is essential for the polymerase to catalyze the formation of the next phosphodiester bond. The overall yield of the terminated transcript will depend on the incorporation efficiency of the modified nucleotide.

Experimental Protocol: In Vitro Transcription Termination Assay

  • Template Preparation: A linearized DNA template containing a T7 promoter is prepared.

  • IVT Reaction: The transcription reaction is set up with T7 RNA polymerase, all four canonical NTPs (one of which is radiolabeled), and a specific concentration of either 3'-amino-CTP or 3'-fluoro-CTP.

  • Analysis: The reaction products are resolved on a denaturing polyacrylamide gel. The ratio of the intensity of the terminated transcript band to the full-length read-through product provides a measure of termination efficiency.[6]

Aptamer Selection (SELEX)

In the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, modified nucleotides are often used to generate aptamers with enhanced stability for in vivo applications. Both 2'-fluoro and 2'-amino modifications have been successfully used for this purpose.[1] The choice between 3'-amino-CTP and 3'-fluoro-CTP in a SELEX experiment would depend on the specific goals. 3'-fluoro-CTP would be chosen primarily for its ability to confer nuclease resistance. 3'-amino-CTP would also provide nuclease resistance, with the added advantage of introducing a functional group for post-SELEX modification, such as the attachment of a reporter molecule or a therapeutic payload.

G cluster_0 SELEX Workflow Initial Library (with Modified CTP) Initial Library (with Modified CTP) Binding to Target Binding to Target Initial Library (with Modified CTP)->Binding to Target Multiple Rounds Partitioning Partitioning Binding to Target->Partitioning Multiple Rounds Amplification Amplification Partitioning->Amplification Multiple Rounds Enriched Pool Enriched Pool Amplification->Enriched Pool Multiple Rounds Enriched Pool->Binding to Target Multiple Rounds

Caption: The SELEX cycle with modified nucleotides.

Conclusion

Both 3'-amino-CTP and 3'-fluoro-CTP are valuable tools for the synthesis of modified RNA with enhanced stability. The choice between them will depend on the specific application and experimental design.

  • 3'-Fluoro-CTP is an excellent choice when the primary goal is to maximize nuclease resistance due to the high stability of the C-F bond.

  • 3'-Amino-CTP offers a dual advantage: robust nuclease resistance and a functional handle for subsequent bioconjugation.

While direct comparative performance data is limited, the information available for analogous modifications suggests that both are highly effective. Researchers are encouraged to perform pilot experiments to determine the optimal modified nucleotide for their specific system and application.

References

A Researcher's Guide to Assessing the Purity of 3'-Amine-Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of modified RNA, such as 3'-amino-CTP (3'-NH2-CTP) labeled RNA, is a critical checkpoint for the success of downstream applications like conjugation, sequencing, and functional assays. This guide provides an objective comparison of common analytical techniques used to assess the purity, integrity, and labeling efficiency of these modified oligonucleotides.

The incorporation of a 3'-amine modifier via this compound during in vitro transcription (IVT) produces RNA molecules ready for covalent attachment of various functional groups. However, the IVT reaction can result in a heterogeneous mixture, including unlabeled RNA, partially labeled RNA, and abortive sequences. The choice of analytical method is crucial for accurately characterizing the final product. The primary quality metrics for RNA are quantity, purity, integrity, and sequence.[1]

Comparative Analysis of Purity Assessment Methods

The three most powerful and widely used techniques for analyzing modified RNA are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Denaturing Gel Electrophoresis. Each method offers distinct advantages and provides complementary information regarding the quality of the this compound labeled RNA.

Method Principle Information Obtained Resolution Key Advantages Limitations
Denaturing Gel Electrophoresis (Urea-PAGE) Size-based separation of denatured RNA through a polyacrylamide gel matrix.Size, integrity, and estimation of purity.High (single nucleotide).Cost-effective, widely accessible, excellent for assessing RNA integrity and resolving full-length product from shorter abortive sequences.Low throughput, primarily qualitative for purity, does not directly confirm the presence of the amine modification.
High-Performance Liquid Chromatography (HPLC) Separation based on physicochemical properties (charge or hydrophobicity) using a stationary phase and liquid mobile phase.Purity, quantity, and labeling efficiency.High.Highly quantitative, excellent for separating labeled from unlabeled species, high resolution, and amenable to automation.[2][3]Requires specialized equipment, method development can be complex, does not provide direct mass confirmation.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Exact molecular weight, confirmation of modification, sequence verification.Very High.Unambiguously confirms the successful incorporation of the 3'-amine modification by detecting the mass shift, identifies impurities and adducts.[4][5][6]Requires expensive instrumentation, can be sensitive to salt contamination, complex data analysis for large RNA molecules.

Experimental Workflows and Logical Comparisons

The selection of a purity assessment method or a combination of methods depends on the specific requirements of the downstream application. A typical workflow involves an initial integrity check, followed by more detailed analysis of purity and modification confirmation.

Workflow cluster_0 RNA Production & Initial QC cluster_1 Detailed Purity Assessment IVT In Vitro Transcription with this compound Purification RNA Purification (e.g., PAGE, SEC) IVT->Purification Spectro Spectrophotometry (A260/280, A260/230) Purification->Spectro PAGE Denaturing PAGE Spectro->PAGE Assess Integrity & Size HPLC HPLC Analysis Spectro->HPLC Quantify Purity & Labeling MS Mass Spectrometry Spectro->MS Confirm Mass & Modification PAGE->HPLC HPLC->MS

Caption: General workflow for the production and purity assessment of this compound labeled RNA.

The different analytical methods provide overlapping yet distinct information. Denaturing gel electrophoresis is excellent for a first pass on integrity, HPLC excels at quantification of purity, and mass spectrometry provides the ultimate confirmation of identity.

Logical_Comparison cluster_info center 3'-NH2-RNA Sample PAGE Denaturing PAGE center->PAGE HPLC HPLC center->HPLC MS Mass Spec. center->MS PAGE_info ✓ Size Integrity ✓ Purity Estimate (vs. aborts) PAGE->PAGE_info HPLC_info ✓ High-Res Purity ✓ Labeling Efficiency ✓ Quantification HPLC->HPLC_info MS_info ✓ Exact Mass ✓ Modification Confirmed ✓ Impurity ID MS->MS_info

Caption: Relationship between analytical methods and the type of purity information obtained.

Detailed Experimental Protocols

Denaturing Polyacrylamide Gel Electrophoresis (Urea-PAGE)

This method is ideal for assessing the integrity of the RNA transcript and separating the full-length product from shorter, abortive sequences. RNA's secondary structure can alter its migration pattern in native gels, necessitating denaturing conditions for accurate size-based separation.[7][8]

  • Gel Preparation:

    • Assemble glass plates and spacers for the gel cast.

    • Prepare a 6-12% polyacrylamide gel solution (depending on RNA size) containing 7-8 M Urea in 1X TBE buffer.

    • Add fresh APS (Ammonium Persulfate) and TEMED (Tetramethylethylenediamine) to initiate polymerization and pour the gel. Insert the comb and allow it to polymerize for at least 1 hour.

  • Sample Preparation and Loading:

    • In an RNase-free tube, mix 1-5 µg of RNA with an equal volume of 2X RNA loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, and tracking dyes).[7]

    • Denature the sample by heating at 70-95°C for 5 minutes, then immediately place on ice.[9]

    • Load the denatured samples into the wells of the Urea-PAGE gel. Include an appropriate RNA ladder.

  • Electrophoresis and Visualization:

    • Run the gel in 1X TBE buffer at a constant voltage (e.g., 150-200 V) until the tracking dye has migrated to the desired position.[9]

    • Carefully remove the gel from the plates and stain with a fluorescent dye (e.g., Ethidium Bromide or SYBR Green II) for 10-20 minutes.[9][10]

    • Visualize the RNA bands using a UV transilluminator. An intact, pure sample should show a single, sharp band at the expected molecular weight.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a high-resolution technique that separates oligonucleotides based on their hydrophobicity. It is highly effective at separating the successfully amine-labeled RNA (which is slightly more hydrophobic) from the unlabeled RNA.

  • Instrumentation and Columns:

    • An HPLC system with a UV detector is required.

    • A C18 column designed for oligonucleotide analysis is typically used.

  • Mobile Phase Preparation:

    • Buffer A: An aqueous solution of an ion-pairing agent, such as 100 mM Triethylammonium Acetate (TEAA) or a combination of a weaker amine (e.g., diisopropylethylamine, DIPEA) and a fluorine-containing alcohol (e.g., hexafluoroisopropanol, HFIP).[11]

    • Buffer B: The same ion-pairing agent in a high-organic solvent, typically acetonitrile.

  • Chromatographic Method:

    • Equilibrate the column with a low percentage of Buffer B (e.g., 95% A, 5% B).

    • Inject 50-200 pmol of the RNA sample.

    • Run a linear gradient of increasing Buffer B concentration (e.g., 5% to 20% B over 20-30 minutes) at a flow rate of 0.5-1.0 mL/min.

    • Monitor the absorbance at 260 nm.

  • Data Analysis:

    • The unlabeled RNA will typically elute slightly earlier than the 3'-amine-labeled RNA.

    • Purity is calculated by integrating the peak area of the desired product and expressing it as a percentage of the total integrated peak area. This method can also be used to estimate labeling efficiency.[12]

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) provides an exact molecular weight of the RNA, offering definitive proof of the 3'-amine modification.[4] It is the gold standard for confirming the identity of modified oligonucleotides.

  • Sample Preparation:

    • The RNA sample must be desalted prior to analysis, as salts can suppress the ESI signal. This can be achieved through ethanol precipitation or using specialized desalting columns.

    • Dilute the desalted RNA in an MS-compatible solvent, often a mixture of water and acetonitrile with a small amount of a volatile modifier.

  • Instrumentation and Analysis:

    • The analysis is performed on an ESI-MS instrument, often coupled with an upstream liquid chromatography (LC) system (LC-MS) for online separation and desalting.[13][14][15]

    • The instrument is set to negative ion mode, as the phosphate backbone of RNA is negatively charged.

    • The acquired spectrum will show a series of peaks, each representing the intact RNA molecule with a different number of negative charges.

  • Data Deconvolution:

    • Specialized software is used to deconvolute the raw mass spectrum (which plots intensity vs. m/z) into a true mass spectrum (intensity vs. molecular weight).

    • Compare the observed molecular weight to the theoretical calculated molecular weight of the this compound labeled RNA. A successful modification will result in a mass increase corresponding to the amine-modified CTP minus a hydroxyl group. Incomplete removal of protecting groups from synthesis can also be detected as additions to the expected mass.[4][5]

References

A Comparative Analysis of Polymerases for 3'-Amino-CTP Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic incorporation of modified nucleotides is a cornerstone of numerous molecular biology techniques, from DNA sequencing to the development of therapeutic oligonucleotides. Among these, 3'-amino-terminated nucleotides, such as 3'-amino-cytidine triphosphate (3'-amino-CTP), are of significant interest as they act as chain terminators, preventing further extension by DNA polymerases. The efficiency and fidelity of their incorporation, however, vary considerably among different polymerases. This guide provides a comparative overview of various polymerases, summarizing their performance with 3'-amino-CTP and structurally similar analogues like 2',3'-dideoxycytidine triphosphate (ddCTP), supported by experimental data and protocols.

Polymerase Performance with 3'-Terminating Nucleotides

The selection of an appropriate DNA polymerase is critical for applications requiring the incorporation of 3'-terminating nucleotides. Key factors include the polymerase family, the presence or absence of proofreading (3'→5' exonuclease) activity, and the specific kinetics of incorporation for the modified nucleotide versus its natural counterpart. High-fidelity proofreading polymerases often exhibit strong discrimination against nucleotide analogues, making them less suitable for such applications.

The following table summarizes the performance of several common DNA polymerases with 3'-terminating nucleotide analogues. Given the limited direct comparative data for 3'-amino-CTP, data for the well-studied chain terminator ddCTP is included as a key performance indicator.

Polymerase FamilyPolymeraseProofreading (3'→5' exo) ActivityRelative Incorporation Efficiency of 3'-Terminating NTPs (ddCTP/3'-amino-NTPs)
Family A Taq PolymeraseNoLow to Moderate. Exhibits bias against ddNTPs, but will incorporate them. A Taq mutant (Taq475) has been reported to incorporate 3'-O-NH2 nucleotides.[1]
Klenow FragmentYesLow. The 3'→5' exonuclease activity can remove misincorporated analogs.
Klenow Fragment (exo-)NoModerate. Lack of proofreading improves retention of analogs. It is often used in dideoxy sequencing.[2][3][4] The enzyme shows significant discrimination against oxidized dGTP lesions.[5]
Family B Pfu PolymeraseYesVery Low. High-fidelity and strong proofreading activity leads to significant discrimination against ddNTPs.[6]
Vent Polymerase (exo-)NoLow. Despite lacking proofreading, it shows strong discrimination. The incorporation rate for ddCTP is significantly slower than for dCTP (0.5 s⁻¹ vs 85 s⁻¹).[6][7]
Template-Independent Terminal deoxynucleotidyl Transferase (TdT)NoVariable. TdT is known for its ability to incorporate a wide range of modified nucleotides. However, it can be inefficient with 3'-OH blocked reversible terminators.[8] Its natural bias is towards G and C nucleotides.[9]
Reverse Transcriptase MMLV Reverse TranscriptaseNoModerate. Generally more tolerant of nucleotide analogs than high-fidelity DNA polymerases.[10] A 28-fold increase in incorporation efficiency was observed for a modified ddCTP analog.[11]
HIV-1 Reverse TranscriptaseNoModerate to High. Known to be more error-prone and can incorporate nucleotide analogs more readily than many other polymerases.[10]

Experimental Protocol: Primer Extension Assay for Comparative Analysis

This protocol outlines a standard method for comparing the efficiency of 3'-amino-CTP incorporation by different DNA polymerases. The assay relies on measuring the extension of a radiolabeled primer annealed to a DNA template.

1. Materials:

  • DNA Template and Primer: A synthetic oligonucleotide template and a shorter, complementary primer. The primer is typically 5'-end labeled with ³²P.

  • Polymerases: Equimolar amounts of the DNA polymerases to be tested (e.g., Klenow Fragment (exo-), Taq, TdT).

  • Nucleotides: Solutions of natural dNTPs (dATP, dGTP, dTTP) and the modified nucleotide (3'-amino-CTP).

  • Reaction Buffer: Appropriate 10x reaction buffer for each polymerase.

  • Quenching Solution: Formamide loading buffer containing 10-20 mM EDTA.

  • Enzyme Dilution Buffer: As recommended by the manufacturer.

  • Pyrophosphatase: To prevent pyrophosphorolysis (optional, but recommended).[12]

2. Procedure:

  • Primer-Template Annealing: Prepare the primer-template duplex by mixing the ³²P-labeled primer and the template in a 1:1.1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.

  • Reaction Setup: For each polymerase, prepare a master mix on ice containing the annealed primer-template (e.g., 50 nM final concentration), the appropriate 1x reaction buffer, dATP, dGTP, dTTP (e.g., 50 µM each), and inorganic pyrophosphatase (e.g., 0.02 units/µL).[12]

  • Initiation of Reaction: Aliquot the master mix into separate tubes. Initiate the reaction by adding the polymerase (e.g., 1-5 units) and the nucleotide to be tested (3'-amino-CTP or dCTP for control) at various concentrations.[13] The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the reactions at the optimal temperature for each polymerase (e.g., 37°C for Klenow fragment, 72°C for Taq).[14] Reaction times can vary from 2 to 30 minutes depending on the polymerase and nucleotide concentration.[3][14]

  • Quenching: Stop the reaction by adding an equal volume of the quenching solution.[14]

  • Denaturing PAGE Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the reaction products on a high-resolution denaturing polyacrylamide gel (e.g., 13-20% polyacrylamide, 7 M urea).[12][14]

  • Visualization and Quantification: Visualize the results using a phosphorimager. The percentage of primer extended is calculated by quantifying the band intensities of the extended product and the remaining unextended primer.[13]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the primer extension assay used to evaluate and compare the incorporation of 3'-amino-CTP by different polymerases.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result P0 5'-³²P Radiolabeling of Primer P1 Anneal Labeled Primer to DNA Template P0->P1 R0 Prepare Reaction Mix (Buffer, dNTPs, P/T) P1->R0 R1 Add Polymerase & 3'-amino-CTP R0->R1 R2 Incubate at Optimal Temperature R1->R2 A0 Quench Reaction with EDTA/Formamide R2->A0 A1 Denaturing PAGE Separation A0->A1 A2 Phosphorimager Visualization A1->A2 A3 Quantify Band Intensities (Product vs. Primer) A2->A3 RES Compare Incorporation Efficiency A3->RES

Caption: Workflow for comparing 3'-amino-CTP incorporation efficiency among polymerases.

References

Validating the Functionality of 3'-NH2-CTP Labeled Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate detection and quantification of specific RNA molecules are paramount. The choice of labeling strategy for RNA probes significantly impacts the sensitivity, specificity, and reproducibility of hybridization-based assays such as fluorescence in situ hybridization (FISH) and Northern blotting. This guide provides a comprehensive comparison of RNA probe labeling methods, with a focus on validating the functionality of probes generated using 3'-amino-CTP (3'-NH2-CTP). This method involves the enzymatic incorporation of 3'-amino-CTP into an RNA probe during in vitro transcription, followed by post-transcriptional chemical labeling of the introduced primary amine group with a reporter molecule, typically a fluorescent dye.

Comparative Analysis of RNA Probe Labeling Methods

The selection of an appropriate labeling method depends on the specific application, the required sensitivity, and the available resources. Below is a comparison of key performance metrics for three common RNA probe labeling strategies: this compound based labeling, direct enzymatic incorporation of fluorescently labeled nucleotides, and biotin labeling.

FeatureThis compound Labeling with Post-Transcriptional Dye ConjugationDirect Enzymatic Incorporation of Fluorescent NucleotidesBiotin Labeling (Enzymatic or Chemical)
Labeling Principle Enzymatic incorporation of an amino-modified nucleotide followed by chemical labeling.Direct enzymatic incorporation of a nucleotide conjugated to a fluorophore.Enzymatic or chemical attachment of biotin, followed by detection with streptavidin conjugates.
Labeling Efficiency High; T7 RNA polymerase efficiently incorporates this compound.Variable; can be lower due to steric hindrance from the bulky fluorophore.High; both enzymatic tailing and chemical conjugation are efficient.
Signal Amplification Dependent on the brightness of the conjugated fluorophore.Dependent on the quantum yield of the incorporated fluorophore.High potential for signal amplification through enzymatic reporters (e.g., HRP, AP) on streptavidin.
Signal-to-Noise Ratio Generally high; background from unincorporated dye is removed during purification.Can be lower due to non-specific binding of unincorporated fluorescent nucleotides.Can be high, but endogenous biotin can sometimes lead to background.
Probe Stability High; the amino modification has minimal impact on RNA stability.[1][2][3]May be slightly reduced depending on the fluorophore and its position.High; the biotin moiety is stable.
Versatility High; the primary amine can be labeled with a wide variety of amine-reactive dyes and other molecules.Limited to the availability of fluorescently labeled nucleotides.High; biotin can be detected with a wide range of streptavidin conjugates.
Cost-Effectiveness Moderate; requires a modified nucleotide and a reactive dye.Can be high, as fluorescently labeled nucleotides are often expensive.Generally cost-effective.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of this compound labeled probes. The following protocols outline the key steps from probe generation to functional validation.

Protocol 1: Preparation of 3'-Amino-Modified RNA Probes by In Vitro Transcription

This protocol describes the synthesis of RNA probes containing a 3'-amino modification using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter sequence upstream of the target sequence

  • Nuclease-free water

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 10 mM Spermidine)

  • 100 mM ATP, GTP, UTP solution

  • 100 mM CTP solution

  • 100 mM this compound solution

  • T7 RNA Polymerase (e.g., 20 U/µL)

  • RNase Inhibitor (e.g., 40 U/µL)

  • DNase I (RNase-free)

  • RNA purification kit or phenol:chloroform extraction reagents

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • 100 mM ATP, GTP, UTP mix: 2 µL (10 mM final concentration of each)

    • 100 mM CTP: 0.5 µL (2.5 mM final concentration)

    • 100 mM this compound: 1.5 µL (7.5 mM final concentration)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 1 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours.[4]

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the 3'-amino-modified RNA using an RNA purification kit according to the manufacturer's instructions or by phenol:chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. The integrity of the transcript can be assessed by denaturing agarose or polyacrylamide gel electrophoresis.

Protocol 2: Post-Transcriptional Labeling of 3'-Amino-RNA Probes with NHS-Ester Dyes

This protocol describes the chemical conjugation of an amine-reactive fluorescent dye to the 3'-amino-modified RNA probe.

Materials:

  • 3'-amino-modified RNA probe (from Protocol 1)

  • Amine-reactive dye with an N-hydroxysuccinimide (NHS) ester (e.g., Cy3-NHS ester, Alexa Fluor 555-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5), prepared with nuclease-free water

  • RNA purification kit or ethanol precipitation reagents

Procedure:

  • Prepare Dye Stock Solution: Dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following:

    • 3'-amino-modified RNA: 5-10 µg

    • 0.1 M Sodium Bicarbonate buffer (pH 8.5): to a final volume of 50 µL

  • Labeling Reaction: Add 5 µL of the dye stock solution to the RNA solution. Mix gently and incubate for 1-2 hours at room temperature in the dark.[5][6][7]

  • Purification: Purify the labeled RNA probe to remove unconjugated dye. This can be done using an RNA purification kit with appropriate wash steps or by ethanol precipitation.

  • Quantification and Labeling Efficiency: Measure the absorbance of the labeled probe at 260 nm (for RNA) and the excitation maximum of the dye. The degree of labeling can be calculated using the Beer-Lambert law and the extinction coefficients of the RNA and the dye.

Protocol 3: Validation of Labeled Probes by Fluorescence In Situ Hybridization (FISH)

This protocol provides a general workflow for validating the functionality of the newly synthesized fluorescently labeled RNA probe in detecting a target mRNA in cultured cells.

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization Buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)

  • Fluorescently labeled RNA probe

  • Wash Buffer 1 (e.g., 2x SSC, 50% formamide)

  • Wash Buffer 2 (e.g., 2x SSC)

  • Wash Buffer 3 (e.g., 1x SSC)

  • DAPI solution (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Fix the cells with 4% PFA for 10 minutes at room temperature, followed by washing with PBS. Permeabilize the cells with Permeabilization Buffer for 5-10 minutes at room temperature and wash again with PBS.

  • Hybridization: Pre-warm the Hybridization Buffer to 37°C. Dilute the fluorescently labeled RNA probe in the Hybridization Buffer to a final concentration of 1-5 ng/µL. Apply the probe solution to the coverslips, cover with a larger coverslip to prevent evaporation, and incubate in a humidified chamber at 37°C overnight.

  • Washing:

    • Wash the coverslips in pre-warmed Wash Buffer 1 for 30 minutes at 37°C.

    • Wash twice with Wash Buffer 2 for 5 minutes each at room temperature.

    • Wash once with Wash Buffer 3 for 5 minutes at room temperature.

  • Counterstaining and Mounting: Stain the cell nuclei with DAPI solution for 5 minutes. Wash briefly with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets. A successful probe will show a specific, localized signal corresponding to the target mRNA. The signal-to-noise ratio can be quantified by measuring the fluorescence intensity in regions with specific signal versus background regions.[8]

Mandatory Visualizations

G cluster_prep Probe Preparation cluster_val Functional Validation (FISH) ivt In Vitro Transcription with this compound purify_rna Purification of 3'-Amino-RNA ivt->purify_rna labeling Post-transcriptional Labeling with NHS-Ester Dye purify_rna->labeling purify_probe Purification of Labeled Probe labeling->purify_probe qc Quantification and QC purify_probe->qc hybridization Hybridization with Labeled Probe qc->hybridization cell_prep Cell Fixation & Permeabilization cell_prep->hybridization washing Post-Hybridization Washes hybridization->washing imaging Fluorescence Microscopy washing->imaging analysis Signal-to-Noise Analysis imaging->analysis

// Edges tnf -> tnfr [label="binds"]; tnfr -> ikk [label="activates"]; ikk -> ikba [label="phosphorylates"]; ikba -> ikba_p; ikba_p -> proteasome [label="degradation"]; nfkb -> nfkb_nuc [label="translocates"]; nfkb_nuc -> ikba_gene [label="activates transcription"]; nfkb_nuc -> target_genes [label="activates transcription"]; ikba_gene -> ikba_mrna [label="transcription"]; ikba_mrna -> ribosome [label="translation"]; ribosome -> ikba [label="synthesis"]; ikba -> nfkb [label="inhibits"];

// Probe probe [label="this compound Labeled Probe for IκBα mRNA", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; probe -> ikba_mrna [style=dashed, color="#EA4335", label="hybridizes to"]; } dot NF-κB signaling and a potential probe target.

References

A Comparative Guide to Chain Terminators in DNA Sequencing: 3'-NH2-CTP vs. Dideoxynucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two types of chain-terminating nucleotides used in DNA sequencing: 3'-amino-2',3'-dideoxycytidine triphosphate (3'-NH2-ddCTP) and 2',3'-dideoxycytidine triphosphate (ddCTP), a representative dideoxynucleotide (ddNTP). While ddNTPs are the cornerstone of the widely used Sanger sequencing method, 3'-amino-modified nucleotides represent an alternative class of terminators. This document outlines their mechanisms of action, compares their performance based on available experimental data, and provides insights into their respective applications.

Mechanism of Chain Termination

The ability of both 3'-NH2-ddNTPs and ddNTPs to terminate DNA synthesis lies in the modification of the 3' position of the deoxyribose sugar. In a standard deoxynucleotide (dNTP), the 3'-hydroxyl (-OH) group is essential for the formation of a phosphodiester bond with the 5'-phosphate group of the incoming nucleotide, allowing for the extension of the DNA chain.[1][2][3]

Dideoxynucleotides (ddNTPs) lack this 3'-OH group, having a hydrogen atom instead.[2][3][4] When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of the 3'-OH group prevents the addition of the next nucleotide, leading to the termination of the chain.[1][3]

3'-Amino-dideoxynucleotides (3'-NH2-ddNTPs) , as their name suggests, possess a 3'-amino (-NH2) group instead of the hydroxyl group. The presence of this amino group also prevents the formation of the phosphodiester bond, thus terminating DNA synthesis.[5] It has been demonstrated that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are effective terminators of DNA synthesis catalyzed by various DNA polymerases.[5]

Performance Comparison

While both ddNTPs and 3'-NH2-ddNTPs function as chain terminators, their efficiency and interaction with DNA polymerases can differ. The choice of terminator can impact the quality and accuracy of the sequencing results.

FeatureDideoxynucleotides (ddNTPs)3'-Amino-dideoxynucleotides (3'-NH2-ddNTPs)
Termination Mechanism Permanent termination due to lack of 3'-OH group.[3]Permanent termination due to the presence of a 3'-NH2 group.[5]
Incorporation Efficiency Varies depending on the specific ddNTP and the DNA polymerase used. Some polymerases exhibit bias in the incorporation of different ddNTPs.Shown to be effective inhibitors and terminators for DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta.[5] The inhibitory effect is reported to be markedly higher than that of ddNTPs.[5]
Sequencing Applications Gold standard for Sanger sequencing and widely used for routine sequencing, fragment analysis, and validation of next-generation sequencing (NGS) data.[6]Demonstrated as terminators for DNA sequencing by the polymerization method.[5] However, they are not as commonly used as ddNTPs in standard sequencing protocols.
Chemical Stability Generally stable under sequencing reaction conditions.The 3'-amino group offers a site for potential chemical modifications.

Experimental Protocols

Sanger Sequencing using Dideoxynucleotides

The Sanger sequencing method, or the dideoxy chain-termination method, is a well-established protocol.[2][4][7]

Key Steps:

  • Reaction Setup: Four separate reaction mixtures are prepared. Each contains:

    • Single-stranded DNA template

    • A primer complementary to the template

    • DNA polymerase

    • All four standard deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

    • A small amount of one of the four dideoxynucleoside triphosphates (ddATP, ddGTP, ddCTP, or ddTTP), each in a separate reaction.[2]

  • Chain-Termination PCR: The reaction mixtures undergo thermal cycling. During the extension phase, DNA polymerase synthesizes new DNA strands. The random incorporation of a ddNTP terminates the chain elongation. This results in a series of DNA fragments of different lengths, each ending with a specific ddNTP.

  • Gel Electrophoresis: The resulting DNA fragments from the four reactions are separated by size using polyacrylamide gel electrophoresis. In modern automated sequencing, capillary electrophoresis is used.

  • Sequence Determination: The sequence is read by detecting the terminated fragments. In classic methods, this was done using autoradiography with radiolabeled primers or dNTPs. In automated sequencing, each of the four ddNTPs is labeled with a different fluorescent dye, allowing for detection in a single lane or capillary.[2]

Conceptual Sequencing using 3'-Amino-dideoxynucleotides

Based on the available literature, a sequencing protocol using 3'-NH2-ddNTPs would conceptually follow the same principles as the Sanger method.

Conceptual Steps:

  • Reaction Setup: Similar to the Sanger method, four reaction mixtures would be prepared, each containing one of the four 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates (3'-NH2-ddATP, 3'-NH2-ddGTP, 3'-NH2-ddCTP, 3'-NH2-ddTTP).

  • Chain-Termination PCR: A suitable DNA polymerase that efficiently incorporates 3'-amino-terminators would be used. The random incorporation of these terminators would generate a nested set of DNA fragments.

  • Fragment Separation and Detection: The fragments would be separated by size, and the sequence would be determined based on the identity of the terminating 3'-amino-nucleotide at each position.

Visualizing the Mechanisms

To illustrate the core processes, the following diagrams are provided.

Sanger_Sequencing_Workflow cluster_0 Reaction Mix cluster_1 Chain Termination PCR cluster_2 Separation & Detection cluster_3 Data Analysis Template DNA Template PCR Thermal Cycling Template->PCR Primer Primer Primer->PCR dNTPs dATP, dGTP, dCTP, dTTP dNTPs->PCR ddNTPs ddATP, ddGTP, ddCTP, ddTTP (fluorescently labeled) ddNTPs->PCR Polymerase DNA Polymerase Polymerase->PCR Fragments Generation of Nested Terminated Fragments PCR->Fragments CE Capillary Electrophoresis Fragments->CE Detection Laser Detection of Fluorescent Dyes CE->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Sequence DNA Sequence Read Chromatogram->Sequence

Caption: Workflow of automated Sanger sequencing using ddNTPs.

Chain_Termination_Mechanism cluster_dNTP Elongation with dNTP cluster_ddNTP Termination with ddNTP cluster_NH2_ddNTP Termination with 3'-NH2-ddNTP dNTP_struct Growing DNA Strand (with 3'-OH) Incoming_dNTP Incoming dNTP dNTP_struct->Incoming_dNTP DNA Polymerase Elongation Phosphodiester Bond Formation (Chain Elongates) Incoming_dNTP->Elongation ddNTP_struct Growing DNA Strand (with 3'-H) Termination_ddNTP No Phosphodiester Bond Formation (Chain Terminates) ddNTP_struct->Termination_ddNTP Incorporation of ddNTP NH2_struct Growing DNA Strand (with 3'-NH2) Termination_NH2 No Phosphodiester Bond Formation (Chain Terminates) NH2_struct->Termination_NH2 Incorporation of 3'-NH2-ddNTP

Caption: Comparison of chain elongation and termination mechanisms.

Conclusion

Dideoxynucleotides are the well-established and ubiquitously used chain terminators for Sanger sequencing, supported by decades of optimization in both reagents and instrumentation. They provide high accuracy and are the standard for many sequencing applications.

3'-Amino-dideoxynucleotides represent a viable, albeit less common, alternative for chain termination in DNA sequencing. Early research indicated their potential as highly effective terminators. While not widely adopted for routine Sanger sequencing, the unique chemical properties of the 3'-amino group could offer advantages in specific niche applications or for the development of novel sequencing chemistries. For researchers exploring alternative sequencing methods or requiring terminators with different biochemical properties, 3'-amino-nucleotides may be a subject of interest. However, for standard, high-throughput sequencing, ddNTPs remain the industry standard due to their proven reliability and the extensive ecosystem of supporting technologies.

References

Safety Operating Guide

Proper Disposal of 3'-NH2-CTP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the disposal of 3'-amino-3'-deoxycytidine triphosphate (3'-NH2-CTP), a modified nucleotide analog used in various research and development applications. While specific regulations may vary by institution and location, the following procedures offer a framework for safe and responsible disposal.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Spill Management: In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, follow your institution's established spill response protocol.

Step-by-Step Disposal Procedure

The disposal of this compound depends on its classification as either hazardous or non-hazardous waste. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department. A Safety Data Sheet for the similar compound 3'-Amino-3'-deoxyguanosine-5'-O-triphosphate suggests that in small quantities, it may not be classified as hazardous.[1] However, it is imperative to follow the principle of caution and adhere to all local, state, and federal regulations.

Step 1: Waste Characterization

  • Consult the SDS: The SDS is the primary source of information for determining if a chemical is hazardous. Look for sections on "Disposal Considerations" and "Hazard Identification."

  • Contact EHS: Your institution's EHS department is the ultimate authority on waste classification and disposal procedures. Provide them with the chemical name, CAS number (if available), and any other relevant information.

  • Small Quantities: For research-scale quantities, if the compound is determined to be non-hazardous, it may be permissible to dispose of it as non-hazardous chemical waste.

Step 2: Disposal of Non-Hazardous this compound

If this compound is officially classified as non-hazardous by your EHS department, the following procedures may apply:

  • Aqueous Solutions:

    • Small amounts of dilute aqueous solutions of non-hazardous nucleotides can often be disposed of down the sanitary sewer with copious amounts of water.[2][3]

    • Neutralize the solution to a pH between 6.0 and 8.0 before drain disposal, if necessary.

    • Always follow drain disposal with a significant water flush to further dilute the chemical.

  • Solid Waste:

    • Small quantities of solid, non-hazardous this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.

    • Double-bag the material to prevent accidental exposure to custodial staff.

Step 3: Disposal of Hazardous this compound (or if Hazard is Unknown)

If this compound is classified as hazardous, or if its hazard status is unknown, it must be disposed of as hazardous chemical waste.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid.

    • Do not mix with other incompatible waste streams. It is best practice to collect aqueous waste separately from organic solvent waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Include the full chemical name: "3'-amino-3'-deoxycytidine triphosphate."

    • List all constituents of the waste, including solvents and their approximate percentages.

    • Indicate the date the waste was first added to the container (accumulation start date).

    • Include the name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of waste generation.

    • Ensure secondary containment is used to prevent spills.

  • Waste Pickup:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Decontamination of Labware
  • Glassware and Plasticware: Labware that has come into contact with this compound should be decontaminated.

    • If the compound is deemed non-hazardous, a thorough wash with laboratory detergent and triple rinsing with deionized water is sufficient.

    • If the compound is treated as hazardous, the initial rinsate should be collected and disposed of as hazardous waste. Subsequent rinses can then be disposed of down the drain.

  • Surfaces: Decontaminate benchtops and other surfaces using a suitable laboratory disinfectant or cleaning agent.

Quantitative Data Summary

For accurate record-keeping and to assist with waste management planning, it is helpful to quantify the waste generated.

Waste StreamTypical CompositionRecommended ContainerDisposal Method
Aqueous this compound Solution (Non-Hazardous) <1% this compound in buffer (e.g., Tris, HEPES)N/ADrain disposal with copious water (pending EHS approval)
Solid this compound (Non-Hazardous) Lyophilized powderSealed plastic bagRegular laboratory trash (pending EHS approval)
Hazardous this compound Waste (Aqueous) Solution of this compound and potentially other hazardous chemicalsLabeled, sealed, chemically compatible bottleEHS pickup for hazardous waste disposal
Hazardous this compound Waste (Solid) Contaminated lab materials (e.g., pipette tips, tubes)Labeled, sealed, chemically compatible containerEHS pickup for hazardous waste disposal

Experimental Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the procedural logic, the following diagrams have been generated using Graphviz (DOT language).

Disposal_Decision_Workflow start Start: Have this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds contact_ehs Contact Environmental Health & Safety (EHS) consult_sds->contact_ehs waste_determination Waste Determination contact_ehs->waste_determination non_hazardous Classified as Non-Hazardous waste_determination->non_hazardous Non-Hazardous hazardous Classified as Hazardous or Unknown waste_determination->hazardous Hazardous / Unknown aqueous_solid_q Aqueous or Solid? non_hazardous->aqueous_solid_q collect_waste Collect in Labeled, Sealed Container hazardous->collect_waste aqueous_nh Aqueous Solution aqueous_solid_q->aqueous_nh Aqueous solid_nh Solid Waste aqueous_solid_q->solid_nh Solid drain_disposal Drain Disposal with Copious Water aqueous_nh->drain_disposal trash_disposal Dispose in Regular Lab Trash (Double-bagged) solid_nh->trash_disposal end End: Waste Disposed drain_disposal->end trash_disposal->end store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa request_pickup Request EHS Waste Pickup store_saa->request_pickup request_pickup->end

Caption: Disposal decision workflow for this compound waste.

Hazardous_Waste_Handling_Protocol start Hazardous Waste Generated container Select Chemically Compatible, Leak-Proof Container start->container labeling Label Container with: - 'Hazardous Waste' - Chemical Name & Concentration - Accumulation Start Date - PI Name & Lab Info container->labeling collection Collect Waste in Labeled Container labeling->collection storage Store Sealed Container in Secondary Containment within a Designated Satellite Accumulation Area (SAA) collection->storage pickup Schedule Waste Pickup with EHS storage->pickup end Waste Removed by EHS pickup->end

Caption: Protocol for handling hazardous this compound waste.

References

Essential Safety and Operational Guide for Handling 3'-NH2-CTP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3'-Amino-3'-deoxycytidine triphosphate (3'-NH2-CTP). The following procedures are based on best practices for handling nucleotide analogs and related chemical compounds in a laboratory setting. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are derived from SDSs of similar compounds and general laboratory safety protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

While many nucleotide analogs are not classified as hazardous substances, some related compounds may be harmful if swallowed, inhaled, or in contact with the skin, and may cause eye irritation.[1][2] Therefore, it is prudent to handle this compound with care, employing standard laboratory safety practices.[1] The primary goal is to minimize exposure and prevent contamination.

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be performed to determine the appropriate PPE for the specific procedures being conducted.[3] However, the following table summarizes the recommended baseline PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesPowder-free nitrile or neoprene gloves are preferred.[3] Always inspect gloves for tears or holes before use. Change gloves frequently and when contaminated.[4]
Body Protection Lab Coat or GownA clean lab coat or a disposable gown should be worn to protect personal clothing from contamination.[3]
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or goggles should be worn at all times in the laboratory to protect against splashes.[4][5]
Respiratory Protection MaskA surgical mask may be worn as a precautionary measure, especially when handling the powdered form of the compound to prevent inhalation.[3]
Head/Foot Protection Hair/Shoe CoversRecommended for maintaining a sterile environment and preventing contamination, especially in cleanroom settings.[3]
Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural guidance for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials.[1] Follow the specific storage temperature recommendations provided by the manufacturer (e.g., -20°C or -80°C).

  • Keep the container tightly closed to prevent contamination and degradation.[1]

2. Preparation and Use:

  • Handle the compound in a designated area, such as a clean workbench or a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • To prepare a solution, carefully weigh the desired amount of the powdered compound. Use anti-static weighing paper or a weighing boat.

  • When dissolving the compound, add the solvent slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, date, and your initials.

3. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]

  • If inhaled: Move to fresh air. If you feel unwell, seek medical advice.[1]

  • If swallowed: Rinse mouth with water. Seek medical attention.[1]

  • In the event of a spill, contain the spill using appropriate absorbent materials, decontaminate the area, and dispose of the waste according to the disposal plan.

Disposal Plan

All waste materials contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a labeled chemical waste container. Do not pour down the drain unless permitted by local regulations.

  • Contaminated Packaging: Dispose of the original container as chemical waste in compliance with regulations.[1]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely and responding to emergencies.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal start Start ppe Don Appropriate PPE start->ppe prep_area Prepare Clean Workspace ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment storage Store Solution Properly experiment->storage waste Collect Waste experiment->waste dispose Dispose via Chemical Waste Stream waste->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound from preparation to disposal.

EmergencyResponse cluster_response Immediate Response cluster_containment Spill Containment (if applicable) cluster_followup Follow-up spill Spill or Exposure Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate notify Notify Supervisor & EHS spill->notify first_aid Administer First Aid spill->first_aid contain Contain Spill with Absorbent Material spill->contain document Document Incident first_aid->document clean Clean & Decontaminate Area contain->clean dispose_spill Dispose of Contaminated Materials as Chemical Waste clean->dispose_spill dispose_spill->document review Review Procedures document->review

Caption: Emergency response procedure for a spill or exposure involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-NH2-CTP
Reactant of Route 2
3'-NH2-CTP

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.